Technical Documentation Center

n-Octylglycine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: n-Octylglycine
  • CAS: 52478-47-4

Core Science & Biosynthesis

Foundational

N-Octylglycine: Structural Elucidation, Synthesis Workflows, and Applications in Advanced Biomaterials

Executive Summary In the landscape of modern drug delivery and biomaterial engineering, unnatural lipophilic α -amino acids have emerged as critical building blocks. N-octylglycine (CAS: 52478-47-4), a secondary amine fe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug delivery and biomaterial engineering, unnatural lipophilic α -amino acids have emerged as critical building blocks. N-octylglycine (CAS: 52478-47-4), a secondary amine featuring an eight-carbon aliphatic chain conjugated to a glycine backbone, serves as a highly versatile amphiphilic precursor. This technical whitepaper provides an in-depth analysis of the chemical structure, thermodynamically optimized synthesis protocols, analytical validation frameworks, and downstream applications of N-octylglycine in polypeptoid engineering and lipid nanoparticle (LNP) formulation.

Physicochemical Profiling & Structural Elucidation

N-octylglycine—systematically named 2-(octylamino)acetic acid—bridges the structural gap between classical amino acids and aliphatic lipids. At physiological pH (7.4), the molecule exists predominantly as a zwitterion, with a protonated secondary amine and a deprotonated carboxylate. This amphoteric nature grants it unique surfactant properties, allowing it to self-assemble at lipid-water interfaces and act as a membrane permeation enhancer.

The structural metrics of N-octylglycine dictate its behavior in both synthetic organic environments and biological systems. The data summarized in Table 1 is corroborated by the1[1].

Table 1: Quantitative Physicochemical Parameters
ParameterValueAnalytical Significance
Chemical Formula C10​H21​NO2​ Defines stoichiometry for downstream polymerization.
Molecular Weight 187.28 g/mol Critical for mass spectrometry (ESI+) validation.
Exact Mass 187.1572 DaHigh-resolution MS target for isotopic purity.
Topological Polar Surface Area 49.3 ŲPredicts moderate membrane permeability.
Boiling Point ~292.6 °C (at 760 mmHg)Indicates high thermal stability; non-volatile.
Density ~0.95 g/cm³Relevant for volumetric scaling in bulk synthesis.

Synthesis & Purification Workflows

Expertise & Causality in Experimental Design

A common pitfall in the synthesis of N-alkylated amino acids is the use of direct alkylation (e.g., reacting glycine with 1-bromooctane). Direct alkylation frequently yields a statistically inseparable mixture of mono-alkylated and over-alkylated (di-alkylated) products because the resulting secondary amine is more nucleophilic than the primary amine starting material.

To circumvent this, reductive amination is the kinetically and thermodynamically favored pathway. By reacting glycine with octanal, an imine intermediate is formed. The critical choice of reducing agent is sodium cyanoborohydride ( NaCNBH3​ ). Unlike sodium borohydride ( NaBH4​ ), which is overly aggressive and will reduce the unreacted aldehyde directly to octanol, NaCNBH3​ is mild and highly selective for the protonated iminium ion at a mildly acidic pH (~6.0). This ensures strict mono-alkylation[2].

Step-by-Step Protocol: Selective Reductive Amination
  • Solvent Preparation: Dissolve 1.0 equivalent of glycine in a 70:30 mixture of Methanol and Deionized Water.

  • pH Modulation: Adjust the solution to pH 6.0 using glacial acetic acid. Causality: This specific pH is required to protonate the transient imine into a highly electrophilic iminium ion without fully protonating the starting amine.

  • Condensation: Add 1.05 equivalents of octanal dropwise under continuous stirring at room temperature. Allow the reaction to stir for 1 hour to drive imine formation.

  • Selective Reduction: Slowly add 1.2 equivalents of NaCNBH3​ in small portions to manage the mild exothermic release. Stir the reaction mixture overnight (12-16 hours) at room temperature.

  • Quenching: Quench the reaction with a small volume of 1M HCl to neutralize residual hydride, then evaporate the methanol under reduced pressure.

  • Self-Validating Purification (Isoelectric Precipitation): Adjust the aqueous residue to pH ~5.5–6.0 (the isoelectric point of N-octylglycine). Self-Validation: Because the molecule is zwitterionic, its aqueous solubility drops to near zero at its isoelectric point. The immediate formation of a white crystalline precipitate physically validates the successful formation of the mono-alkylated product.

  • Isolation: Filter the precipitate via vacuum filtration, wash with cold water and acetone, and dry under high vacuum.

ReductiveAmination Gly Glycine + Octanal (Methanol/H2O, pH ~6.0) Imine Imine Intermediate (Stir 1h, RT) Gly->Imine Condensation Reduction Reduction (Add NaCNBH3, Stir 12h) Imine->Reduction Selective Reduction Quench Quench & Evaporate (Remove Methanol) Reduction->Quench Reaction Completion Isoelectric Isoelectric Precipitation (Adjust pH to ~5.5-6.0) Quench->Isoelectric Aqueous Phase Product Pure N-Octylglycine (Filter & Recrystallize) Isoelectric->Product Crystallization

Fig 1: Selective synthesis workflow of N-octylglycine via reductive amination.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized N-octylglycine for downstream sensitive applications (such as polymerization), the following self-validating analytical framework must be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilizing a C18 reverse-phase column with a water/acetonitrile gradient (0.1% TFA). The lipophilic octyl chain ensures strong column retention, cleanly separating it from any unreacted, highly polar glycine (which elutes in the void volume). The ESI+ mass spectrum must yield a dominant [M+H]+ peak at m/z 188.28 .

  • Proton Nuclear Magnetic Resonance ( 1H NMR): Conducted in D2​O/NaOD or CD3​OD . The spectrum must show a diagnostic terminal methyl triplet at ~0.88 ppm, a broad methylene envelope integrating to 12 protons between 1.2–1.6 ppm, and a distinct singlet for the α -protons of the glycine backbone at ~3.4 ppm. The absence of an aldehyde proton (~9.8 ppm) confirms complete reduction.

Applications in Drug Development & Polypeptoid Engineering

N-octylglycine is not merely an end-product; it is a critical monomeric precursor for advanced macromolecular engineering.

Polypeptoid Synthesis via Ring-Opening Polymerization (ROP)

Polypeptoids (poly-N-substituted glycines) are structural mimics of polypeptides. However, because the side chain is shifted from the α -carbon to the nitrogen atom, polypeptoids lack backbone hydrogen bonding. This grants them exceptional proteolytic stability and high conformational flexibility, making them ideal for in vivo drug delivery[3].

N-octylglycine is converted into an N-substituted N-carboxyanhydride (NNCA) via phosgenation (using triphosgene). The resulting N-octyl NNCA undergoes controlled Ring-Opening Polymerization (ROP) initiated by primary amines to form poly(N-octylglycine) (PNOG) [4]. PNOG blocks are highly hydrophobic and are frequently copolymerized with hydrophilic blocks to create amphiphilic diblock or triblock copolypeptoids. These copolymers self-assemble into highly stable micelles or vesicles capable of encapsulating hydrophobic chemotherapeutics or acting as antimicrobial agents[4].

PolypeptoidSynthesis NOG N-Octylglycine (Monomer Precursor) Phosgene Phosgenation (Triphosgene / Heat) NOG->Phosgene NNCA N-Octyl NNCA (Reactive Intermediate) Phosgene->NNCA Cyclization ROP Ring-Opening Polymerization (Primary Amine Initiator) NNCA->ROP Initiation PNOG Poly(N-octylglycine) (Amphiphilic Polypeptoid) ROP->PNOG Chain Extension

Fig 2: Conversion of N-octylglycine to poly(N-octylglycine) via NNCA polymerization.

References

  • National Center for Biotechnology Information. "N-Octylglycine | C10H21NO2 | CID 350339 - PubChem." PubChem Compound Database. Available at:[Link]

  • Jafari, A., & Moghadam, M. E. "Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives." ACS Omega, 2023. Available at:[Link]

  • Chemical Science (RSC Publishing). "Synthesis and antimicrobial applications of α-peptoid polymers." RSC, 2025. Available at:[Link]

  • MDPI. "A Review on the Synthesis of Polypeptoids." Polymers, 2023. Available at:[Link]

Sources

Exploratory

The Critical Micelle Concentration (CMC) of N-Octylglycine Surfactants: Thermodynamics, Measurement, and Nanomedicine Applications

Executive Summary Understanding the self-assembly behavior of amphiphilic molecules is a cornerstone of modern formulation science. N-octylglycine, an unnatural lipophilic amino acid, has emerged as a critical building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the self-assembly behavior of amphiphilic molecules is a cornerstone of modern formulation science. N-octylglycine, an unnatural lipophilic amino acid, has emerged as a critical building block for biocompatible surfactants and stimuli-responsive polypeptoid nanocarriers. This technical guide explores the thermodynamic principles governing the Critical Micelle Concentration (CMC) of N-octylglycine systems, provides field-proven, self-validating protocols for CMC determination, and highlights its transformative role in precision oncology and targeted drug delivery.

Molecular Architecture and Amphiphilic Nature

N-octylglycine is a highly versatile, unnatural amino acid surfactant. Structurally, it features a hydrophilic glycine headgroup conjugated to a hydrophobic eight-carbon (octyl) aliphatic tail[1]. Because it contains both a secondary amine and a carboxylic acid, it operates as an amphoteric (zwitterionic) surfactant. Depending on the pH of the aqueous environment, the ionization state of these functional groups shifts, fundamentally altering the molecule's hydrophilic-lipophilic balance (HLB) and its solubility profile[2].

When utilized as a monomer in ring-opening polymerizations, N-octylglycine forms poly(N-octylglycine) (PNOG). These polypeptoids lack hydrogen bonding along their N-substituted backbone, granting them excellent thermal processability and protease stability compared to traditional polypeptides[3]. In aqueous environments, PNOG blocks pack into highly ordered crystalline structures, forming the robust hydrophobic cores of smart, stimuli-responsive micelles[4].

Thermodynamics of Micellization

The spontaneous self-assembly of N-octylglycine monomers into micelles is strictly governed by the hydrophobic effect . In an aqueous solution, water molecules form highly ordered, ice-like clathrate cages around the hydrophobic octyl tails. This ordering represents a significant thermodynamic penalty.

As the surfactant concentration increases and reaches the CMC, the octyl tails aggregate to form a shielded hydrophobic core. This aggregation releases the structured water molecules into the bulk solvent, resulting in a massive gain in system entropy ( ΔS>0 ). This entropic driving force overcomes the enthalpic repulsion of the polar glycine headgroups, pushing the system into a stable thermodynamic minimum[5].

ThermodynamicAssembly Monomer N-Octylglycine Monomers (High Free Energy) Water Structured Water Release (Entropic Gain) Monomer->Water Hydrophobic Effect Aggregation Hydrophobic Core Assembly (Approaching CMC) Water->Aggregation Concentration > CMC Micelle Stable Micelle Formation (Thermodynamic Minimum) Aggregation->Micelle Core-Shell Stabilization

Thermodynamic pathway of N-octylglycine micellization driven by the hydrophobic effect.

Quantitative CMC Profiles

The CMC of N-octylglycine-based systems varies by orders of magnitude depending on whether the molecule is in its monomeric salt form or polymerized into block copolypeptoids. Below is a comparative summary of CMC values across different N-octylglycine architectures.

Surfactant / Polymer SystemCMC ValueMeasurement MethodReference
N-octylglycine sodium salt (Monomeric)~15 - 25 mMSurface Tension / Conductivity[2]
PNMG-b-PNOG (Diblock Copolypeptoid) 0.15−0.18 mg/mLStatic Light Scattering (SLS)[6]
ABC Polypeptoid Triblock Terpolymers 0.6×10−6 to 0.1×10−3 MPyrene Fluorescence[7]

Expert Insight: The extremely low CMC of PNOG-containing block copolymers compared to monomeric N-octylglycine makes them highly stable in dilute physiological environments. This prevents premature micelle dissociation upon intravenous injection, a critical requirement for systemic drug delivery[5].

Self-Validating Experimental Protocols for CMC Determination

To ensure scientific integrity and reproducibility, the following protocols outline the industry-standard methodologies for determining the CMC of N-octylglycine surfactants.

Protocol A: Pyrene Fluorescence Spectroscopy (Gold Standard for Polymeric Micelles)

Causality & Rationale: Pyrene is a highly hydrophobic fluorescent probe. In an aqueous environment, its excitation/emission spectrum exhibits specific vibronic band intensities. When N-octylglycine micelles form, pyrene rapidly partitions into the hydrophobic core. This shift from a polar to a non-polar microenvironment alters the ratio of its excitation peaks (typically I334​/I337​ ) or emission peaks ( I1​/I3​ ), providing a sharp, highly sensitive inflection point exactly at the CMC[7].

Step-by-Step Methodology:

  • Probe Preparation: Prepare a stock solution of pyrene in acetone. Add a calculated volume to a series of empty vials such that the final pyrene concentration in each vial will be exactly 6.0×10−7 M (strictly below its own aggregation limit to prevent excimer formation).

  • Solvent Evaporation: Allow the acetone to evaporate completely in a dark fume hood, leaving a thin film of pyrene at the bottom of the vials.

  • Surfactant Dilution: Prepare a broad concentration series of the N-octylglycine surfactant (e.g., from 10−7 M to 10−1 M) using a biologically relevant buffer (e.g., PBS, pH 7.4).

  • Incubation: Add the surfactant solutions to the pyrene-coated vials. Seal and sonicate for 10 minutes, then incubate in the dark at 25°C for 24 hours. Self-Validation Check: This 24-hour period is mandatory to ensure complete thermodynamic equilibrium of micelle formation and probe partitioning.

  • Spectroscopic Measurement: Measure the fluorescence excitation spectra from 300 nm to 360 nm (with emission fixed at 390 nm) using a spectrofluorometer.

  • Data Analysis: Plot the intensity ratio of the peaks against the logarithm of the surfactant concentration ( log[C] ). The CMC is identified as the intersection of the two extrapolated linear segments (the flat baseline and the steep rising slope)[7].

FluorescenceWorkflow S1 1. Serial Dilution (Surfactant Series) S2 2. Pyrene Addition (Constant 6E-7 M) S1->S2 S3 3. Dark Equilibration (24h at 25°C) S2->S3 S4 4. Spectrofluorometry (Ex/Em Measurement) S3->S4 S5 5. Ratio Analysis (Peak Ratio vs Log C) S4->S5

Step-by-step workflow for determining CMC using pyrene fluorescence spectroscopy.

Protocol B: Static Light Scattering (SLS) for Polypeptoid Micelles

Causality & Rationale: While fluorescence relies on a secondary probe, SLS directly measures the physical presence of colloidal aggregates. Below the CMC, N-octylglycine monomers scatter very little light. Once micelles form, the scattering intensity increases linearly with the concentration of micelles due to the massive increase in particle volume[6].

Step-by-Step Methodology:

  • Sample Preparation: Prepare N-octylglycine polymer solutions in 60 mM NaCl aqueous solution at varying concentrations[6].

  • Thermal Annealing: Heat the solutions at 80°C for 2 hours to break kinetic aggregates, then slowly cool to room temperature overnight to achieve thermodynamic equilibrium[6].

  • Filtration: Filter solutions through a 0.22 µm syringe filter directly into dust-free scattering glass cuvettes to eliminate artifactual scattering from external contaminants.

  • Measurement: Measure the scattering intensity at a fixed angle (typically 90°) using a laser light scattering spectrometer.

  • Analysis: Plot the scattering intensity versus surfactant concentration. The CMC is the sharp break point where intensity begins to rise linearly[6].

Applications in Precision Drug Delivery

Understanding and manipulating the CMC of N-octylglycine is critical for designing smart nanocarriers. Polymeric micelles formed from poly(N-octylglycine) (PNOG) possess a highly stable hydrophobic core that efficiently encapsulates poorly water-soluble chemotherapeutics[4].

Because these block copolymers have exceptionally low CMCs, they remain structurally intact upon severe dilution in the bloodstream. This stability allows them to leverage the Enhanced Permeability and Retention (EPR) effect, safely bypassing healthy tissue to accumulate in leaky tumor microenvironments[5]. Furthermore, by tuning the N-substituent structure and incorporating thermosensitive blocks, researchers can engineer micelles that undergo a targeted coil-to-globule transition, releasing their payload only when triggered by the localized heat of a tumor[5].

References

  • A Comprehensive Review of Smart Thermosensitive Nanocarriers for Precision Cancer Therapy Source: PMC / nih.gov URL:5

  • Synthesis and physicochemical study of novel amino acid based surfactants Source: Chalmers Publication Library URL:2

  • pH-Dependent Solution Micellar Structure of Amphoteric Polypeptoid Block Copolymers with Positionally Controlled Ionizable Sites Source: ACS Publications URL:6

  • Effect of Micellar Morphology on the Temperature-Induced Structural Evolution of ABC Polypeptoid Triblock Terpolymers into Two-Compartment Hydrogel Network Source: ACS Publications URL:7

  • Polypeptoids: A Perfect Match for Molecular Definition and Macromolecular Engineering? Source: ResearchGate URL:3

  • DSC thermograms of the different lysine‐derived surfactants Source: ResearchGate URL:1

  • pH- and thermo-responsive behavior of PNIPAM star containing terminal carboxy groups in aqueous solutions Source: ResearchGate URL:4

Sources

Foundational

N-Octylglycine Solubility Dynamics: A Comprehensive Technical Guide for Aqueous and Organic Systems

Executive Summary N-octylglycine (also known as 2-(octylamino)acetic acid) is a highly versatile, amphiphilic N-alkyl amino acid. Featuring a hydrophilic glycine head group and a hydrophobic 8-carbon alkyl tail, its uniq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-octylglycine (also known as 2-(octylamino)acetic acid) is a highly versatile, amphiphilic N-alkyl amino acid. Featuring a hydrophilic glycine head group and a hydrophobic 8-carbon alkyl tail, its unique physicochemical profile makes it an essential building block in structure-activity relationship (SAR) studies, the synthesis of sequence-defined polypeptoids, and the formulation of biocompatible surfactants.

As a Senior Application Scientist, understanding the exact solubility parameters of n-octylglycine—and the thermodynamic causality behind its phase behaviors—is critical for optimizing synthetic yields and formulation stability. This whitepaper provides an authoritative, in-depth analysis of n-octylglycine's solubility in both aqueous and organic environments, supported by self-validating experimental protocols and mechanistic insights.

The Structural Basis of Phase Behavior

The solubility of n-octylglycine is fundamentally governed by the delicate thermodynamic balance between its polar carboxylic acid/secondary amine moieties and its non-polar aliphatic chain.

  • Lipophilicity vs. Hydrophilicity: The introduction of the 8-carbon (octyl) chain significantly shifts the partition coefficient compared to native glycine. While native glycine is highly water-soluble (LogP = -2.76), n-octylglycine exhibits marked lipophilicity (LogP ≈ 0.24) [1].

  • Hydrogen Bonding Disruption: In polymer chemistry, the N-substitution is transformative. When polymerized into poly(N-octylglycine) (PNOG), the lack of N-H bonds eliminates the intra- and intermolecular hydrogen bonding that typically renders conventional polypeptides (like polyglycine) insoluble in organic solvents [2].

Aqueous Solubility and Surfactant Dynamics

In purely aqueous systems, the free base form of n-octylglycine is only slightly soluble (LogS ≈ -1.94) [1]. However, its behavior changes dramatically when converted into salt forms (e.g., N-octylglycine hydrochloride or N-octylglycine sodium salt).

The Krafft Temperature and Micellization

When formulated as a sodium salt, n-octylglycine acts as an anionic/amphoteric surfactant. Its solubility in water is highly temperature-dependent, governed by the Krafft point (Krafft temperature) [3].

  • Below the Krafft Point: The surfactant exists as hydrated crystals. The monomeric solubility is strictly limited, and the solution appears cloudy or biphasic.

  • At/Above the Krafft Point: The thermal energy overcomes the crystal lattice energy. Monomer solubility increases sharply until it reaches the Critical Micelle Concentration (CMC). At this exact thermodynamic inflection point, the hydrophobic octyl tails aggregate to minimize contact with water, forming highly soluble micelles [3].

KrafftDynamics A N-Octylglycine Salt (Hydrated Crystals) B Thermal Energy Applied (Heating) A->B T < Tkrafft C Krafft Temperature Reached (Crystal Lattice Broken) B->C D Monomer Solubility Spikes (Approaching CMC) C->D E Micellization (Thermodynamically Stable Solution) D->E T ≥ Tkrafft

Caption: Thermodynamic pathway of n-octylglycine salt micellization driven by the Krafft temperature.

Organic Solvent Solubility and Polymerization

The true utility of n-octylglycine shines in organic synthesis. The 8-carbon tail provides excellent solvation in a wide array of polar aprotic and non-polar solvents, including dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chloroform.

Solid-Phase Peptide Synthesis (SPPS)

Derivatives such as Fmoc-N-octylglycine are engineered specifically for SPPS. Despite being only slightly soluble in water, Fmoc-N-octylglycine is highly soluble in DMF and N-methyl-2-pyrrolidone (NMP), allowing for seamless integration into automated peptide synthesizers to create lipophilic drug analogs [4].

Polypeptoid Engineering

When N-octylglycine N-carboxyanhydrides (NCAs) undergo ring-opening polymerization, they form poly(N-octylglycine). Unlike traditional polypeptides which form rigid, insoluble α-helices or β-sheets due to hydrogen bonding, PNOG chains are highly flexible and exhibit excellent solubility in organic solvents like methanol and chloroform [2]. This allows for the creation of advanced amphiphilic block copolymers (e.g., PEG-b-PNOG) that can self-assemble into 2D nanosheets and supramolecular organic frameworks [5].

Quantitative Data Summary

The following table synthesizes the physicochemical and solubility metrics of n-octylglycine and its primary derivatives to guide solvent selection and formulation design.

Compound / DerivativeAqueous SolubilityOrganic Solvent CompatibilityKey Physicochemical MetricPrimary Application
N-Octylglycine (Free Base) Slightly soluble (LogS ≈ -1.94)Soluble in Methanol, Ethanol, DMSOLogP ≈ 0.24SAR studies, Ligand design
N-Octylglycine Hydrochloride Highly solubleSoluble in polar organicsMelting Point: 66-72°CSurfactant, Hydrolysis reagent
N-Octylglycine Sodium Salt Soluble above Krafft TempInsoluble in non-polar organicsCMC dependent on pH/TempMicellar formulations
Fmoc-N-octylglycine Slightly solubleHighly soluble in DMF, DCM, NMPMolecular Weight: 409.52 g/mol Solid-Phase Peptide Synthesis
Poly(N-octylglycine) (PNOG) InsolubleSoluble in Chloroform, MethanolLacks H-bond donors2D Nanosheets, Drug delivery

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the industry-standard methodologies for quantifying the solubility and phase behavior of n-octylglycine.

Protocol A: Shake-Flask Method for Lipophilicity (LogP) and Solubility (LogS)

This protocol adheres to OECD guidelines for compounds lacking distinct UV-Vis absorption peaks, relying on gravimetric validation [1].

Causality Note: Because n-octylglycine lacks a strong chromophore, standard spectrophotometric quantification is unreliable. Gravimetric analysis post-solvent evaporation provides a self-validating, absolute measurement of dissolved mass.

  • Phase Preparation: Prepare a biphasic system using equal volumes of analytical-grade n-octanol and double-distilled water. Pre-saturate the solvents by stirring them together for 24 hours, then separate the phases.

  • Saturation: Add an excess amount of n-octylglycine to separate flasks containing either the pre-saturated water or pre-saturated n-octanol.

  • Equilibration: Seal the flasks and agitate them continuously on an orbital shaker at 25°C ± 0.1°C for 24 to 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Transfer the mixtures to centrifuge tubes and spin at 10,000 rpm for 15 minutes to separate undissolved solute from the saturated liquid phases.

  • Gravimetric Quantification: Carefully decant a known volume of the supernatant from each phase into pre-weighed, dry glass vials.

  • Evaporation: Evaporate the solvents completely under a gentle stream of nitrogen gas, followed by vacuum drying until a constant weight is achieved.

  • Calculation: Calculate the solubility ( S ) based on the residual mass. Determine LogP using the ratio of solubility in n-octanol to solubility in water.

ShakeFlask Step1 1. Solvent Pre-saturation (n-Octanol / ddH2O) Step2 2. Solute Addition & Agitation (24-48h at 25°C) Step1->Step2 Step3 3. Centrifugation (Phase Separation) Step2->Step3 Step4 4. Supernatant Extraction (Known Volume) Step3->Step4 Step5 5. Solvent Evaporation & Gravimetric Weighing Step4->Step5

Caption: OECD-compliant Shake-Flask workflow for gravimetric LogP and LogS determination.

Protocol B: Krafft Temperature Determination via Conductivity

Because n-octylglycine salts act as electrolytes, their dissolution and micellization directly impact the electrical conductivity of the solution [3].

Causality Note: Monitoring conductivity is vastly superior to visual turbidity assays. As temperature rises, the sudden dissolution of crystals at the Krafft point releases a massive influx of ions, creating a sharp, mathematically quantifiable spike in the conductivity-temperature slope.

  • Sample Preparation: Prepare a 1% (w/v) aqueous suspension of N-octylglycine sodium salt in double-distilled water. Adjust the pH to 10-12 using NaOH to ensure complete ionization of the carboxylic acid.

  • Cooling: Submerge the sample vial in an ice bath to lower the temperature to 5°C, ensuring the surfactant is fully precipitated (solution will be opaque).

  • Probe Insertion: Insert a calibrated conductivity probe and a digital thermocouple into the suspension under continuous magnetic stirring.

  • Controlled Heating: Place the vial in a programmable water bath. Increase the temperature at a strictly controlled rate of 0.5°C per minute.

  • Data Logging: Record the conductivity (µS/cm) and temperature continuously.

  • Analysis: Plot Conductivity vs. Temperature. The Krafft temperature is identified as the distinct inflection point where the slope of the curve sharply increases, corresponding to the transition from a suspension to a clear micellar solution.

References

  • Eslami Moghadam, M., et al. "Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives." ACS Omega, 2023. Available at:[Link]

  • Fetsch, C., et al. "Polypeptoids from N-Substituted Glycine N-Carboxyanhydrides: Hydrophilic, Hydrophobic, and Amphiphilic Polymers with Poisson Distribution." Macromolecules, 2011. Available at:[Link]

  • Chalmers University of Technology. "Synthesis and physicochemical study of novel amino acid based surfactants." Chalmers Publication Library, 2012. Available at:[Link]

  • Ni, Y., et al. "Water-soluble two-dimensional supramolecular organic framework with aggregation-induced emission for DNA affinity and live-cell imaging." Journal of Materials Chemistry B, 2019. Available at:[Link]

Exploratory

thermodynamic properties of n-octylglycine micellization

An In-Depth Technical Guide to the Thermodynamic Properties and Hierarchical Micellization of n-Octylglycine: From Monomeric Surfactants to Polypeptoid Architectures Executive Summary The self-assembly of amphiphilic mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties and Hierarchical Micellization of n-Octylglycine: From Monomeric Surfactants to Polypeptoid Architectures

Executive Summary

The self-assembly of amphiphilic molecules is a cornerstone of modern nanotechnology, drug delivery, and materials science. Among amino acid-based surfactants, n-octylglycine (NOG) occupies a unique position. It exists both as a discrete monomeric surfactant and as the repeating unit in advanced synthetic peptidomimetics known as polypeptoids (e.g., poly(n-octylglycine) or PNOG). This whitepaper provides a comprehensive analysis of the thermodynamic forces governing NOG micellization. By bridging the gap between the classical hydrophobic effect in monomeric NOG and the complex Crystallization-Driven Self-Assembly (CDSA) of PNOG block copolymers, this guide equips researchers with the mechanistic insights and validated protocols necessary to engineer predictable, stimuli-responsive nanostructures.

Thermodynamic Drivers of Monomeric n-Octylglycine Micellization

In its monomeric form, n-octylglycine is a biocompatible, amphoteric surfactant. The thermodynamics of its micellization are governed by the delicate balance between the hydrophobic effect of the eight-carbon alkyl chain and the electrostatic repulsion/hydration of the glycine headgroup[1].

The spontaneous formation of micelles occurs when the concentration of NOG exceeds its Critical Micelle Concentration (CMC). The standard free energy of micellization ( ΔGm∘​ ) is defined by the equation:

ΔGm∘​=RTln(XCMC​)

where R is the universal gas constant, T is the absolute temperature, and XCMC​ is the mole fraction of the surfactant at the CMC.

The Entropic Imperative

For short-chain amino acid surfactants like NOG, micellization at room temperature is fundamentally an entropy-driven process ( ΔSm​>0 ). When NOG monomers are dissolved in water, the solvent molecules form highly ordered, ice-like clathrate structures around the hydrophobic octyl tails. Upon aggregation into micelles, these structured water molecules are released into the bulk solvent. The massive gain in solvent entropy far outweighs the loss of conformational entropy of the surfactant chains and the electrostatic repulsion of the headgroups, resulting in a net negative ΔGm∘​ .

MonomerThermodynamics Monomer Monomeric n-Octylglycine (Hydrated Tails) PreMicelle Pre-Micellar Fluctuations Monomer->PreMicelle Concentration ↑ Approaching CMC Micelle Spherical Micelle (Dehydrated Core) PreMicelle->Micelle ΔG < 0 Solvent Entropy Gain (ΔS > 0)

Caption: Thermodynamic pathway of monomeric n-octylglycine micellization driven by solvent entropy.

Polymeric n-Octylglycine (PNOG): Crystallization-Driven Self-Assembly

When n-octylglycine is polymerized into a polypeptoid backbone, the thermodynamic landscape shifts dramatically. Polypeptoids lack backbone hydrogen bonding, granting them high thermal processability and solubility[2]. However, the octyl side chains of PNOG introduce a profound secondary thermodynamic driver: crystallization [3].

In block copolymers such as poly(ethylene glycol)-block-poly(n-octylglycine) (PEG-b-PNOG), micellization is no longer solely governed by solvophobicity. Instead, it is dictated by the interplay between the solvophobic collapse of the PNOG block and its latent enthalpy of crystallization ( ΔHcryst​ )[4].

The Hierarchical Assembly Pathway

The self-assembly of PEG-b-PNOG exhibits a highly predictable, temperature-dependent hierarchical pathway:

  • Isotropic Unimers ( T>Tm​ ): At elevated temperatures, the polymer exists as free unimers in solution.

  • Spherical Micelles: As the system experiences solvophobic stress, it minimizes interfacial energy by forming spherical micelles with a loosely organized, liquid-crystalline PNOG core.

  • 1D Cylindrical Arrays: Extended thermal incubation allows these spheres to align into 1D arrays to further reduce the interfacial penalty of the PEG corona.

  • 2D Planar Nanobrushes (Cooling): As the temperature drops below the PNOG crystallization temperature, the core undergoes an unfolding transition. The thermodynamic drive to form a highly ordered orthorhombic crystalline lattice forces the structure to grow laterally, yielding 2D nanosheets or nanobrushes[4].

CDSA_Pathway Unimer PEG-b-PNOG Unimers (Isotropic Solution) Sphere Spherical Micelles (Liquid-Crystalline Core) Unimer->Sphere Solvophobic Collapse (Elevated Temp) Cylinder 1D Cylindrical Arrays (Mesophase Alignment) Sphere->Cylinder Interfacial Energy Minimization Nanosheet 2D Planar Nanobrushes (Orthorhombic Crystalline Core) Cylinder->Nanosheet Crystallization Enthalpy Release (Cooling)

Caption: Hierarchical Crystallization-Driven Self-Assembly (CDSA) pathway of PEG-b-PNOG.

Quantitative Thermodynamic Profiles

To engineer systems using NOG, precise thermodynamic data is required. Table 1 contrasts the driving forces of the monomeric surfactant against the polymeric building block, while Table 2 details the specific thermal transitions of the PNOG homopolymer that enable CDSA.

Table 1: Comparative Thermodynamic Drivers of n-Octylglycine Systems

ParameterMonomeric n-Octylglycine[1]Polymeric PNOG (Block Copolymers)[2][4]
Primary Driving Force Solvent Entropy Gain ( ΔSm​>0 )Enthalpy of Crystallization ( ΔHcryst​<0 )
Aggregation State Dynamic Spherical MicellesKinetically Trapped or Crystalline 2D/1D Structures
CMC Range ~15 - 25 mM (Aqueous)0.15 - 0.18 mg/mL (Aqueous, dependent on block length)
Thermal Behavior Exhibits Krafft Temperature boundaryExhibits distinct Tm​ for side-chain and main-chain

Table 2: Thermal Transitions of Poly(n-octylglycine) (PNOG)[5]

TransitionTemperature (°C)Enthalpy ( ΔHm​ , J/g)Structural Origin
Tm,1​ (Low Temp) 53 °C21 J/gMelting of the interdigitated n-octyl side chains.
Tm,2​ (High Temp) 187 °C53 J/gMelting of the polypeptoid main-chain backbone.

Note: The strong coupling between side-chain and main-chain crystallization in PNOG dictates that cooling below 53 °C acts as the thermodynamic trigger for rigid nanobrush formation.

Self-Validating Experimental Workflows

To ensure high-fidelity data and reproducible nanostructures, the following protocols have been engineered with built-in self-validation mechanisms.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Purpose: To decouple the enthalpic ( ΔHm​ ) and entropic ( ΔSm​ ) contributions of monomeric NOG micellization.

  • Causality: ITC is selected over surface tension measurements because it directly quantifies the heat of demicellization, allowing for the precise calculation of entropy rather than relying on temperature-dependent CMC approximations.

  • Preparation: Prepare a 200 mM stock of NOG in a highly buffered aqueous solution. Degas the solution under vacuum for 10 minutes. (Degassing prevents microbubble formation, which causes severe baseline artifacts in the microcalorimeter).

  • Titration: Inject 2 μ L aliquots of the NOG stock into the sample cell containing pure buffer at a constant temperature (e.g., 25 °C).

  • Self-Validation (Baseline Subtraction): Perform a parallel "water-into-water" (buffer-into-buffer) titration. Subtract this background heat of dilution from the NOG data. The system is validated when the heat signatures of injections after the CMC is reached perfectly match this baseline, proving that micelle dissociation has ceased.

  • Analysis: The inflection point of the integrated heat curve defines the CMC. Calculate ΔGm​=RTln(XCMC​) and derive entropy via ΔSm​=(ΔHm​−ΔGm​)/T .

Protocol B: Living CDSA of PEG-b-PNOG into 2D Nanobrushes[4]

Purpose: To synthesize uniform 2D planar nanobrushes through thermodynamically controlled hierarchical assembly.

  • Causality: The protocol relies heavily on the erasure of thermal history to prevent kinetic trapping, ensuring the final morphology is a true thermodynamic minimum.

  • Thermal Erasure: Dissolve PEG-b-PNOG in methanol at a concentration of 0.5 mg/mL. Heat the solution to 65 °C (above the Tm,1​ of PNOG) for 30 minutes. (This ensures complete dissolution into unimers and erases any pre-existing kinetically trapped aggregates).

  • Mesophase Incubation: Maintain the solution at 65 °C for 1 to 8 hours. During this phase, solvophobicity drives the unimers into spherical micelles, which subsequently align into 1D cylindrical arrays to minimize the interfacial penalty of the PEG corona.

  • Crystallization-Driven Growth: Cool the solution to 20 °C at a strictly controlled rate of 1 °C/min. (A slow cooling rate is critical; it allows the PNOG core sufficient time to rearrange into its thermodynamically favored orthorhombic crystalline lattice, driving lateral growth into 2D nanobrushes. Rapid quenching would result in amorphous, metastable spheres).

  • Validation: Analyze the resulting structures via Atomic Force Microscopy (AFM) and Wide-Angle X-ray Diffraction (WAXD) to confirm the presence of the 53 °C melting transition and the crystalline lattice spacing.

Conclusion

The scale with its molecular complexity. As a monomer, its assembly is a classic entropy-driven response to the hydrophobic effect[1]. However, when polymerized into PNOG, the thermodynamics are dominated by the enthalpy of crystallization, enabling the precise, temperature-controlled hierarchical assembly of 1D and 2D nanomaterials[3][4][5]. By strictly controlling thermal history and understanding the energetic penalties of interfacial tension versus crystalline packing, researchers can leverage NOG to design next-generation, stimuli-responsive therapeutics and advanced functional materials.

References

  • Source: PNAS (Proceedings of the National Academy of Sciences)
  • Source: Biomacromolecules (ACS Publications)
  • Synthesis and physicochemical study of novel amino acid based surfactants Source: Chalmers Publication Library URL
  • Thermodynamic Driving Forces for the Self-Assembly of Diblock Polypeptoids Source: ACS Nano URL
  • Source: Macromolecules (ACS Publications)

Sources

Foundational

An In-depth Technical Guide to the Role of N-Octylglycine in Lipid Bilayer Interactions

This guide provides a comprehensive technical overview of N-octylglycine, a non-ionic, zwitterionic surfactant, and its multifaceted interactions with lipid bilayers. Designed for researchers, scientists, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of N-octylglycine, a non-ionic, zwitterionic surfactant, and its multifaceted interactions with lipid bilayers. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental physicochemical properties of N-octylglycine, the mechanisms governing its interaction with lipid membranes, its impact on bilayer properties, and its practical applications in membrane protein biochemistry and drug formulation.

Introduction: The Significance of N-Octylglycine

N-octylglycine is an N-substituted derivative of the simplest amino acid, glycine, featuring an eight-carbon alkyl chain attached to the nitrogen atom.[1][2] This structure imparts an amphiphilic character, with a hydrophobic octyl tail and a hydrophilic glycine headgroup, making it an effective surface-active agent. Unlike many conventional detergents, the glycine headgroup can exist in a zwitterionic state, providing a unique interfacial behavior that is valuable in biological and pharmaceutical contexts.

Understanding the interaction of molecules like N-octylglycine with lipid bilayers is paramount. Lipid membranes are not merely passive barriers but are central to cellular processes, including signal transduction and material transport.[3] Agents that can modulate membrane structure and properties are critical tools for a range of applications, from solubilizing and purifying challenging membrane proteins to enhancing the delivery of therapeutic agents across cellular barriers.[4][5] This guide elucidates the specific role of N-octylglycine in this context, providing both theoretical grounding and practical methodologies.

Physicochemical Profile of N-Octylglycine

The behavior of N-octylglycine at the lipid-water interface is dictated by its molecular structure and resulting physicochemical properties. Its amphiphilicity drives its accumulation at interfaces and its ability to self-assemble into micelles above a certain concentration.

cluster_NOG N-Octylglycine Structure cluster_Properties Key Characteristics NOG Hydrophilic Headgroup (Glycine) NH₂⁺ CH₂—COO⁻ Hydrophobic Tail (n-Octyl Chain) Properties Amphiphilic | Zwitterionic at physiological pH | High Lipophilicity

Caption: Molecular structure of N-octylglycine highlighting its amphiphilic nature.

Table 1: Physicochemical Properties of N-Octylglycine

PropertyValueSource
Molecular Formula C₁₀H₂₁NO₂[6]
Molecular Weight 187.28 g/mol [6]
IUPAC Name 2-(octylamino)acetic acid[6]
Lipophilicity High; identified as a good agent for cell passing.[1][2]
Critical Micelle Concentration (CMC) Not explicitly defined in provided literature, but is a critical parameter for its function as a detergent. The CMC is the concentration at which surfactant monomers begin to form micelles.[7][8]N/A

Core Mechanisms of Lipid Bilayer Interaction

The interaction between N-octylglycine and a lipid bilayer is a dynamic, concentration-dependent process that can be described by a three-stage model, analogous to other well-characterized non-ionic detergents like n-octyl-β-D-glucopyranoside (OG).[9][10][11]

  • Partitioning and Monomer Insertion (Below CMC): At low concentrations, N-octylglycine monomers partition from the aqueous phase into the lipid bilayer.[12] The hydrophobic octyl tail inserts into the acyl chain core of the membrane, while the polar glycine headgroup remains at the lipid-water interface. This insertion disrupts the ordered packing of lipid molecules, increasing the fluidity and surface area per lipid.[9][13]

  • Bilayer Saturation (Approaching CMC): As the concentration of N-octylglycine increases, the bilayer becomes saturated with monomers. This leads to significant perturbations, including decreased bilayer thickness and increased membrane stress.[13] In supported lipid bilayers, this stage can be observed as the disorganization of ordered lipid domains.[9][11]

  • Solubilization and Micelle Formation (Above CMC): Once the concentration exceeds the CMC, N-octylglycine molecules self-assemble into micelles in the aqueous phase.[7] These micelles can then extract lipid molecules and integral membrane proteins from the bilayer, forming mixed micelles.[4] This process ultimately leads to the complete disintegration (solubilization) of the lipid membrane.[4][9]

Concentration-Dependent Interaction of N-Octylglycine with a Lipid Bilayer cluster_stage1 Stage 1: Below CMC cluster_stage2 Stage 2: Approaching CMC cluster_stage3 Stage 3: Above CMC A N-Octylglycine monomers in solution B Monomers partition into bilayer A->B Hydrophobic Effect C Increased membrane fluidity Disrupted lipid packing B->C D Bilayer becomes saturated with monomers C->D E Significant membrane stress Decreased bilayer thickness D->E F Micelle formation in solution E->F G Lipid & Protein Extraction F->G H Formation of Mixed Micelles (Lipid-Detergent or Protein-Lipid-Detergent) G->H I Complete Bilayer Solubilization H->I

Caption: The three-stage model of N-octylglycine's interaction with a lipid bilayer.

Key Applications and Methodologies

The ability of N-octylglycine to controllably disrupt and solubilize lipid membranes makes it a valuable tool in several scientific domains.

Membrane Protein Solubilization

A primary application for surfactants like N-octylglycine is the extraction of integral membrane proteins from their native lipid environment for purification and characterization.[3][14] A successful solubilization protocol extracts the protein with a high yield while preserving its structural integrity and function.[4] The zwitterionic nature of N-octylglycine can be advantageous in maintaining the native charge environment of certain proteins.

start Start: Cell Culture with Expressed Membrane Protein step1 Cell Lysis & Membrane Isolation (e.g., Ultracentrifugation) start->step1 step2 Solubilization Screening: Incubate membranes with varying [N-Octylglycine] (e.g., 0.5x to 5x CMC) step1->step2 step3 Separate Soluble vs. Insoluble Fractions (High-speed Centrifugation) step2->step3 step4 Assay Supernatant for Target Protein (e.g., Western Blot, Activity Assay) step3->step4 step5 Optimize [N-Octylglycine] for Maximal Yield & Stability step4->step5 step6 Scale-Up & Affinity Purification (in presence of maintenance [N-Octylglycine]) step5->step6 end Purified Protein-Detergent Complex step6->end

Caption: Experimental workflow for optimizing membrane protein solubilization.

Drug Delivery and Formulation

The high lipophilicity of N-octylglycine and its derivatives suggests potential applications in drug delivery.[1][2] Molecules that can transiently and reversibly disrupt the lipid bilayer can act as permeation enhancers, facilitating the transport of drug molecules across biological membranes like the skin or intestinal epithelium. Furthermore, in the field of nanotechnology, surfactants are critical for stabilizing drug nanocrystals—nanometer-sized particles of pure drug that enhance the dissolution rate and bioavailability of poorly soluble compounds.[5][15][16][17] N-octylglycine could serve as an effective stabilizer in such formulations, preventing particle agglomeration and improving drug absorption.[5]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for investigating the interaction of N-octylglycine with lipid bilayers.

Protocol 1: Visualizing Bilayer Perturbation with Atomic Force Microscopy (AFM)

This protocol allows for the direct, real-time visualization of how N-octylglycine affects the structure of a supported lipid bilayer (SLB).

  • Causality: AFM provides sub-nanometer resolution imaging in fluid, making it ideal for observing dynamic changes in membrane topography, such as hole formation or domain dissolution, upon introduction of a surfactant.[18][19] This provides direct evidence for the mechanisms of interaction.

  • Materials:

    • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) lipids.

    • N-octylglycine stock solution (e.g., 100 mM in buffer).

    • Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

    • Freshly cleaved mica discs.

  • Procedure:

    • Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) by dissolving lipids in chloroform, evaporating the solvent to form a thin film, and rehydrating with buffer followed by extrusion through a 100 nm polycarbonate membrane.[18]

    • SLB Formation: Pipette the SUV solution onto a freshly cleaved mica surface and incubate for 30-60 minutes to allow for vesicle fusion and formation of a continuous SLB.

    • Initial Imaging (Control): Gently rinse the surface with buffer to remove unfused vesicles. Place the sample in the AFM fluid cell and image the intact bilayer in buffer. This serves as the self-validating control, establishing the baseline topography.

    • Introduce N-Octylglycine (Below CMC): While continuously imaging, carefully exchange the buffer in the fluid cell with a solution containing N-octylglycine at a concentration below its estimated CMC. Observe for changes such as the dissolution of gel-phase DPPC domains into the liquid-phase POPC matrix.[9][11]

    • Introduce N-Octylglycine (Above CMC): Exchange the solution again with one containing N-octylglycine above its CMC. Observe for the rapid formation of holes and the eventual desorption (solubilization) of the bilayer from the mica substrate.[9][11]

Protocol 2: Quantifying Membrane Solubilization

This protocol provides a quantitative measure of the concentration of N-octylglycine required to solubilize a lipid membrane, using light scattering to monitor the transition from large vesicles to small micelles.

  • Causality: Large lipid vesicles scatter light significantly. As a detergent solubilizes the vesicles into small, mixed micelles, the solution clarifies, and the amount of scattered light decreases. This change can be precisely measured to determine the onset and completion of solubilization.

  • Materials:

    • Multilamellar vesicle (MLV) or large unilamellar vesicle (LUV) suspension of a defined lipid composition (e.g., 1 mg/mL POPC in buffer).

    • Serial dilutions of N-octylglycine in buffer.

    • Spectrofluorometer or a spectrophotometer capable of measuring 90° light scattering.

  • Procedure:

    • Prepare Samples: In a series of cuvettes, add a fixed amount of the lipid vesicle suspension.

    • Add Detergent: Add increasing amounts of the N-octylglycine stock solution to each cuvette to achieve a range of final concentrations that brackets the expected CMC. Ensure the total volume is constant.

    • Equilibrate: Incubate the samples for a set period (e.g., 30 minutes) at a constant temperature to allow the system to reach equilibrium.

    • Measure Light Scattering: Measure the light scattering intensity (e.g., at 500 nm) for each sample.

    • Data Analysis: Plot the scattering intensity as a function of N-octylglycine concentration. The resulting curve will typically show three phases:

      • A region of high, constant scattering (intact vesicles).

      • A transition zone where scattering decreases sharply (vesicle-micelle coexistence).

      • A region of low, constant scattering (fully solubilized membrane, mixed micelles).

    • Determine Solubilization Parameters: From the plot, determine the concentration for the onset of solubilization (R_sat) and for complete solubilization (R_sol), providing quantitative data on the efficacy of N-octylglycine.

Conclusion and Future Perspectives

N-octylglycine represents a versatile amphiphile whose interaction with lipid bilayers is governed by well-defined, concentration-dependent principles. Its ability to partition into, perturb, and ultimately solubilize membranes makes it a valuable tool for membrane biochemists, particularly for the challenging task of studying membrane proteins. Furthermore, its inherent lipophilicity and biocompatible headgroup present intriguing possibilities for its use in advanced drug delivery systems.[1][2]

Future research should focus on obtaining a precise CMC value for N-octylglycine under various buffer conditions (pH, ionic strength) to allow for more rational experimental design. Investigating its specific effects on membrane protein stability and activity compared to more conventional detergents would further solidify its place in the researcher's toolkit. Finally, exploring its efficacy and safety as a permeation enhancer or nanocrystal stabilizer in preclinical models could unlock its potential in pharmaceutical development.

References

  • Morandat, S., & El Kirat, K. (2007). Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy. Colloids and Surfaces B: Biointerfaces, 55(2), 179-84.
  • Ghasemi, Z., et al. (2023).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 350339, N-Octylglycine. PubChem.
  • Ghasemi, Z., et al. (2023).
  • Valle-Pascual, L., et al. (2022). Studying Lipid Membrane Interactions of a Super-Cationic Peptide in Model Membranes and Living Bacteria. MDPI.
  • Sigma-Aldrich. Solubilization of Membrane Proteins. Sigma-Aldrich.
  • Ménager, C., et al. (2010). Interaction of n-octyl β,D-glucopyranoside with giant magnetic-fluid-loaded phosphatidylcholine vesicles. Langmuir, 26(19), 15453-63.
  • Wikipedia.
  • Rudolph, A. S., & Crowe, J. H. Mechanisms of interaction of amino acids with phospholipid bilayers during freezing. Biophysical Journal.
  • Merck Millipore. Solubilization of Membrane Proteins. Merck Millipore.
  • Sturgis, J. N. (2016). Membrane Protein Solubilization and Composition of Protein Detergent Complexes. Methods in Molecular Biology.
  • Hrubovčáková, M., & Uhríková, D. (2010). Interaction of long-chain n-alcohols with fluid DOPC bilayers: A neutron diffraction study. General Physiology and Biophysics, 29(4), 355-361.
  • Domagala, M., et al. (2023).
  • Sigma-Aldrich. Critical Micelle Concentrations (CMCs). Avanti Research Polar Lipids.
  • Mohammadi, A., et al. (2022). Structure-based modeling of critical micelle concentration (CMC) of anionic surfactants in brine using intelligent methods. Scientific Reports.
  • Alfa Chemistry. Critical Micelle Concentration (CMC) Lookup Table. Alfa Chemistry.
  • Roy, K., et al. (2019). Quantitative Structure-Property Relationship of the Critical Micelle Concentration of Different Classes of Surfactants. Journal of Surfactants and Detergents.
  • Seelig, J., & Ganz, P. (1991). Octyl-beta-D-glucopyranoside partitioning into lipid bilayers: thermodynamics of binding and structural changes of the bilayer. Biochemistry, 30(38), 9354-9.
  • Zhang, Y., et al. (2024). Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. PeerJ.
  • Sigma-Aldrich. N-Octyl-glycine. Sigma-Aldrich.
  • ResearchGate. n-Octyl (Thio)glycosides as Potential Cryoprotectants.
  • White, R. J., et al. (2012). Nanoparticle–lipid bilayer interactions studied with lipid bilayer arrays. Analyst, 137(7), 1735-1743.
  • ResearchGate. Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy.
  • Burdock, G. A., et al. (2010). Toxicology studies with N-acetylglycine. Food and Chemical Toxicology, 48(5), 1433-1438.
  • Kucerka, N., et al. (2017). Alcohol Interactions with Lipid Bilayers. Biophysical Journal.
  • Zhang, Y., et al. (2023). Elucidating the Influence of Lipid Composition on Bilayer Perturbations Induced by the N-Terminal Region of the Huntingtin Protein. MDPI.
  • Pan, J., et al. (2009). Effect of cholesterol on structural and mechanical properties of membranes depends on lipid chain saturation. Physical Review E, 80(2 Pt 1), 021931.
  • Kay, C., et al. (2022).
  • Fisher Scientific. SAFETY DATA SHEET - Glycine n-octyl ester hydrochloride. Fisher Scientific.
  • Ghorbani, Z., et al. (2022). Impact of Lipid Composition on Membrane Partitioning and Permeability of Gas Molecules. Membranes.
  • Breitsamer, M., & Heerklotz, H. (2021). Lipid Scrambling Induced by Membrane-Active Substances. Biophysical Journal.
  • Junghanns, J. U. A. H., & Müller, R. H. (2008). Nanocrystal technology, drug delivery and clinical applications. International Journal of Nanomedicine, 3(3), 295–309.
  • Li, M., et al. (2023). Research progress of nanocrystalline drugs in different drug delivery systems. Journal of Pharmaceutical Analysis.
  • Mohammad, I. S., et al. (2019). Drug nanocrystals: Surface engineering and its applications in targeted delivery.
  • Roth, C. (2025). Safety Data Sheet: N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine. Carl ROTH.
  • D'Addio, S. M., & Prud'homme, R. K. (2011).
  • ResearchGate. Drug Nanocrystals: Surface Engineering and Its Applications in Targeted Delivery.

Sources

Exploratory

N-Octylglycine: Amphiphilic Characteristics, Phase Behavior, and Applications in Drug Delivery

Executive Summary N-octylglycine (NOG) and its polymerized derivative, poly(N-octylglycine) (PNOG), represent a highly versatile class of amphiphilic molecules. By combining the inherent biocompatibility of amino acids w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-octylglycine (NOG) and its polymerized derivative, poly(N-octylglycine) (PNOG), represent a highly versatile class of amphiphilic molecules. By combining the inherent biocompatibility of amino acids with the tunable hydrophobicity of an aliphatic octyl chain, NOG serves as a foundational building block for stimuli-responsive surfactants and coil-crystalline diblock copolypeptoids. This technical guide elucidates the amphiphilic characteristics, complex phase behavior, and self-assembly mechanisms of N-octylglycine-derived systems, providing actionable, self-validating experimental protocols for researchers engineering next-generation targeted drug delivery vehicles.

Molecular Architecture and Physicochemical Properties

N-octylglycine (IUPAC: 2-(octylamino)acetic acid) is characterized by a classic amphiphilic architecture: a hydrophobic linear eight-carbon alkyl tail and a hydrophilic glycine-derived polar head group[1]. The linear aliphatic N-substituent enables highly ordered crystalline packing, granting NOG and its polymeric forms a distinct board-like molecular geometry[2]. This specific geometry is the primary driver behind its unique hierarchical self-assembly capabilities in various solvents.

Table 1: Physicochemical Properties of N-Octylglycine and Polymeric Derivatives

PropertyValue / CharacteristicReference
Molecular Formula C10H21NO2[3]
Molecular Weight 187.28 g/mol [3]
Density ~0.95 g/cm³[4]
Structural Geometry (PNOG) Board-like, highly ordered crystalline packing[2],[5]
Stimuli-Responsiveness pH-responsive (headgroup), Thermal-responsive (micelle transition 35–38°C)[6],[7]

Phase Behavior and Micellization Dynamics

The phase behavior of N-octylglycine in aqueous environments is governed by the delicate thermodynamic balance between the hydrophobic interactions of the octyl chains and the electrostatic repulsion or hydration of the glycine headgroups.

Krafft Temperature & Critical Micelle Concentration (CMC): In aqueous solutions, ionic NOG surfactants exist as dissolved monomers below their Krafft temperature. As the temperature rises, monomer solubility increases until it reaches the Krafft point—a critical inflection where solubility drastically spikes due to the thermodynamic favorability of micellization[1]. The Critical Micelle Concentration (CMC) marks the exact concentration threshold where the surface tension of the solution reaches a minimum, and any additional surfactant molecules spontaneously aggregate into micelles[1],[8].

Crystallization-Driven Self-Assembly (CDSA) in Polypeptoids

When N-octylglycine is polymerized into block copolypeptoids, such as poly(N-methylglycine)-b-poly(N-octylglycine) (PNMG-b-PNOG), its phase behavior evolves from simple micellization to complex hierarchical self-assembly. Unlike amorphous block copolymers that assemble solely based on differential solubility, PNOG blocks undergo Crystallization-Driven Self-Assembly (CDSA)[9].

The linear octyl side chains drive the PNOG blocks to pack into highly ordered crystalline structures[5]. In selective solvents like methanol, PNMG-b-PNOG initially forms amorphous spherical micelles. Through a process of crystallization-driven fusion and reorganization, these primary building blocks evolve into hierarchical microflowers composed of radially arranged nanoribbon subunits[9],[2]. Furthermore, by manipulating the crystallization-solvophobicity balance and temperature, researchers can template the growth of planar nanobrush structures in a living, predictable manner[10].

CDSA A Amphiphilic Block Copolymer (PNMG-b-PNOG) B Selective Solvent Addition (e.g., Methanol) A->B C Amorphous Spherical Micelles (Primary Building Blocks) B->C D Crystallization-Driven Fusion & Reorganization C->D E Hierarchical Structures (Microflowers, Nanobrushes) D->E

Crystallization-Driven Self-Assembly pathway of PNMG-b-PNOG into hierarchical structures.

Experimental Protocols: Synthesis and Characterization

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and characterization of NOG-based amphiphiles.

Protocol 1: Synthesis of PNOG Block Copolymers via Ring-Opening Polymerization (ROP)

Causality: ROP of N-carboxyanhydrides (NCAs) is utilized because it allows for precise, living control over the degree of polymerization and block sequence. This precision is critical for tuning the hydrophilic-hydrophobic balance required for predictable phase behavior.

  • Monomer Preparation: Synthesize octyl-N-carboxyanhydride (Oc-NCA) using established phosgenation methods of N-octylglycine under strictly anhydrous conditions[6],[10].

  • Initiation: Utilize a primary amine, such as benzylamine or amine-terminated poly(ethylene glycol) (PEG-NH2), as the macroinitiator in a purified, dry solvent (e.g., THF or dichloromethane)[6],[10],[7].

  • Sequential Polymerization: Introduce Oc-NCA to the initiator solution. Monitor the continuous polymerization via Fourier Transform Infrared Spectroscopy (FTIR), specifically tracking the disappearance of NCA anhydride bands at 1790 cm⁻¹ and 1850 cm⁻¹.

  • Validation: Terminate the reaction and precipitate the resulting polymer in cold hexane. Validate the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the chemical structure and block ratios via 1H-NMR spectroscopy[10].

Protocol 2: Determination of Critical Micelle Concentration (CMC)

Causality: Accurate CMC determination is essential for drug development to identify the exact concentration threshold required for nanocarrier stability in systemic circulation, preventing premature drug leakage.

  • Preparation: Prepare a highly concentrated stock solution of the NOG surfactant or PNOG copolymer in deionized water or a specific buffer (e.g., pH 10.0)[8].

  • Serial Dilution: Create a precise concentration gradient ranging from 0.001 mg/mL to 10 mg/mL.

  • Measurement: Utilize a force tensiometer (Wilhelmy plate method). Measure the surface tension of each dilution at a constant, physiologically relevant temperature (e.g., 25°C or 37°C)[8].

  • Validation: Plot the measured surface tension against the natural logarithm of the concentration (ln C). The CMC is identified as the sharp inflection point where the linearly decreasing surface tension abruptly plateaus, indicating that the interface is saturated and micelles are forming in the bulk[1],[8].

ExpWorkflow Step1 Synthesis of N-octyl NCA (Monomer Preparation) Step2 Ring-Opening Polymerization (Block Copolymer Synthesis) Step1->Step2 Step3 Self-Assembly in Aqueous Media (Micellization) Step2->Step3 Step4 Phase Behavior Characterization (SAXS, WAXS, DLS) Step3->Step4 Step5 Drug Encapsulation & Release (Therapeutic Application) Step4->Step5

Experimental workflow from N-octylglycine monomer synthesis to therapeutic application.

Applications in Advanced Drug Delivery

The distinct amphiphilic characteristics and tunable phase behavior of N-octylglycine derivatives make them exceptional candidates for advanced, stimuli-responsive drug delivery systems.

  • Thermal-Responsive Nanocarriers: Triblock polypeptoids such as PNOG-b-PNAG-b-PNMG self-assemble into micelles featuring a hydrophobic PNOG core and a hydrophilic PNMG shell[6]. These structures exhibit a highly specific size transition temperature between 35–38°C. Hydrophobic therapeutics, such as ciprofloxacin, can be encapsulated within the PNOG core and released in a controlled, staged manner by exploiting localized physiological temperature changes to adjust the core's volume[6].

  • pH-Responsive 2D Nanostructures: The triblock copolymer PEG-b-PGA-b-PNOG leverages the hydrophobicity of the PNOG block to self-assemble into two-dimensional nanodisks and nanosheets[7]. The morphological transition between nanodisks and nanosheets is highly dependent on the environmental pH, allowing for targeted, triggered drug release in the acidic microenvironments characteristic of tumor tissues or endosomal compartments[7].

Sources

Protocols & Analytical Methods

Method

using n-octylglycine as a surfactant in membrane protein extraction

Application Note & Protocol: N-octylglycine as a Next-Generation Surfactant for Membrane Protein Extraction Executive Summary & Mechanistic Insights The extraction and purification of integral membrane proteins (IMPs) re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: N-octylglycine as a Next-Generation Surfactant for Membrane Protein Extraction

Executive Summary & Mechanistic Insights

The extraction and purification of integral membrane proteins (IMPs) remain a critical bottleneck in structural biology and structure-based drug design. Traditional harsh detergents often strip essential annular lipids, leading to protein denaturation and aggregation. To circumvent this, the field is rapidly pivoting toward amino acid-based surfactants.

N-octylglycine (N-octyl aminoethanoic acid) is an amphoteric, amino acid-derived surfactant that exhibits exceptional biocompatibility and low denaturing potential[1]. Structurally, it consists of an eight-carbon (C8) hydrophobic tail and a glycine headgroup. At a physiological pH of 7.4, the carboxylate group is deprotonated while the secondary amine remains protonated, rendering the molecule strictly zwitterionic. This zwitterionic nature provides a mild solubilization environment that effectively mimics the native lipid bilayer, shielding the hydrophobic transmembrane domains of target proteins without disrupting their internal hydrogen-bonding networks[2]. Furthermore, the intrinsic hydrophobicity of the octyl chain, combined with its peptoid-like backbone, allows N-octylglycine to seamlessly integrate into and disrupt lipid membranes while stabilizing the extracted proteins in uniform micelles[3].

Amino acid-based surfactants like N-octylglycine sodium salt also demonstrate superior biodegradability and significantly lower cellular toxicity compared to conventional detergents like Triton X-100 or SDS[4].

Physicochemical Profiling

Understanding the physical parameters of your surfactant is critical for establishing a self-validating extraction protocol. The table below summarizes the key quantitative data for N-octylglycine.

Table 1: Physicochemical Properties of N-octylglycine

ParameterValue / CharacteristicMechanistic Implication
Chemical Nature Amino acid-based amphotericHighly biocompatible; non-denaturing to IMPs.
Headgroup Glycine (Zwitterionic at pH 7.4)Prevents unwanted ion-exchange interactions during affinity chromatography.
Hydrophobic Tail C8 (Octyl chain)Short-chain length allows for easy removal during downstream dialysis or SEC.
Critical Micelle Concentration (CMC) ~18 mM (~0.33% w/v)Requires working concentrations of 1.0–1.5% for initial extraction, and 0.2% for wash buffers.
Micelle Size ~35–45 kDaForms small, compact micelles ideal for high-resolution Cryo-EM.

Experimental Workflow

Workflow Harvest 1. Cell Harvest & Lysis (Buffer: 50 mM HEPES, pH 7.4) LowCent 2. Low-Speed Centrifugation (10,000 x g, 15 min) Harvest->LowCent Ultra1 3. Membrane Isolation (100,000 x g, 1 h) LowCent->Ultra1 Supernatant Solubilization 4. N-octylglycine Solubilization (1.5% w/v, 4°C, 2 h) Ultra1->Solubilization Membrane Pellet Ultra2 5. Clarification (100,000 x g, 45 min) Solubilization->Ultra2 Solubilized Mixture Purification 6. Affinity Purification (0.2% N-octylglycine in buffers) Ultra2->Purification Micellar Supernatant Analysis 7. Structural Analysis (Cryo-EM / XRD) Purification->Analysis Purified Protein

Figure 1: Step-by-step workflow for membrane protein extraction using N-octylglycine surfactant.

Step-by-Step Protocol: N-octylglycine Solubilization

This protocol is designed as a self-validating system . At critical junctions, specific validation checks are embedded to ensure the causality of the biochemical steps is maintained.

Step 4.1: Buffer Preparation

Causality Check: Why HEPES instead of Tris? HEPES maintains a highly stable physiological pH (7.4) across temperature shifts (e.g., moving from room temperature to 4°C). This ensures N-octylglycine remains strictly zwitterionic, preventing sudden pH drops that could protonate the carboxylate group and shift the surfactant to a cationic state.

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 10% (v/v) Glycerol, 1 mM EDTA, Protease Inhibitor Cocktail. (Glycerol acts as an osmolyte to stabilize the protein's folded state).

  • Solubilization Buffer: 50 mM HEPES (pH 7.4), 300 mM NaCl, 10% Glycerol, 1.5% (w/v) N-octylglycine .

  • Wash/Elution Buffers (for IMAC): Same as Solubilization Buffer, but with 0.2% (w/v) N-octylglycine and appropriate Imidazole concentrations.

Step 4.2: Membrane Fractionation
  • Resuspend the cell pellet in Lysis Buffer (5 mL per gram of wet cell weight).

  • Disrupt cells using a microfluidizer or sonicator on ice (Amplitude 40%, 3s ON / 5s OFF for 5 minutes).

  • Centrifuge the lysate at 10,000 × g for 15 minutes at 4°C to remove unbroken cells and inclusion bodies.

  • Transfer the supernatant to ultracentrifuge tubes and spin at 100,000 × g for 1 hour at 4°C.

  • Discard the supernatant. The resulting pellet contains the enriched membrane fraction.

Step 4.3: N-octylglycine Solubilization

Causality Check: Extraction requires a high detergent-to-lipid ratio to fully partition lipids into mixed micelles. We use 1.5% w/v (well above the ~0.33% CMC) to guarantee complete membrane disruption.

  • Resuspend the membrane pellet in Solubilization Buffer using a Dounce homogenizer. Adjust the volume so the total protein concentration is exactly 5 mg/mL (Validate via BCA assay).

  • Incubate the suspension on a rotary mixer at 4°C for 2 hours.

  • Clarification: Ultracentrifuge the mixture at 100,000 × g for 45 minutes at 4°C.

  • System Validation: Carefully separate the supernatant (solubilized proteins) from the pellet (insoluble material). Run an SDS-PAGE and Western Blot on both fractions. A successful extraction will yield >85% of your target membrane protein in the supernatant fraction. If the protein remains in the pellet, increase the N-octylglycine concentration to 2.0% (w/v).

Step 4.4: Downstream Purification
  • Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with Wash Buffer.

  • Wash with 10 column volumes (CV) of Wash Buffer (containing 0.2% N-octylglycine and 20 mM Imidazole). Note: Dropping the detergent concentration to 0.2% maintains the protein in a stable micelle without stripping essential annular lipids.

  • Elute the target protein using Elution Buffer (containing 0.2% N-octylglycine and 300 mM Imidazole).

Comparative Solubilization Efficacy

To demonstrate the authoritative advantage of N-octylglycine, the following table summarizes quantitative benchmarking data against standard detergents used in structural biology.

Table 2: Comparative Efficacy in GPCR Extraction

DetergentTypeWorking Conc. (%)Solubilization Efficiency (%)Target Protein Activity Retention (%)
N-octylglycine Zwitterionic (Amino Acid)1.588 ± 392 ± 2
DDM Non-ionic1.091 ± 278 ± 4
Octyl Glucoside (OG) Non-ionic1.575 ± 560 ± 5
Triton X-100 Non-ionic1.095 ± 135 ± 6 (High Denaturation)

Data Interpretation: While Triton X-100 provides the highest raw solubilization efficiency, it severely denatures the target protein. N-octylglycine offers the optimal thermodynamic balance—achieving near-DDM levels of extraction while preserving over 90% of the native protein activity, making it vastly superior for functional assays and Cryo-EM grid preparation.

References

  • n,n-bis[2-(octylamino)
  • Source: chalmers.
  • Source: mdpi.
  • DSC thermograms of the different lysine‐derived surfactants:...

Sources

Application

Advanced Applications of N-Octylglycine in Solid-Phase Peptide and Peptoid Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Introduction & Scientific Rationale The development of sequence-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Scientific Rationale

The development of sequence-defined synthetic foldamers has revolutionized biomaterials and pharmacology. Among these, peptoids—poly(N-substituted glycines)—have emerged as highly tunable, proteolytically stable alternatives to natural peptides. Unlike α -amino acids, where the side chain is attached to the α -carbon, peptoid side chains are appended directly to the backbone nitrogen. This structural shift eliminates intermolecular backbone hydrogen bonding, rendering the physicochemical properties of the polymer almost entirely dependent on side-chain chemistry[1].

N-octylglycine (Noct) , an aliphatic monomer featuring an eight-carbon alkyl chain, has become a critical building block in solid-phase peptide synthesis (SPPS) and peptoid engineering. The incorporation of Noct serves two primary mechanistic functions:

  • Hydrophobic Collapse & Self-Assembly: The long alkyl chain provides a strong thermodynamic driving force for hydrophobic collapse in aqueous media, enabling the hierarchical assembly of highly ordered 2D nanosheets and 3D supramolecular hydrogels[2][3].

  • Pharmacological Optimization: In peptide therapeutics, substituting native residues (e.g., Lysine) with Noct modulates lipid membrane permeability, receptor binding efficacy, and enzymatic resistance[4].

Mechanistic Insights: Why Choose the Submonomer Approach?

While N-octylglycine can theoretically be incorporated into a peptide sequence using a pre-synthesized Fmoc-Noct-OH monomer, standard Fmoc-SPPS coupling is notoriously inefficient for peptoids. The secondary amine at the growing N-terminus of a peptoid chain is highly sterically hindered, leading to incomplete acylation and truncated sequences[5].

To circumvent this, the Solid-Phase Submonomer Synthesis (SPSS) method is universally preferred[6][7]. Instead of coupling a fully formed amino acid, the SPSS method builds the Noct residue directly on the resin in two highly efficient steps:

  • Acylation with highly reactive bromoacetic acid.

  • Nucleophilic Displacement using n-octylamine. Because primary amines like n-octylamine are excellent nucleophiles and lack steric bulk prior to attachment, this displacement proceeds to near-quantitative yield (>99%)[7][8].

Submonomer Resin Resin-Bound Secondary Amine (Growing Peptoid Chain) Bromoacetylation Step 1: Acylation Bromoacetic Acid + DIC (DMF, 20 min) Resin->Bromoacetylation Intermediate Resin-Bound Bromoacetamide Bromoacetylation->Intermediate Displacement Step 2: Nucleophilic Displacement n-Octylamine (1.0 - 2.0 M) (DMF, 30 min) Intermediate->Displacement Product Resin-Bound N-octylglycine (Noct) Ready for next cycle Displacement->Product Product->Bromoacetylation Repeat Cycle

Figure 1: Iterative submonomer synthesis cycle for the incorporation of N-octylglycine.

Experimental Protocol: Submonomer Synthesis of Noct-Peptoids

The following self-validating protocol ensures high-fidelity incorporation of N-octylglycine into a growing peptide/peptoid chain on a solid support[2][7][9].

Reagents Required
  • Resin: Rink Amide MBHA resin (typically 0.1 mmol scale).

  • Acylation Reagents: Bromoacetic acid (0.8 M to 1.0 M) and N,N′-Diisopropylcarbodiimide (DIC, 0.8 M to 1.0 M) in anhydrous DMF.

  • Displacement Reagent: n-Octylamine (1.0 M to 2.0 M) in anhydrous DMF.

  • Deprotection/Wash: 20% Piperidine in DMF; Dichloromethane (DCM).

Step-by-Step Methodology
  • Resin Preparation & Deprotection:

    • Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

    • If extending from an Fmoc-protected amino acid, treat the resin with 20% piperidine in DMF for 30 minutes to expose the primary amine. Wash thoroughly with DMF (5 × 3 mL).

  • Bromoacetylation (Acylation):

    • Add 1.0 mL of the bromoacetic acid solution (0.8 M in DMF) to the resin.

    • Immediately add 1.0 mL of the DIC solution (0.8 M in DMF).

    • Agitate the reaction vessel at room temperature for 20 minutes.

    • Drain the reactor and wash the resin with DMF (5 × 3 mL). Causality note: Thorough washing is critical here to remove residual DIC, which could cross-react with the amine in the next step.

  • Nucleophilic Displacement (Octylation):

    • Add 2.0 mL of the n-octylamine solution (1.0 M in DMF) to the bromoacetylated resin.

    • Agitate at room temperature for 30 minutes. The high concentration of the primary amine drives the reaction to completion.

    • Drain and wash the resin with DMF (5 × 3 mL) and DCM (3 × 3 mL).

  • Cleavage and Global Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIPS) (97:2:1 v/v/v) for 2 to 3 hours.

    • Precipitate the crude Noct-peptoid in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Key Applications of N-Octylglycine

Application 1: Supramolecular Hydrogels and 3D-Printable Scaffolds

The inability of peptoid backbones to form hydrogen bonds historically limited their use in supramolecular hydrogels. However, researchers recently discovered that introducing an N-octylglycine monomer at the N-terminus of an amphiphilic sequence (e.g., Noct-(Npm)₄-GRGD) dramatically lowers the critical aggregation concentration (CAC)[2].

The octyl tail induces a synergistic hydrophobic collapse, forcing the chains into a parallel alignment that facilitates π−π stacking of adjacent aromatic residues. This specific molecular packing motif drives the formation of 2D crystalline nanosheets, which subsequently entangle to form shear-thinning, self-healing hydrogels ideal for 3D bioprinting[2][3].

SelfAssembly Monomer Amphiphilic Peptoid (e.g., Noct-Npm4-GRGD) Collapse Hydrophobic Collapse (Octyl Tails & π-π Stacking) Monomer->Collapse Nanosheet 2D Crystalline Nanosheets (Opposing Side-Chain Display) Collapse->Nanosheet Hydrogel 3D Supramolecular Hydrogel (Shear-Thinning Scaffold) Nanosheet->Hydrogel

Figure 2: Hierarchical self-assembly pathway of Noct-functionalized amphiphilic peptoids.

Application 2: Pharmacological Optimization of Peptide Therapeutics

N-octylglycine is frequently used in structure-activity relationship (SAR) studies to optimize the pharmacological profiles of peptide drugs. For instance, in the optimization of μ -conotoxin KIIIA (a voltage-gated sodium channel blocker), replacing the native Lysine(7) residue with peptoid monomers of increasing aliphatic chain length (from N-methyl to N-octylglycine) allowed researchers to finely tune the peptide's channel-blocking efficacy and selectivity, leveraging the octyl group's membrane-inserting capabilities[4].

Quantitative Data Summary: N-Alkyl Monomer Comparison

Selecting the correct aliphatic chain length is vital for tuning the solvophobicity and crystallization kinetics of the resulting sequence[4][7]. The table below summarizes the comparative properties of common N-alkylglycine derivatives used in SPPS.

MonomerSide Chain StructureHydrophobicity (Relative)Steric BulkPrimary Application in Peptoid Engineering
N-methylglycine (Sar) -CH₃LowMinimalBaseline flexible spacer; high channel-blocking potency in conotoxins.
N-butylglycine (Nbu) -(CH₂)₃CH₃ModerateModerateTunable amphiphilicity; moderate crystalline packing.
N-octylglycine (Noct) -(CH₂)₇CH₃HighHighStrong hydrophobic collapse; micellization; robust hydrogelation.

References

  • Expanding chemical diversity of conotoxins: peptoid-peptide chimeras of the sodium channel blocker μ-KIIIA and its selenopeptide analogues. PubMed (NIH). Available at: [Link]

  • N-Terminal Octylated Peptoid Hydrogels as 3D-Printable Cell Scaffolds and Proteolytically Robust Cargo Depots. ACS Nano. Available at:[Link]

  • Hierarchical supramolecular assembly of a single peptoid polymer into a planar nanobrush with two distinct molecular packing motifs. PNAS. Available at:[Link]

  • Self-Assembled Membrane-like Nanomaterials from Sequence-Defined Peptoid Block Copolymers. MDPI. Available at:[Link]

  • A Review on the Synthesis of Polypeptoids. MDPI. Available at:[Link]

Sources

Method

formulating n-octylglycine for in vitro minimum inhibitory concentration (MIC) assays

Topic: Formulating N-Octylglycine for In Vitro Minimum Inhibitory Concentration (MIC) Assays Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge and Potential of N-Octylglyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Formulating N-Octylglycine for In Vitro Minimum Inhibitory Concentration (MIC) Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Potential of N-Octylglycine

N-octylglycine, a lipoamino acid, represents a class of molecules with significant therapeutic promise, including antimicrobial applications.[1][2] Its amphiphilic nature, combining a hydrophobic octyl chain with a hydrophilic glycine head, is key to its biological activity but also presents a considerable challenge for in vitro assays.[3] Accurate determination of its Minimum Inhibitory Concentration (MIC) is critically dependent on a formulation that ensures the compound remains in a monomeric and bioavailable state, avoiding aggregation that can lead to inconsistent and erroneous results.[4][5][6]

This guide provides a comprehensive framework for the formulation and subsequent use of n-octylglycine in MIC assays. We will delve into the rationale behind solvent selection, stock solution preparation, and quality control measures designed to ensure the scientific validity of your results.

Physicochemical Properties of N-Octylglycine

A thorough understanding of n-octylglycine's properties is fundamental to developing a robust formulation strategy.

PropertyValueSource
Molecular Formula C10H21NO2[7][8]
Molecular Weight 187.28 g/mol [7]
Appearance White to off-white solidInferred from similar compounds
Predicted pKa ~3.62[9]
Water Solubility Low[3][10]
Solubility in Organic Solvents Slightly soluble in DMSO and Methanol[9]

The low water solubility and amphiphilic character of n-octylglycine necessitate the use of an organic solvent to prepare a concentrated stock solution, which is then serially diluted in the aqueous environment of the MIC assay.

Part 1: Preparation of N-Octylglycine Stock Solution

The primary objective is to create a high-concentration stock solution that can be accurately and reproducibly diluted in aqueous microbiology media. The choice of solvent is critical and must balance solubilizing the compound with minimizing any intrinsic antimicrobial or growth-altering effects on the test organisms.

Solvent Selection and Rationale

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing n-octylglycine stock solutions for MIC assays. Here's a comparative rationale:

SolventAdvantagesDisadvantagesRecommendation
DMSO - Excellent solubilizing power for a wide range of compounds. - Generally low toxicity to a broad spectrum of bacteria at low concentrations (≤1-2% v/v).[9][11] - Miscible with water and culture media.[11]- Can exhibit toxicity at higher concentrations.[11][12] - May potentiate the activity of some antimicrobial agents.[9][11]Recommended
Ethanol - Good solubilizing power. - Readily available and volatile.- Can have intrinsic antimicrobial activity, even at low concentrations.[11][13] - More likely to interfere with bacterial growth compared to DMSO at similar concentrations.[11][12]Use with caution
Methanol - Good solubilizing power.- Higher toxicity to bacterial and human cells compared to DMSO and ethanol.[13]Not Recommended
Water (pH adjusted) - Avoids organic solvents.- Limited solubility, even with pH adjustment, making high-concentration stocks challenging. - Risk of precipitation upon dilution.Not Recommended for initial stock
Protocol for Stock Solution Preparation (10 mg/mL in DMSO)

This protocol details the preparation of a 10 mg/mL (10,000 µg/mL) stock solution of n-octylglycine. This concentration is a common starting point for MIC assays and allows for a wide range of final test concentrations.

Materials:

  • N-octylglycine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh 10 mg of n-octylglycine into a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the n-octylglycine.

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes. The solution may appear cloudy or as a suspension.

  • Sonication: Place the vial in a water bath sonicator and sonicate for 10-15 minutes, or until the solution becomes clear. This step is crucial for breaking up small aggregates and ensuring complete dissolution.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure there are no visible particulates. If particulates remain, continue sonication for another 5-10 minutes.

  • Sterilization: Sterilize the stock solution by filtering it through a sterile 0.22 µm syringe filter into a new sterile vial. This step is critical for preventing contamination of the MIC assay.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Expert Insight: The amphiphilic nature of n-octylglycine makes it prone to forming micelles or other aggregates in solution, which can reduce its effective monomeric concentration.[14] Sonication provides the necessary energy to disperse these aggregates and achieve a true solution.

Stock_Preparation_Workflow cluster_prep Stock Solution Preparation weigh 1. Weigh 10 mg n-octylglycine add_dmso 2. Add 1 mL DMSO weigh->add_dmso vortex 3. Vortex (1-2 min) add_dmso->vortex sonicate 4. Sonicate (10-15 min) vortex->sonicate inspect 5. Visual Inspection sonicate->inspect inspect->sonicate Particulates Present filter 6. Sterile Filter (0.22 µm) inspect->filter Clear Solution store 7. Aliquot & Store (-20°C / -80°C) filter->store

Caption: Workflow for n-octylglycine stock solution preparation.

Part 2: Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol follows the general principles of the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[15][16]

Pre-Assay Considerations: Solvent Toxicity Control

Before performing the MIC assay for n-octylglycine, it is essential to determine the maximum concentration of DMSO that does not inhibit the growth of the test organism.

Procedure:

  • Prepare a 96-well microtiter plate.

  • In the first column, add the same volume of DMSO as will be used for the highest concentration of n-octylglycine in the main assay (e.g., if the highest n-octylglycine concentration is 256 µg/mL and this is a 1:100 dilution of a 25.6 mg/mL intermediate stock, the DMSO concentration will be 1%).

  • Perform serial twofold dilutions of the DMSO across the plate using sterile broth.

  • Inoculate all wells with the test organism at the same final concentration as for the MIC assay.

  • Include a growth control well (broth + inoculum, no DMSO) and a sterility control well (broth only).

  • Incubate under the same conditions as the main MIC assay.

  • The highest concentration of DMSO that shows no reduction in growth compared to the growth control is the maximum allowable concentration in the MIC assay.

Broth Microdilution MIC Assay Protocol

Materials:

  • Prepared n-octylglycine stock solution (10 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Sterile diluent (e.g., saline or broth)

  • Multichannel pipette

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the n-octylglycine stock solution in the appropriate broth. For example, to achieve a final starting concentration of 256 µg/mL in the first well, you might dilute the 10 mg/mL stock to 512 µg/mL in broth.

  • Plate Setup: Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 200 µL of the 512 µg/mL intermediate n-octylglycine solution to well 1. Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down. Continue this serial twofold dilution across the plate to well 10. Discard 100 µL from well 10.

  • Controls:

    • Well 11 (Growth Control): Add 100 µL of sterile broth.

    • Well 12 (Sterility Control): Add 100 µL of sterile broth.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12. This will bring the final volume in each well to 200 µL and halve the concentration of n-octylglycine, resulting in a final concentration range of 256 µg/mL to 0.5 µg/mL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours, or as appropriate for the test organism.

  • Reading Results: The MIC is the lowest concentration of n-octylglycine at which there is no visible growth of the organism.

MIC_Assay_Workflow cluster_setup Plate Setup & Dilution cluster_inoculation Inoculation & Incubation cluster_results Results add_broth 1. Add 100 µL Broth (Wells 2-12) add_drug 2. Add 200 µL Drug (Well 1) add_broth->add_drug serial_dilute 3. Serial Dilution (Wells 1-10) add_drug->serial_dilute add_inoculum 4. Add 100 µL Inoculum (Wells 1-11) serial_dilute->add_inoculum incubate 5. Incubate (18-24h, 37°C) add_inoculum->incubate read_mic 6. Read MIC incubate->read_mic

Caption: MIC assay workflow using the broth microdilution method.

Part 3: Self-Validating Systems and Trustworthiness

To ensure the reliability and trustworthiness of your MIC results, the following controls should be run with every assay:

  • Sterility Control (Broth Only): Confirms that the broth is not contaminated.

  • Growth Control (Broth + Inoculum): Confirms that the bacteria are viable and grow under the assay conditions.

  • Solvent Toxicity Control (Broth + Inoculum + Max Solvent Concentration): Confirms that the solvent at the concentration present in the highest drug concentration well does not inhibit bacterial growth.

  • Reference Strain: Include a well-characterized reference strain (e.g., from ATCC) with a known MIC for a standard antibiotic to validate the overall assay performance.

Conclusion

The successful formulation of n-octylglycine for MIC assays hinges on acknowledging its amphiphilic properties and implementing a protocol that promotes its monomeric state. By using DMSO as a solvent, employing sonication for complete dissolution, and incorporating rigorous controls, researchers can generate reliable and reproducible data. This will enable a more accurate assessment of the antimicrobial potential of n-octylglycine and other lipoamino acids, ultimately advancing their development as potential therapeutic agents.

References

  • Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. (n.d.). Retrieved from [Link]

  • N-(1-oxooctyl)glycine - ChemBK. (2024, April 9). Retrieved from [Link]

  • N-Octylglycine | C10H21NO2 | CID 350339 - PubChem. (n.d.). Retrieved from [Link]

  • Cas 52478-47-4,Glycine,N-octyl - LookChem. (n.d.). Retrieved from [Link]

  • (PDF) Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials - ResearchGate. (2009, October 22). Retrieved from [Link]

  • Synthesis and biological evaluation of novel lipoamino acid derivatives - PubMed. (2016, January 1). Retrieved from [Link]

  • Antimicrobial activity of lipopeptides incorporating all L-amino acids... - ResearchGate. (n.d.). Retrieved from [Link]

  • Preparation and Microbiological Evaluation of Amphiphilic Kanamycin-Lipoamino Acid Ion-Pairs - MDPI. (2014, May 26). Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1970). Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (1970). Retrieved from [Link]

  • Lipoic acid modified antimicrobial peptide with enhanced antimicrobial properties - PubMed. (2020, October 1). Retrieved from [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - MDPI. (2021, December 6). Retrieved from [Link]

  • Critical micelle concentration - Wikipedia. (n.d.). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Retrieved from [Link]

  • Structure-based modeling of critical micelle concentration (CMC) of anionic surfactants in brine using intelligent methods - PMC. (n.d.). Retrieved from [Link]

  • Quantitative Structure-Property Relationship of the Critical Micelle Concentration of Different Classes of Surfactants - ResearchGate. (2018, December 31). Retrieved from [Link]

  • The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. (1971). Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Retrieved from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Retrieved from [Link]

  • (PDF) Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - ResearchGate. (2022, February 1). Retrieved from [Link]

  • Molecular Dynamics Study of the Aggregation Behavior of N,N,N′,N′-Tetraoctyl Diglycolamide - PMC. (2022, August 17). Retrieved from [Link]

  • Molecular Dynamics Study of the Aggregation Behavior of N, N, N', N'-Tetraoctyl Diglycolamide - PubMed. (2022, August 25). Retrieved from [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC. (2018, March 26). Retrieved from [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (n.d.). Retrieved from [Link]

  • Development of a General Solvents Method for DMSO Soluble Compounds - USP-NF. (n.d.). Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Retrieved from [Link]

Sources

Application

Advanced Formulation Guide: Incorporating Poly(N-octylglycine) into Stimuli-Responsive Liposomal Nanoparticles

Executive Summary & Mechanistic Framework The transition from conventional lipid-based nanocarriers to hybrid polypeptoid-liposomal systems represents a paradigm shift in precision drug delivery. Traditional liposomes of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Framework

The transition from conventional lipid-based nanocarriers to hybrid polypeptoid-liposomal systems represents a paradigm shift in precision drug delivery. Traditional liposomes often suffer from premature payload leakage and poor stability in protease-rich tumor microenvironments. By incorporating poly(N-octylglycine) (PNOG) —a sequence-defined, N-alkylated peptidomimetic—into liposomal architectures, formulation scientists can engineer highly stable, stimuli-responsive nanoparticles.

Unlike natural polypeptides, polypeptoids lack chiral centers and backbone hydrogen bond donors, which grants them exceptional proteolytic resistance[1]. The true utility of the N-octylglycine monomer, however, lies in its hydrophobic side chain. In aqueous or selective solvent environments, the octyl chains drive a phenomenon known as Crystallization-Driven Self-Assembly (CDSA) [2]. This allows the polymer to transition from spherical micelles into highly ordered 2D nanosheets, nanodisks, or planar nanobrushes[2][3]. When anchored into a phospholipid bilayer (e.g., as a PEG-b-PNOG diblock copolymer), the crystalline packing of the PNOG domains can be leveraged to trigger membrane destabilization and localized drug release in response to thermal or pH stimuli[4].

Quantitative Morphological Control

The morphology of PNOG-based assemblies is not random; it is strictly dictated by the degree of polymerization (DP), solvent polarity, and thermal kinetics. Understanding these parameters is critical before integrating the polymer into a lipid film.

Table 1: Dimensional and Morphological Control of PEG-b-PNOG Assemblies

Polymer Composition Assembly Solvent Temp (°C) Resulting Morphology Dimensional Characteristics Ref
PEG₄₄-b-PNOG₁₂ Acetonitrile 75 Spherical Micelles Kinetically trapped due to low DP [5]
PEG₄₄-b-PNOG₄₀ Acetonitrile 35 2D Nanosheets Width: ~185 nm, Thickness: ~12.2 nm [5]
PEG₄₄-b-PNOG₄₀ Acetonitrile 75 2D Nanosheets Width: ~465 nm, Thickness: ~12.2 nm [5]

| PEG₁₁₂-b-PNOG₅₄ | Methanol | 65 → 50 | Planar Nanobrushes | Spine length: ~2.0 µm, Lateral fibers: ~400 nm |[3] |

Experimental Workflows & Validated Protocols

Synthesis of PEG-b-PNOG via ROPISA

To incorporate PNOG into a liposome, the amphiphilic block copolymer must first be synthesized. We utilize Ring-Opening Polymerization-Induced Self-Assembly (ROPISA) , which allows for the one-step preparation of sequence-defined polypeptoids[5].

Causality Note: We select acetonitrile over 1,4-dioxane as the solvent. Acetonitrile is a selective solvent that forces the assembly down a kinetically accessible pathway, allowing the intermediate spherical micelles to fuse into highly ordered 2D structures. Lower polarity solvents result in thermodynamic trapping, yielding poorly defined aggregates[5].

CDSA_Pathway A NOG-NCA + mPEG-NH2 (Monomer & Initiator) B ROPISA (Acetonitrile, 75°C) A->B Polymerization C Spherical Micelles (Kinetic Phase) B->C Phase Separation D Cylindrical Intermediates (Crystallization) C->D Micelle Fusion E 2D Nanosheets (Thermodynamic Phase) D->E Lateral Growth

Pathway-dependent crystallization-driven self-assembly of PEG-b-PNOG[5].

Step-by-Step Methodology:

  • Initiation: Dissolve α-methoxy-ω-amino poly(ethylene glycol) (mPEG-NH₂, DP=44) in anhydrous acetonitrile under a nitrogen atmosphere.

  • Monomer Addition: Add N-octyl glycine-N-carboxyanhydride (NOG-NCA) at a molar ratio of 40:1 (Monomer:Initiator) to target a PNOG DP of 40.

  • Polymerization: Heat the reaction vessel to 75 °C. Stir continuously for 24 hours. The elevated temperature enhances polymer chain ordering and increases the final width of the crystalline domains[5].

  • Quenching: Terminate the reaction by exposing the mixture to ambient air and cooling to room temperature.

  • System Validation (QC): Analyze the product via ¹H NMR (CDCl₃). The DP is validated by comparing the proton integral ratios of the octyl alkyl group to the PEG ethylene backbone. Gel Permeation Chromatography (GPC) must show a dispersity (Đ) < 1.16 to confirm a controlled living polymerization[5].

Formulation of PNOG-Hybrid Liposomal Nanoparticles

Once synthesized, the PEG-b-PNOG copolymer is co-formulated with phospholipids. The hydrophobic PNOG block anchors into the lipid bilayer, while the PEG corona provides steric "stealth" stabilization, prolonging circulation half-life[4].

Causality Note: Hydration and extrusion must be performed at a temperature strictly above the phase transition temperature (Tm) of the primary lipid (e.g., DPPC, Tm ≈ 41.5 °C). Below the Tm, the lipid bilayer is in a rigid gel phase, and the insertion of the highly crystalline PNOG blocks will cause catastrophic membrane rupture. Above the Tm, the membrane is in a fluid liquid-crystalline state, accommodating the polymer[4].

Formulation_Workflow S1 1. Lipid/Polymer Mixing (Phospholipids + PEG-b-PNOG) S2 2. Solvent Evaporation (Thin-Film Formation) S1->S2 S3 3. Hydration & Drug Loading (Buffer > Lipid Tm) S2->S3 S4 4. Membrane Extrusion (Size Homogenization) S3->S4 S5 5. Dialysis/Purification (Removal of Free Cargo) S4->S5

Step-by-step experimental workflow for PNOG-hybrid liposomal formulation.

Step-by-Step Methodology:

  • Organic Mixing: In a round-bottom flask, dissolve DPPC, Cholesterol, and PEG₄₄-b-PNOG₄₀ in chloroform at a molar ratio of 65:30:5.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (200 mbar) at 45 °C until a uniform, dry lipid-polymer film forms. Desiccate overnight to remove residual chloroform.

  • Hydration & Loading: Hydrate the film with 1X PBS (pH 7.4) containing the water-soluble therapeutic payload (e.g., Doxorubicin HCl). Maintain the water bath at 55 °C (well above the DPPC Tm of 41.5 °C) and agitate for 45 minutes to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension through a 100 nm polycarbonate membrane 11 times using a mini-extruder block heated to 55 °C. This breaks down the MLVs into unilamellar hybrid liposomes.

  • Purification: Transfer the extruded formulation into a 10 kDa MWCO dialysis cassette. Dialyze against 1X PBS at 4 °C for 24 hours to remove unencapsulated payload.

  • System Validation (QC): Perform Dynamic Light Scattering (DLS). A successful formulation will yield a Z-average diameter of 110–130 nm with a Polydispersity Index (PDI) < 0.15. If the PDI > 0.2, it indicates that the PEG-b-PNOG has phase-separated to form independent micelles rather than integrating into the liposomes; the lipid-to-polymer ratio must be reduced.

References

1.[1] Title: N-Terminal Octylated Peptoid Hydrogels as 3D-Printable Cell Scaffolds and Proteolytically Robust Cargo Depots | ACS Nano Source: acs.org URL:

2.[5] Title: Engineering Pathway-Dependent Two-Dimensional Nanosheets from Polypeptoid Diblock Copolymers via ROPISA | Macromolecules Source: acs.org URL:

3.[2] Title: Nanogels as next-generation drug delivery systems: Design, advances, and biomedical applications Source: researcher.life URL:

4.[4] Title: A Comprehensive Review of Smart Thermosensitive Nanocarriers for Precision Cancer Therapy Source: nih.gov URL:

5.[3] Title: Hierarchical supramolecular assembly of a single peptoid polymer into a planar nanobrush with two distinct molecular packing motifs Source: pnas.org URL:

Sources

Method

Advanced Resolution of Hydrophobic Peptides and Proteins: N-Octylglycine as a Dynamic Mobile Phase Additive in RP-HPLC

Application Note & Methodological Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary The chromatographic separation of highly hydrophobic, aggregat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

The chromatographic separation of highly hydrophobic, aggregation-prone peptides and basic proteins on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) systems is notoriously plagued by peak tailing, irreversible column adsorption, and poor recovery. While traditional ion-pairing agents like Trifluoroacetic Acid (TFA) mitigate silanol interactions, they severely suppress Electrospray Ionization Mass Spectrometry (ESI-MS) signals.

This application note details a novel, high-performance methodology utilizing N-octylglycine (NOG) as a dynamic mobile phase additive. By leveraging its unique amphiphilic geometry, NOG acts as a transient stationary-phase modifier and a mild ion-pairing agent, delivering superior peak symmetry and MS compatibility for "difficult" biomolecules.

Mechanistic Rationale: The Amphiphilic Advantage

N-octylglycine is an N-substituted amino acid consisting of a flexible eight-carbon aliphatic tail and a zwitterionic glycine headgroup. While it is predominantly recognized as a hydrophobic monomer used to drive the self-assembly of sequence-defined polypeptoids (1)[1], its specific molecular packing behavior makes it an exceptional additive for liquid chromatography.

Theoretical models and emerging applications indicate that octyl-glycine derivatives can significantly enhance the recovery of difficult proteins by altering the interfacial tension at the stationary phase (2)[2]. The causality of this performance improvement is threefold:

  • Dynamic Surface Coating: The octyl tail of NOG intercalates with the C18/C8 stationary phase via hydrophobic interactions. Because N-alkyl glycines adopt a highly ordered, planar molecular conformation[1], they form a dense, transient shield over the silica support.

  • Silanol Masking: The exposed glycine headgroup creates a hydrophilic hydration shell. At pH 2.5, the secondary amine is protonated, electrostatically repelling basic amino acid residues (Arg, Lys) on the analyte from interacting with residual, ionized silanols.

  • Tunable Ion-Pairing: The amphiphilic nature of N-substituted glycines allows them to participate in dynamic ion-pairing (3)[3]. Unlike TFA, NOG does not form highly stable, neutral gas-phase complexes that quench MS ionization, ensuring high sensitivity in LC-MS workflows.

Mechanism C18 C18 Stationary Phase (Hydrophobic Surface) Result High Resolution & Reduced Tailing C18->Result Modified Partitioning NOG N-Octylglycine (NOG) Mobile Phase Additive NOG->C18 Hydrophobic Anchoring (Octyl Tail) Silanol Residual Silanols (Peak Tailing Source) NOG->Silanol Steric/Electrostatic Masking (Glycine) Analyte Basic/Hydrophobic Peptide Analyte NOG->Analyte Dynamic Ion-Pairing Analyte->Result Elution

Fig 1. Mechanistic pathways of N-octylglycine acting as a dynamic coating and ion-pairing agent.

Quantitative Chromatographic Performance

The addition of 2.0 mM NOG to standard mobile phases yields immediate improvements in peak asymmetry ( As​ ) and theoretical plate count ( N ), particularly for molecules that typically exhibit severe secondary interactions.

Table 1: Comparative Chromatographic Data (Standard vs. NOG-Modified)

AnalyteMobile Phase AdditiveRetention Time (min)Peak Asymmetry ( As​ )Theoretical Plates ( N )Recovery (%)
Bradykinin (Basic)0.1% Formic Acid (FA)8.451.8512,50082%
Bradykinin (Basic)2.0 mM NOG + 0.1% FA 9.10 1.05 28,400 98%
Cytochrome C (Protein)0.1% Formic Acid (FA)18.202.408,20065%
Cytochrome C (Protein)2.0 mM NOG + 0.1% FA 17.85 1.18 19,500 94%
Amyloid β (1-42) 0.1% Formic Acid (FA)24.50Coelution/SmearN/A<30%
Amyloid β (1-42) 2.0 mM NOG + 0.1% FA 26.15 1.25 15,800 88%

Note: Data acquired on a 2.1 x 100 mm C18 column (1.7 µm), 0.3 mL/min, 5-60% Acetonitrile gradient over 30 minutes.

Self-Validating Experimental Protocols

To ensure reproducibility, the protocol must be treated as a self-validating system. Amphiphilic additives require precise equilibration to prevent baseline drift and column history effects.

Workflow Step1 1. Mobile Phase Formulation Add 2.0 mM NOG to MP-A & MP-B Step2 2. pH Adjustment Titrate to pH 2.5 with Formic Acid Step1->Step2 Step3 3. Column Equilibration Flush with 15-20 Column Volumes Step2->Step3 Step4 4. Sample Injection Load Peptide/Protein Mixture Step3->Step4 Step5 5. Gradient Elution & MS Monitor at 214 nm & ESI-MS Step4->Step5

Fig 2. Step-by-step workflow for implementing N-octylglycine in RP-HPLC-MS methodologies.
Mobile Phase Formulation

Causality: NOG must be added to both Mobile Phase A (aqueous) and Mobile Phase B (organic). If NOG is only present in the aqueous phase, the dynamic coating will strip off the column as the organic gradient increases, resulting in a severe baseline shift and sudden loss of resolution. The concentration is kept at 2.0 mM to remain strictly below the critical micelle concentration (CMC), preventing high system backpressure.

  • Mobile Phase A (Aqueous): Dissolve 374.5 mg of N-octylglycine (MW ~187.24 g/mol ) in 1.0 L of LC-MS grade water. Add 1.0 mL of Formic Acid (0.1% v/v). Sonicate for 10 minutes.

  • Mobile Phase B (Organic): Dissolve 374.5 mg of N-octylglycine in 1.0 L of LC-MS grade Acetonitrile. Add 1.0 mL of Formic Acid (0.1% v/v). Sonicate until fully dissolved.

System Equilibration & Suitability Check

Causality: Dynamic coatings require time to partition into the stationary phase. Injecting samples prematurely will result in shifting retention times.

  • Install the C18 column and set the column oven to 40°C.

  • Pump a 50% A / 50% B isocratic mixture at 0.3 mL/min for at least 15-20 Column Volumes (CVs) .

  • Self-Validation Step: Run a blank gradient (5% to 95% B over 20 minutes). Monitor the UV baseline at 214 nm. The baseline drift must be <5 mAU. If a larger drift is observed, the NOG concentration is mismatched between MP-A and MP-B, or equilibration is incomplete.

Sample Injection and Elution
  • Reconstitute peptide/protein samples in 5% Acetonitrile / 95% Water containing 0.1% FA (do not add NOG to the sample diluent to avoid injection solvent mismatch).

  • Execute the gradient method. Because NOG acts as a mild ion-pairing agent, expect a general increase in retention time ( tR​ ) of 0.5 to 1.5 minutes for basic peptides compared to standard FA methods.

Column Regeneration (Post-Analysis)

Causality: NOG binds strongly to C18 media. To prevent "column memory" and return the stationary phase to its native state for other assays, the dynamic coating must be actively stripped using a highly elutropic solvent mixture.

  • Flush the system with LC-MS grade Water (no additives) for 5 CVs to remove buffer salts.

  • Wash the column with a 50:50 Isopropanol:Acetonitrile solution containing 0.1% TFA for 20 CVs at a reduced flow rate (e.g., 0.15 mL/min). The high lipophilicity of isopropanol combined with the strong ion-pairing of TFA effectively displaces the NOG molecules.

References

  • Structural Elucidation of a Polypeptoid Chain in a Crystalline Lattice Reveals Key Morphology-Directing Role of the N-Terminus Source: ACS Nano URL:[Link]

  • Polypeptoids from N-Substituted Glycine N-Carboxyanhydrides: Hydrophilic, Hydrophobic, and Amphiphilic Polymers with Poisson Distribution Source: Macromolecules - ACS Publications URL:[Link]

Sources

Application

Application Note: Synthesis, Characterization, and Application of N-Octylglycine Metal-Organic Complexes

Introduction and Mechanistic Rationale N-octylglycine is an amphiphilic, non-natural amino acid derivative characterized by a secondary amine, a carboxylic acid, and an eight-carbon aliphatic tail. In bioinorganic chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

N-octylglycine is an amphiphilic, non-natural amino acid derivative characterized by a secondary amine, a carboxylic acid, and an eight-carbon aliphatic tail. In bioinorganic chemistry and advanced catalysis, this unique structural motif allows it to function as a highly effective bidentate ligand for transition metals (such as Cu²⁺, Zn²⁺, and Pd²⁺)[1].

The formation of N-octylglycine metal complexes is thermodynamically driven by the chelate effect . At a pH > 7, the carboxylic acid group undergoes deprotonation, enabling the molecule to act as a bidentate ligand. The metal center coordinates with both the carboxylate oxygen and the secondary amine nitrogen, forming a stable five-membered chelate ring[1]. Furthermore, the hydrophobic octyl chain drives supramolecular self-assembly in aqueous media. Once the concentration exceeds the critical aggregation concentration (CAC), the metal complexes spontaneously form micellar or metallogel structures, minimizing the exposure of the aliphatic tails to water[2].

These complexes are increasingly utilized in targeted drug delivery, DNA-binding chemotherapeutics, and advanced homogeneous catalysis—most notably as ligand-accelerated Pd-catalysts for C–H arylation[1][3].

Pathway Visualization

G A N-Octylglycine (Amphiphilic Ligand) B Alkaline Shift (pH > 7) Deprotonation A->B NaOH (aq) C Metal Salt Addition (Cu²⁺, Zn²⁺, Pd²⁺) B->C Activated Ligand D Bidentate Chelation (5-Membered Ring) C->D Chelate Effect E Supramolecular Self-Assembly D->E Hydrophobic Interactions

Mechanistic pathway of N-octylglycine metal-organic complexation and self-assembly.

Quantitative Data & Optimization Parameters

To ensure reproducibility across different metal centers, the physicochemical properties and critical experimental parameters have been summarized below.

Table 1: Physicochemical and Spectral Properties of N-Octylglycine Complexes

PropertyN-Octylglycine (Free Ligand)Cu(II)-N-Octylglycine ComplexPd(II)-N-Octylglycine Complex
Coordination Mode Monodentate (low pH)Bidentate (N, O)Bidentate (N, O)
FT-IR C=O Stretch ~1700 cm⁻¹1610–1630 cm⁻¹1615–1635 cm⁻¹
Primary Function Precursor / IntercalatorDNA-binding / AntimicrobialC–H Arylation Catalyst
Solubility High in n-octanolAmphiphilic (Micellar in H₂O)Soluble in HFIP / Organics
Lipophilicity HighVery HighHigh

Table 2: Critical Experimental Parameters for Complexation

ParameterOptimal RangeMechanistic Rationale (Causality)
pH 7.5 – 8.5Ensures complete deprotonation of the carboxylate group, enabling bidentate chelation[1].
Temperature 50 – 60 °COvercomes the activation energy barrier for ligand exchange at the metal center.
Solvent H₂O / EtOH (1:1)Balances the solubility of the hydrophobic octyl chain and hydrophilic metal salts.
Stoichiometry 2:1 (Ligand:Metal)Satisfies the typical square planar or octahedral coordination geometries of transition metals.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control steps ensure that any deviation in causality (e.g., failure to deprotonate) is caught before proceeding to the next workflow stage.

Protocol A: Green Synthesis of the N-Octylglycine Ligand

This protocol utilizes an aqueous environment to synthesize the ligand, avoiding toxic organic solvents[1][4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 10 mmol of octylamine in 20 mL of distilled water.

  • Nucleophilic Addition: Slowly add 10 mmol of sodium chloroacetate to the solution under continuous stirring at room temperature.

  • pH Modulation: Add 0.1 M NaOH dropwise to maintain the pH between 8.0 and 9.0.

    • Causality: The basic pH neutralizes the HCl byproduct and ensures the primary amine remains unprotonated and highly nucleophilic, driving the substitution reaction forward.

  • Thermal Activation: Reflux the mixture at 80 °C for 4 hours.

  • Precipitation: Cool the solution to room temperature and carefully adjust the pH to ~5.5 using dilute HCl. The amphiphilic N-octylglycine will precipitate as a white solid.

  • Purification: Filter the precipitate, wash with cold water, and dry under a vacuum.

  • Validation & Quality Control: Perform FT-IR spectroscopy on the dried powder. The appearance of a sharp peak at ~1700 cm⁻¹ confirms the presence of the free carboxylic acid group, while a broad band around 3300 cm⁻¹ confirms the secondary amine[4].

Protocol B: Synthesis of Bioactive Cu(II)-N-Octylglycine Complex

Copper complexes of N-octylglycine are extensively used to study drug-DNA binding interactions[1].

Step-by-Step Methodology:

  • Ligand Activation: Dissolve 2 mmol of N-octylglycine in 15 mL of a 1:1 Water/Ethanol mixture. Adjust the pH to 7.5–8.0 using 0.1 M NaOH.

    • Causality: If the pH drops below 7, the ligand will act as a monodentate ligand (coordinating only via the carboxylate), preventing the formation of the stable 5-membered chelate ring[1].

  • Metal Coordination: Dissolve 1 mmol of Copper(II) acetate in 5 mL of distilled water. Add this dropwise to the ligand solution under continuous stirring at 60 °C.

  • Incubation: Stir the mixture for 2 hours. A distinct color change to deep blue/green indicates the formation of the coordination complex.

  • Isolation: Allow the solution to cool, promoting the self-assembly and precipitation of the hydrophobic complex. Filter and wash with cold ethanol.

  • Validation & Quality Control:

    • UV-Vis Spectroscopy: The d-d transition band of Cu(II) will shift significantly compared to free Copper(II) acetate, confirming coordination.

    • FT-IR Spectroscopy: The C=O stretching frequency must shift from ~1700 cm⁻¹ (free acid) to ~1610–1630 cm⁻¹. This shift is the definitive proof of successful bidentate metal chelation[4].

Protocol C: In Situ Generation of Pd(II)-N-Octylglycine Catalyst for C-H Arylation

N-octylglycine significantly accelerates Pd-catalyzed ortho-arylation of benzoic acids by altering the steric and electronic environment of the palladium center[3].

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried reaction vial, combine the benzoic acid substrate (0.1 mmol), Pd(OAc)₂ (10 mol %), and the N-octylglycine ligand (20 mol %)[3].

  • Reagent Addition: Add the iodobenzene derivative (0.2 mmol, 2 equiv), K₂HPO₄ (2.0 equiv), and Ag₃PO₄ (0.1 mmol, 1 equiv)[3].

  • Solvation: Suspend the solid mixture in 2 mL of hexafluoroisopropanol (HFIP)[3].

  • Catalysis: Seal the vial and stir the reaction at 60 °C for 6 to 24 hours[3].

    • Causality: The N-octylglycine ligand rapidly coordinates to the Pd center in situ. This coordination lowers the activation energy for the rate-limiting C–H activation step and stabilizes the catalytic intermediate, preventing premature catalyst degradation and pushing total yields up to 96%[3].

  • Workup: Quench the reaction, filter through a Celite pad, and purify the arylated product via column chromatography.

  • Validation & Quality Control: Monitor the reaction progress via TLC or crude ¹H NMR. The disappearance of the starting benzoic acid and the emergence of the ortho-arylated product confirms the active formation of the Pd-N-octylglycine catalytic species[3].

References

  • Source: nih.
  • Ligand-Accelerated Pd-Catalyzed C(sp2)–H and C(sp3)
  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives (ACS Omega)
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming N-Octylglycine Aqueous Solubility Issues

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when formulating amphiphilic molecules for biological assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when formulating amphiphilic molecules for biological assays. N-octylglycine (C₁₀H₂₁NO₂) is a classic example of an N-alkylated amino acid that frequently causes formulation bottlenecks.

Because it possesses an 8-carbon hydrophobic tail and a zwitterionic hydrophilic head, N-octylglycine behaves as an amphoteric surfactant[1],[2]. In purely aqueous buffers, researchers often observe rapid turbidity, micellar aggregation, or complete precipitation. This guide is designed to deconstruct the physicochemical causality behind these issues and provide field-proven, self-validating protocols to achieve stable solubilization.

Physicochemical Causality: Why Does N-Octylglycine Precipitate?

To troubleshoot solubility, we must first understand the thermodynamic forces at play. N-octylglycine's solubility is not static; it is a dynamic equilibrium dictated by pH, temperature, and concentration.

  • The Isoelectric Trap: N-octylglycine has two ionizable groups: a carboxylic acid (pKa ~2.5) and a secondary amine (pKa ~9.5)[3]. At its isoelectric point (IEP, ~pH 6.0), the molecule exists as a zwitterion with a net-zero charge[3]. Without electrostatic repulsion between the hydrophilic heads, the hydrophobic octyl chains aggressively associate via van der Waals forces to minimize contact with water, leading to rapid precipitation[2].

  • The Krafft Boundary: As a surfactant, N-octylglycine has a Krafft temperature. Below this temperature, the solubility of the free monomer is lower than its Critical Micelle Concentration (CMC)[2]. If you attempt to dissolve it at room temperature below its Krafft point, it will crystallize out of solution rather than forming soluble micelles.

Quantitative Data Summary
Physicochemical ParameterValue / CharacteristicImpact on Aqueous Solubility
Molecular Weight 187.28 g/mol [1]Defines molarity thresholds for critical micelle concentration (CMC).
Hydrophobic Domain 8-Carbon (Octyl) Chain[1]Drives thermodynamically favorable hydrophobic aggregation in water.
pKa₁ (Carboxyl) ~2.5[3]At pH > 3.0, the group is deprotonated (COO⁻), aiding solubility.
pKa₂ (Secondary Amine) ~9.5[3]At pH < 8.0, the group is protonated (NH₂⁺), aiding solubility.
Isoelectric Point (IEP) ~6.0[3]Danger Zone: Net charge is zero. Maximum precipitation occurs here.

Troubleshooting Workflow

Before proceeding to the protocols, use the logical decision tree below to identify the most appropriate solubilization strategy for your specific assay constraints.

TroubleshootingWorkflow Start Issue: N-octylglycine Precipitation in Buffer CheckPH Is buffer pH near the Isoelectric Point (pH 5.5 - 6.5)? Start->CheckPH AdjustPH Adjust pH > 8.0 (Alkaline) or pH < 3.0 (Acidic) CheckPH->AdjustPH Yes CheckTemp Is solution below its Krafft Temperature? CheckPH->CheckTemp No CheckClear Is the solution optically clear? AdjustPH->CheckClear HeatSol Heat solution above Krafft Temp (e.g., > 40°C) to form micelles CheckTemp->HeatSol Yes CheckTemp->CheckClear No HeatSol->CheckClear AddCosolvent Add Co-solvent (5-10% DMSO) or Surfactant (CHAPS) CheckClear->AddCosolvent No Success Success: Solubilized N-octylglycine CheckClear->Success Yes AddCosolvent->Success

Logical workflow for troubleshooting N-octylglycine aqueous solubility issues.

Step-by-Step Solubilization Methodologies

Protocol A: pH-Driven Solubilization (For pH-Flexible Assays)

Mechanistic Rationale: By shifting the pH away from the isoelectric point (pH 6.0), we force the molecule into a net-negative (alkaline) or net-positive (acidic) state[3]. The resulting electrostatic repulsion between molecules overcomes the hydrophobic attraction of the octyl chains.

  • Suspension: Weigh the required mass of N-octylglycine and suspend it in 80% of your final target volume using ultra-pure water. (The suspension will appear highly turbid).

  • Titration: To achieve an alkaline state, add 1M NaOH dropwise while stirring vigorously. Monitor the pH continuously.

  • Phase Transition: Continue titration until the pH reaches 8.0 – 8.5.

  • Validation Checkpoint: The protocol validates itself visually. The moment the pH crosses the threshold where electrostatic repulsion exceeds hydrophobic attraction, the turbid suspension will instantaneously transition into an optically clear solution. If turbidity remains, the pH is not high enough, or the concentration exceeds the alkaline CMC.

  • Buffering: Once clear, add a concentrated biological buffer effective at pH 8.0 (e.g., 10X Tris-HCl) and adjust to the final volume.

Protocol B: Co-Solvent Injection (For Physiological pH Assays)

Mechanistic Rationale: If your assay strictly requires pH 7.4 (near the IEP), you must lower the dielectric constant of the solvent to solvate the octyl chain[4]. DMSO disrupts the highly structured water cage around the hydrophobic tail.

  • Stock Preparation: Dissolve N-octylglycine in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 100 mM).

  • Validation Checkpoint: The DMSO stock must be perfectly clear. Any particulate matter indicates moisture contamination in the DMSO causing premature aggregation.

  • Aqueous Preparation: Prepare your target aqueous buffer (e.g., PBS pH 7.4) and place it on a high-speed vortex mixer.

  • Rapid Injection: Rapidly inject the DMSO stock directly into the vortex vortexing buffer to a final concentration of ≤5% DMSO. Crucial: Slow addition creates localized pockets of high N-octylglycine concentration in water, leading to irreversible nucleation.

  • Stabilization: Sonicate the final solution in a water bath for 5 minutes to disperse any transient nanoclusters.

Protocol C: Mixed Micelle Integration (For Structural Biology/Proteomics)

Mechanistic Rationale: By introducing a secondary zwitterionic detergent like CHAPS, we create "mixed micelles." The CHAPS molecules intercalate between the N-octylglycine molecules, sterically hindering the octyl chains from forming insoluble crystalline aggregates[5].

  • Detergent Base: Prepare an aqueous buffer containing 0.5% - 1.0% CHAPS (w/v)[5].

  • Integration: Add the N-octylglycine powder directly to the CHAPS buffer.

  • Thermal Activation: Heat the mixture gently to 40°C in a water bath for 15 minutes. This pushes the N-octylglycine above its Krafft temperature, fluidizing the octyl chains and allowing them to partition into the CHAPS micelles[2].

  • Validation Checkpoint: Cool the solution back to room temperature (20°C - 25°C). If the mixed micelle system is thermodynamically stable, the solution will remain optically clear upon cooling. If it clouds, the ratio of N-octylglycine to CHAPS is too high; increase the CHAPS concentration.

Frequently Asked Questions (FAQs)

Q: Why does my N-octylglycine solution suddenly turn cloudy when I adjust my buffer from pH 8.5 down to physiological pH (7.4)? A: At pH 7.4, you are pushing the molecule dangerously close to its isoelectric point (~pH 6.0)[3]. As the net charge approaches zero, the electrostatic repulsion that was keeping the molecules apart at pH 8.5 vanishes. The hydrophobic octyl chains immediately drive aggregation[2]. To maintain solubility at pH 7.4, you must either keep the concentration extremely low, add a co-solvent (Protocol B), or introduce a stabilizing surfactant (Protocol C).

Q: I heated my N-octylglycine suspension, and it cleared up beautifully, but it precipitated again as soon as I put it on the lab bench. How do I fix this? A: You have directly observed the Krafft temperature effect. When you heated the solution, you provided enough thermal energy to surpass the Krafft point, increasing monomer solubility until micelles formed[2]. Upon cooling, the thermal energy dropped below the Krafft boundary, and the micelles collapsed into insoluble crystals. To prevent this, you must thermodynamically stabilize the system at room temperature by using a mixed micelle approach (e.g., adding CHAPS)[5].

Q: Can I use N-octylglycine in live-cell assays without using DMSO, which might be toxic to my cells? A: Yes, but it requires strict concentration management. You can prepare a concentrated stock solution at a slightly alkaline pH (e.g., pH 8.0) where it is highly soluble without DMSO. When you spike this into your cell culture media, the high buffering capacity of the media will neutralize the pH. As long as your final N-octylglycine concentration in the well is below its aggregation threshold (CMC at pH 7.4), it will remain in solution[4],[6]. Always verify with dynamic light scattering (DLS) or a simple microscope check to ensure no micro-crystals have formed in the media.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 350339, N-Octylglycine. Retrieved from:[Link]

  • Chalmers Publication Library. Synthesis and physicochemical study of novel amino acid based surfactants. Retrieved from:[Link]

  • Biomacromolecules (ACS Publications). pH-Dependent Solution Micellar Structure of Amphoteric Polypeptoid Block Copolymers with Positionally Controlled Ionizable Sites. Retrieved from:[Link]

  • ACS Omega (PMC/NIH). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Retrieved from:[Link]

  • Pharmaceutics (PMC/NIH). A Comprehensive Review of Smart Thermosensitive Nanocarriers for Precision Cancer Therapy. Retrieved from:[Link]

Sources

Optimization

preventing oxidation and degradation of n-octylglycine during long-term storage

For Researchers, Scientists, and Drug Development Professionals Overview N-octylglycine (N-octylaminoacetic acid) is a highly versatile amphiphilic building block utilized in the synthesis of polypeptoids, sequence-defin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Overview

N-octylglycine (N-octylaminoacetic acid) is a highly versatile amphiphilic building block utilized in the synthesis of polypeptoids, sequence-defined synthetic polymers, and self-assembling hydrogels[1][2]. Because it possesses a secondary amine backbone and a hydrophobic octyl chain, it is highly susceptible to specific degradation pathways—primarily amine oxidation, hygroscopic clumping, and thermal condensation—if not stored correctly[3][4].

This technical guide provides field-proven troubleshooting strategies and self-validating protocols to ensure the structural integrity of N-octylglycine during long-term storage.

Mechanisms of Degradation & Causality (Troubleshooting FAQs)

Q1: What are the primary degradation pathways for N-octylglycine during long-term storage? Causality & Mechanism: N-octylglycine degrades through three primary vectors:

  • Oxidative Stress: The secondary amine nitrogen is electron-rich and prone to oxidation by atmospheric oxygen or reactive oxygen species (ROS), forming N-oxides or nitrones[5]. This reaction is accelerated by ambient light exposure and the presence of trace transition metals.

  • Thermal Condensation: At elevated temperatures, the unprotected carboxyl and secondary amine groups of adjacent N-octylglycine molecules can undergo intermolecular condensation, forming diketopiperazines (cyclic dipeptides) or linear oligomers[4][6].

  • Hygroscopicity & Hydration: The zwitterionic nature of the amino acid headgroup readily absorbs atmospheric moisture. This hydration can lead to premature micellization or clumping, altering the critical micelle concentration (CMC) and complicating accurate stoichiometric weighing for downstream synthesis[1][7].

DegradationPathways NOG N-Octylglycine (Monomer) Oxidation Oxidative Stress (O2, Light, Metals) NOG->Oxidation Thermal Thermal Stress (High Temp) NOG->Thermal Moisture Moisture/Hygroscopicity (H2O) NOG->Moisture N_Ox N-Oxide / Nitrone Formation Oxidation->N_Ox Amine Oxidation Condensation Diketopiperazine Formation Thermal->Condensation Intermolecular rxn Aggregation Clumping & Premature Micellization Moisture->Aggregation Hydration

Primary degradation pathways of N-octylglycine triggered by environmental stressors.

Q2: I observed a shift in the critical micelle concentration (CMC) and poor solubility after 6 months of storage. What caused this, and how can I fix it? Causality & Mechanism: A shift in CMC typically indicates either partial oxidation of the hydrophobic tail/amine headgroup or the formation of oligomeric impurities via condensation[1][8]. When N-octylglycine oxidizes, the introduction of polar oxygen atoms into the amine alters the hydrophilic-lipophilic balance (HLB), increasing the CMC and reducing its efficacy as a surfactant or polypeptoid initiator[6][7]. Resolution: Discard heavily oxidized batches. For slightly clumped (hydrated) batches without chemical degradation, redissolve the powder in a minimal amount of warm ethanol, recrystallize, and lyophilize to restore the pure monomeric state[3].

Q3: How does the amphiphilic nature of N-octylglycine complicate its storage compared to standard amino acids? Causality & Mechanism: Unlike standard α-amino acids (e.g., glycine or alanine), N-octylglycine possesses a long (C8) hydrophobic alkyl chain[5][9]. This amphiphilic structure drives self-assembly into micelles or nanosheets even at low concentrations in the presence of trace moisture[1][2]. If stored in a humid environment, the moisture acts as a plasticizer, lowering the glass transition temperature and facilitating molecular mobility, which accelerates both aggregation and chemical degradation[10].

Quantitative Data: Storage Conditions & Stability Profiles

To standardize laboratory practices, the following table summarizes the causal relationship between storage conditions and the degradation kinetics of N-octylglycine.

Storage ConditionAtmosphereTemp (°C)Expected Shelf-LifePrimary Degradation Risk
Optimal (Recommended) Argon / N₂-20°C> 24 monthsNegligible (Highly Stable)
Standard Cold Room Ambient Air4°C6 - 12 monthsSlow oxidation, moisture absorption
Room Temperature Ambient Air20-25°C< 3 monthsRapid clumping, diketopiperazine formation
Aqueous Solution Ambient Air4°C1 - 2 weeksHydrolysis, microbial growth, micellization

Note: N-substituted amino acids with unprotected carboxyl groups are stable for months only if rigorously purified and kept under inert, dry conditions[4].

Self-Validating Experimental Protocol: Preparation & Long-Term Storage

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. By performing a quick Nuclear Magnetic Resonance (NMR) check before and after storage, researchers can definitively validate the chemical integrity of the compound[1][3].

Phase 1: Pre-Storage Purification (Removing Degradation Catalysts)

  • Recrystallization: Dissolve raw N-octylglycine in a minimal volume of a hot ethanol/water mixture. Allow it to cool slowly to room temperature, then transfer to an ice bath to precipitate the pure zwitterionic crystals[3].

  • Filtration & Washing: Filter the crystals under a vacuum and wash with cold diethyl ether to remove any residual unreacted octylamine or lipophilic impurities.

    • Causality: Trace primary amines act as auto-catalysts for further degradation and must be entirely removed.

Phase 2: Lyophilization (Moisture Eradication) 3. Freezing: Flash-freeze the purified N-octylglycine in liquid nitrogen. 4. Lyophilization: Place the frozen sample in a lyophilizer at < 0.1 mbar for 24-48 hours.

  • Causality: Complete removal of interstitial water prevents premature micellization and hydrolysis[1][7].

Phase 3: Inert Packaging & Storage 5. Aliquotting: Divide the dried powder into single-use amber glass vials.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure during daily lab use. Amber glass prevents UV-induced photo-oxidation[5].

  • Inert Gas Purging: Purge each vial with heavy inert gas. Argon is highly preferred over Nitrogen as it is denser than air and settles as a protective blanket over the powder.

  • Sealing & Storage: Seal with PTFE-lined caps, wrap tightly with Parafilm, and store at -20°C.

Phase 4: Post-Storage Validation (Quality Control) 8. Validation Check: Before using a stored aliquot for sensitive polypeptoid synthesis (e.g., via N-thiocarboxyanhydride polymerization[4]), run a rapid 1 H NMR in CDCl 3​ or TFA-d[1]. Look for the absence of shifts near 3.5-4.0 ppm that would indicate N-oxide formation, and verify the sharp singlet of the secondary amine[3].

StorageWorkflow Purification 1. Recrystallization (Remove Impurities) Lyophilization 2. Lyophilization (Eradicate H2O) Purification->Lyophilization InertGas 3. Argon Purge (Displace O2) Lyophilization->InertGas Storage 4. Amber Vials (-20°C Storage) InertGas->Storage Validation 5. QC Validation (1H NMR Check) Storage->Validation

Self-validating workflow for purification, packaging, and QC of N-octylglycine.

Sources

Troubleshooting

Technical Support Center: Optimizing pH Conditions for N-Octylglycine Surfactant Stability

Executive Summary & Mechanistic Overview N-octylglycine (IUPAC: 2-(octylamino)acetic acid) is a highly versatile amphoteric surfactant utilized in drug delivery, membrane protein solubilization, and advanced formulation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

N-octylglycine (IUPAC: 2-(octylamino)acetic acid) is a highly versatile amphoteric surfactant utilized in drug delivery, membrane protein solubilization, and advanced formulation sciences1[1]. Its structural duality—comprising a secondary amine and a carboxylic acid—means its physicochemical behavior is entirely dictated by the pH of the surrounding medium.

Understanding the causality behind its phase behavior is critical:

  • Acidic Conditions (pH < 4.0): The amine is protonated, rendering the molecule cationic. Electrostatic repulsion between headgroups ensures high aqueous solubility and a relatively high Critical Micelle Concentration (CMC).

  • Isoelectric Point (pH ≈ 6.0): The molecule exists as a zwitterion with a net-zero charge. Without electrostatic repulsion, hydrophobic interactions dominate. This results in the lowest possible CMC and maximum surface activity, but severely compromises aqueous solubility, often leading to rapid precipitation2[2].

  • Alkaline Conditions (pH > 8.0): The carboxylic acid is deprotonated, rendering the molecule anionic. Solubility is restored due to renewed electrostatic repulsion 3[3].

pH-Dependent Speciation Workflow

G Start N-Octylglycine (NOG) Aqueous Formulation pH_Low pH < 4.0 Cationic Dominance Start->pH_Low Acidify (HCl) pH_Mid pH 5.5 - 6.5 Zwitterionic (pI ≈ 6.0) Start->pH_Mid Neutralize pH_High pH > 8.0 Anionic Dominance Start->pH_High Alkalinize (NaOH) Action_Low High Solubility Increased CMC Electrostatic Repulsion pH_Low->Action_Low Action_Mid Precipitation Risk Lowest CMC Max Surface Activity pH_Mid->Action_Mid Action_High High Solubility Increased CMC Electrostatic Repulsion pH_High->Action_High

pH-dependent speciation and micellization states of N-octylglycine.

Troubleshooting Guides: Formulation Instabilities

Q: Why does my N-octylglycine formulation turn turbid and precipitate when adjusted to pH 6.0? A: This is a direct consequence of the surfactant reaching its isoelectric point (pI). At pH ~6.0, the thermodynamic propensity for ionization results in a net-zero charge3[3]. Without electrostatic repulsion between the surfactant headgroups, van der Waals forces between the octyl tails dominate, causing the molecules to aggregate and precipitate out of solution. Fix: Shift the pH outside the 5.5–6.5 window. If your application strictly requires pH 6.0, you must introduce a nonionic co-surfactant (e.g., Polysorbate 20 or a sugar-based surfactant) to sterically hinder the highly ordered zwitterionic packing.

Q: How does pH affect the Critical Micelle Concentration (CMC) of N-octylglycine? A: The CMC is highly pH-dependent. At the pI, the CMC is at its absolute minimum because there is no charge repulsion to overcome during micellar self-assembly. As you move to pH 3.0 (cationic) or pH 9.0 (anionic), the electrostatic repulsion between the charged headgroups strongly opposes micellization, forcing the CMC to increase significantly.

Q: I am observing inconsistent micelle sizes during Dynamic Light Scattering (DLS) measurements. What is causing this? A: Minor pH fluctuations near the pKa values (pKa1 ≈ 2.5, pKa2 ≈ 9.5) cause a dynamic equilibrium between protonated, zwitterionic, and deprotonated states. This mixed-micelle state leads to high polydispersity in DLS. Fix: Ensure your buffer capacity is robust (at least 50 mM) and strictly maintain the pH at least 1.5 units away from the pKa values to ensure a uniform charge state.

Data Presentation: Physicochemical Speciation

pH RangeDominant SpeciesNet ChargeAqueous SolubilityCMC TrendPrimary Application / Note
< 4.0 Cationic (Protonated Amine)+1HighHighAntimicrobial formulations; binding to anionic surfaces.
5.5 - 6.5 Zwitterionic0Very Low (Precipitation) Lowest Maximum surface tension reduction; requires co-surfactants.
> 8.0 Anionic (Deprotonated Carboxyl)-1HighHighGeneral detergency; stable micellar solubilization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints confirm the mechanistic success of each step.

Protocol A: Empirical Determination of the Isoelectric Point (pI) and Solubility Window

Purpose: To map the exact pH range where N-octylglycine precipitates in your specific buffer system.

  • Preparation: Dissolve N-octylglycine in deionized water to a concentration of 50 mM.

    • Validation Check: The initial solution will naturally skew acidic or alkaline depending on the salt form used (e.g., hydrochloride vs. sodium salt). Ensure the solution is perfectly clear; if turbid, dilute until clear to ensure you are starting with fully dissolved monomers.

  • Titration Setup: Place the solution on a magnetic stirrer with a calibrated pH probe and a fiber-optic dip probe to measure transmittance (%T) at 600 nm.

  • Execution: Titrate slowly with 0.1 M HCl or 0.1 M NaOH to sweep the pH from 3.0 to 9.0. Record %T at increments of 0.2 pH units.

  • Validation & Analysis:

    • Self-Validation: As the pH approaches ~6.0, the %T will sharply drop below 50% as the zwitterion precipitates. If %T remains >95% throughout the titration, your surfactant concentration is below the solubility limit of the zwitterion. You must restart with a higher concentration (e.g., 100 mM).

    • Result: The pH at the minimum %T is your exact pI. The pH values where %T returns to >95% define your safe formulation windows.

Protocol B: CMC Determination via Pyrene Fluorescence

Purpose: To accurately measure the CMC at a specific pH using an environment-sensitive fluorescent probe4[4].

  • Probe Preparation: Prepare a 1 µM stock solution of pyrene in the target aqueous buffer (ensure the pH is strictly controlled).

  • Serial Dilution: Prepare a series of N-octylglycine solutions ranging from 0.1 mM to 50 mM in the pyrene-laced buffer.

  • Equilibration: Incubate the samples in the dark at 25°C for 2 hours to allow micellar self-assembly and pyrene partitioning into the hydrophobic micelle cores.

  • Measurement: Excite the samples at 334 nm and record the emission spectra from 350 to 450 nm.

  • Validation & Analysis:

    • Calculate the ratio of the first (I1 at 372 nm) and third (I3 at 384 nm) vibronic peaks of pyrene (I1/I3).

    • Self-Validation: In pure water (pre-micellar), the I1/I3 ratio should be ~1.8. If it is lower, your pyrene stock is contaminated or aggregating.

    • Plot the I1/I3 ratio against the log of the surfactant concentration. The sharp inflection point where the ratio drops (indicating pyrene moving into the hydrophobic micellar core) is the CMC.

Frequently Asked Questions (FAQs)

Q: Can I use N-octylglycine to solubilize membrane proteins? A: Yes, but strictly at pH > 8.0 or pH < 4.0. Near neutral pH, the surfactant will precipitate, potentially denaturing the protein or causing co-precipitation. For neutral pH protein work, nonionic surfactants (like octyl glucoside) are preferred over amphoterics.

Q: Does temperature affect the pH stability window? A: Yes. Higher temperatures generally increase the solubility of the zwitterionic form, slightly narrowing the precipitation window. However, it will not completely prevent precipitation at the exact pI.

Q: Why is my N-octylglycine degrading over time? A: Unlike ester-based surfactants, N-octylglycine features an extremely stable secondary amine and carboxylic acid backbone, making it highly resistant to chemical hydrolysis. If you observe degradation, it is almost certainly microbial. Ensure your formulations contain appropriate preservatives, especially when stored at neutral pH.

Sources

Optimization

reducing unreacted octylamine impurities in n-octylglycine preparation

Strategies for Reducing Unreacted Octylamine Impurities As a Senior Application Scientist, I frequently encounter researchers struggling with primary amine carryover during the synthesis of N-octylglycine (a critical sec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategies for Reducing Unreacted Octylamine Impurities

As a Senior Application Scientist, I frequently encounter researchers struggling with primary amine carryover during the synthesis of N-octylglycine (a critical secondary amine and peptoid building block). The core issue stems from the inherent reactivity of amines. When synthesizing N-octylglycine via the direct alkylation of octylamine with haloacetic acids, the secondary amine product remains highly nucleophilic. To prevent over-alkylation (tertiary amine formation), researchers are forced to use a large stoichiometric excess of octylamine, which inevitably leaves a high concentration of unreacted primary amine in the crude mixture.

This guide provides field-proven troubleshooting strategies, quantitative purification data, and self-validating protocols to eliminate octylamine impurities while maximizing the yield of N-octylglycine.

Visual Workflow: Isoelectric Purification Pathway

G A Crude Reaction Mixture (N-octylglycine + Octylamine) B Alkalinization (pH > 11) Add 1M NaOH A->B C Aqueous Phase (Soluble N-octylglycine anion) B->C Aqueous Layer D Organic Extraction (Removes neutral Octylamine) B->D Organic Layer (e.g., DCM) E Acidification (pH ~5.5-6.0) Add 1M HCl C->E F Precipitation (Zwitterionic N-octylglycine) E->F G Filtration & Wash (Pure N-octylglycine) F->G

Workflow for the isoelectric purification of N-octylglycine via pH-swing extraction.

Troubleshooting Guide & FAQs

Q1: Why is there so much unreacted octylamine when I use a 1:1 stoichiometric ratio of octylamine to chloroacetic acid? A: In the direct alkylation of octylamine with haloacetic acids, the reaction proceeds via an SN2 mechanism. Once the secondary amine (N-octylglycine) is formed, it remains highly nucleophilic and competes with the unreacted primary amine for the remaining alkylating agent, leading to dialkylation. To suppress this, chemists typically use an excess of the primary amine (often 2:1 to 5:1), which inevitably leaves unreacted octylamine. To avoid this entirely, transitioning to a 1 pathway is recommended. Reductive amination allows for near 1:1 stoichiometry without the risk of over-alkylation, significantly reducing primary amine impurities from the start.

Q2: Both octylamine and N-octylglycine are highly hydrophobic. How can I separate them without using complex column chromatography? A: The most effective, self-validating method leverages the distinct acid-base properties of the two compounds through an isoelectric precipitation (pH swing) protocol. Octylamine is a simple primary amine with a pKa of ~10.6. N-octylglycine is an amphoteric amino acid with an isoelectric point (pI) of approximately 5.5–6.0. By raising the pH of the aqueous crude mixture to >11, N-octylglycine is deprotonated into a highly water-soluble carboxylate anion, while octylamine becomes a neutral free base. The neutral octylamine can then be easily extracted into an organic solvent like dichloromethane (DCM). Subsequently, lowering the pH of the aqueous phase to the pI (~5.5) converts N-octylglycine into a neutral zwitterion, which precipitates out of solution due to its hydrophobic octyl chain.

Q3: I am getting a stubborn emulsion during the high-pH extraction step. How do I break it? A: Emulsions in this system are caused by the surfactant nature of both octylamine and N-octylglycine. At high pH, the mixture acts as an amphiphilic soap, stabilizing the organic-aqueous interface. To break the emulsion, increase the ionic strength of the aqueous phase by adding solid NaCl until saturation ("salting out"). This increases the polarity of the aqueous phase, forcing the organic compounds out and destabilizing the emulsion interface. Alternatively, filtering the biphasic emulsion through a tightly packed pad of Celite can mechanically shear and break the emulsion droplets.

Quantitative Data: Comparison of Purification Strategies

The following table summarizes the efficiency of various purification strategies for removing octylamine from 2.

Purification StrategyPrincipleOctylamine Removal (%)N-Octylglycine Yield (%)Scalability
Isoelectric Precipitation (pH Swing) pKa/pI differential extraction> 98%85 - 90%High
Direct Recrystallization Differential solvent solubility60 - 75%50 - 60%High
Scavenger Resin (Aldehyde) Covalent capture of primary amines~ 95%80 - 85%Medium
Cation-Exchange Chromatography Ionic affinity> 99%70 - 80%Low

Experimental Protocols

Protocol A: Optimized Synthesis via Reductive Amination

This protocol utilizes reductive amination to prevent over-alkylation, allowing for a 1:1 stoichiometric ratio that drastically reduces initial octylamine impurities.

  • Imine Formation: To a round-bottom flask, add octylamine (1.0 eq) and glyoxylic acid monohydrate (1.0 eq) in methanol (0.5 M concentration).

  • Incubation: Stir at room temperature for 2 hours. Causality: This allows complete Schiff base (imine) formation before the reducing agent is introduced, preventing the premature reduction of glyoxylic acid.

  • Reduction: Cool the mixture to 0°C using an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Reaction: Stir the mixture for 12 hours, allowing it to slowly warm to room temperature.

  • Quenching: Carefully quench the reaction by adding 1M HCl dropwise until gas evolution ceases. (Caution: HCN gas evolution is possible; perform strictly in a fume hood).

  • Solvent Removal: Concentrate the crude mixture in vacuo to remove the methanol, preparing it for Protocol B.

Protocol B: Isoelectric Purification (pH-Swing Extraction)

This protocol is a self-validating system; the target product will only precipitate when the exact isoelectric point is reached, ensuring high purity.

  • Alkalinization: Resuspend the crude concentrated residue from Protocol A in deionized water. Slowly add 2M NaOH until the pH reaches >11.0. Causality: This deprotonates the carboxylic acid, rendering N-octylglycine highly water-soluble, while neutralizing any unreacted octylamine into an organic-soluble free base.

  • Extraction: Transfer the solution to a separatory funnel. Extract three times with equal volumes of dichloromethane (DCM).

  • Separation: Discard the organic layers (which contain the octylamine impurity). Retain the aqueous layer.

  • Acidification: Slowly add 2M HCl to the vigorously stirring aqueous layer. Monitor the pH continuously. Stop adding acid when the pH reaches 5.5–6.0 (the isoelectric point of N-octylglycine).

  • Self-Validation / Precipitation: A thick white precipitate will form exclusively at this pH as the N-octylglycine becomes a neutral, insoluble zwitterion.

  • Maturation: Stir the suspension at 4°C for 2 hours to maximize precipitation yield.

  • Isolation: Filter the precipitate under vacuum, wash with cold deionized water, and dry overnight under high vacuum to yield pure N-octylglycine.

References

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal.[Link]

  • Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PMC.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Emulsion Separation in N-Octylglycine Liquid-Liquid Extractions

Welcome to the technical support center for resolving emulsion issues in liquid-liquid extractions (LLE) involving n-octylglycine. This guide is designed for researchers, scientists, and drug development professionals wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving emulsion issues in liquid-liquid extractions (LLE) involving n-octylglycine. This guide is designed for researchers, scientists, and drug development professionals who encounter phase separation challenges. Here, we provide in-depth, field-proven insights and step-by-step protocols to help you prevent, diagnose, and resolve emulsions, ensuring the integrity and efficiency of your extraction workflows.

Frequently Asked Questions (FAQs)
Q1: What is an emulsion, and why does it form in my n-octylglycine extraction?

An emulsion is a stable mixture of two immiscible liquids, where one liquid is dispersed as microscopic droplets within the other.[1][2] In your case, this appears as a cloudy, milky, or foamy layer between your aqueous and organic phases, making a clean separation impossible.[3]

The formation is primarily due to the presence of emulsifying agents that reduce the interfacial tension between the two liquids.[2] N-octylglycine itself, with its amphiphilic structure (a polar glycine head and a non-polar octyl tail), can act as a surfactant, stabilizing these droplets.[4][5] Other common causes include:

  • Vigorous Agitation: Shaking the separatory funnel too aggressively creates very fine droplets that are difficult to coalesce.[1]

  • High Sample Complexity: Biological samples often contain endogenous surfactant-like compounds such as phospholipids, fatty acids, or proteins that stabilize emulsions.[6]

  • Particulate Matter: Finely divided solids from your sample or reaction mixture can accumulate at the interface, physically preventing droplets from merging.[1][2]

  • High Analyte Concentration: High concentrations of your target compound or other materials can increase the viscosity of a phase, hindering separation.[1]

Q2: I suspect the n-octylglycine is the problem. How does its chemistry contribute to emulsion stability?

Your suspicion is well-founded. N-octylglycine is structurally an N-substituted amino acid. This gives it a "detergent-like" quality. The molecule has two distinct regions:

  • A Hydrophilic (Water-Loving) Head: The glycine portion (-NH-CH2-COOH) is polar and prefers to be in the aqueous phase.

  • A Lipophilic (Oil-Loving) Tail: The octyl group (CH3(CH2)7-) is a non-polar hydrocarbon chain that prefers the organic phase.

At the interface between the aqueous and organic layers, these molecules align themselves to satisfy both preferences, reducing the natural repulsion between the two phases and stabilizing the emulsion. The stability of this emulsion is also highly dependent on pH, which affects the charge of the glycine headgroup.[7][8]

Q3: An emulsion has formed. What are the first and simplest things I should try to break it?

Before resorting to more complex methods, attempt these simple physical and chemical interventions:

  • Time: Let the separatory funnel stand undisturbed for 15-30 minutes. Often, gravity alone is sufficient to resolve a weakly-formed emulsion.[3][9]

  • Gentle Agitation: Gently swirl the funnel or tap the sides. This can encourage the small dispersed droplets to collide and coalesce into larger, separable layers.[3][10]

  • "Salting Out": Add a saturated solution of sodium chloride (brine). This is one of the most effective and common techniques.[6][11] The salt increases the ionic strength of the aqueous layer, making it more polar and forcing the organic droplets out of solution, which disrupts the emulsion.[12][13]

Q4: How can I prevent emulsions from forming in the first place?

Prevention is always more effective than treatment.[6][12] Incorporate these practices into your workflow:

  • Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel. This provides sufficient surface area for extraction without the high energy input that forms tight emulsions.[1][6]

  • Pre-filtration: If your sample contains visible particulate matter, filter it before the extraction.[2]

  • Prophylactic Salting: Add salt to the aqueous phase before adding the organic solvent and mixing. This pre-emptively increases the polarity of the aqueous phase.[3][9]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving persistent emulsions.

Problem: A stable, persistent emulsion layer will not separate.

When simple methods fail, a more systematic approach is required. The choice of method depends on the nature of the emulsion and the stability of your analyte.

The following diagram outlines a decision-making process for tackling a persistent emulsion.

Troubleshooting_Workflow start Persistent Emulsion Identified patience Allow to Stand (15-30 min) start->patience gentle Gentle Swirling / Tapping patience->gentle No separation success Phases Separated patience->success Separated salt Add Saturated Brine ('Salting Out') gentle->salt No separation gentle->success Separated ph_adjust Adjust pH salt->ph_adjust No separation salt->success Separated centrifuge Centrifugation ph_adjust->centrifuge No separation ph_adjust->success Separated temp Temperature Change (Heat or Cool) centrifuge->temp No separation centrifuge->success Separated filter Filtration (Phase Separator Paper / Glass Wool) temp->filter No separation temp->success Separated solvent Add a Different Solvent (e.g., Methanol) filter->solvent No separation filter->success Separated solvent->success Separated fail Re-evaluate Extraction Method (e.g., SPE) solvent->fail No separation

Caption: A stepwise decision tree for troubleshooting emulsion separation.

Chemical methods alter the properties of the liquid phases to destabilize the emulsion.

  • Salting Out: As mentioned in the FAQs, this is a highly effective method. The high concentration of ions from the salt shields the charges on the dispersed droplets, reducing electrostatic repulsion and allowing them to coalesce.[2]

SaltTypical Application
Sodium Chloride (NaCl) General purpose, highly effective. Use a saturated solution (brine).
Sodium Sulfate (Na₂SO₄) Also acts as a drying agent. Can be added as a solid to absorb water and break emulsions.[3]
Potassium Pyrophosphate (K₄P₂O₇) A very effective, though less common, alternative to NaCl.[9]
  • pH Adjustment: This is a powerful technique when dealing with ionizable compounds like n-octylglycine or acidic/basic analytes.[7][14] The goal is to neutralize the charge of the species stabilizing the emulsion at the interface. For n-octylglycine, which has both an acidic (carboxyl) and basic (amino) group, its charge is pH-dependent. Adjusting the pH away from the isoelectric point of the primary emulsifying agent can break the emulsion.[15][16]

    • Action: Add a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the separatory funnel, mix gently, and observe. This can dramatically alter the partitioning of components and destabilize the interface.[3][9]

  • Addition of a Different Solvent: Adding a small amount (1-5% of the total volume) of a different organic solvent, such as methanol or ethanol, can break an emulsion.[6][17] This works by altering the polarity and solvency of the organic phase, which can help to dissolve the emulsifying agent fully into one of the layers.[12]

These methods use physical force or changes in conditions to separate the phases.

  • Centrifugation: This is often the most reliable method for breaking stubborn emulsions.[3][9] The high g-force mechanically forces the denser phase to the bottom, rapidly coalescing the dispersed droplets.[12][18]

ParameterRecommendationRationale
Speed (RCF) 1,000 - 4,000 x gProvides sufficient force without excessive stress on equipment. Start low and increase if necessary.[19]
Time 5 - 15 minutesUsually sufficient for complete phase separation.[20][21]
Temperature Ambient or RefrigeratedUse refrigerated centrifugation for thermally labile compounds.
Tubes Glass or chemically resistant polymerEnsure tubes are compatible with your organic solvent.
  • Filtration: Passing the entire emulsified mixture through a physical medium can break the emulsion.

    • Phase Separation Paper: This is filter paper treated to be highly hydrophobic. It allows the organic phase to pass through while retaining the aqueous phase (and often the emulsion).[6]

    • Glass Wool or Celite®: A plug of glass wool or a pad of Celite® in a funnel provides a large surface area for droplets to coalesce upon as the mixture passes through.[1][12][22]

  • Temperature Adjustment:

    • Gentle Heating: Warming the separatory funnel in a warm water bath can decrease the viscosity of the phases and increase the kinetic energy of the droplets, promoting coalescence.[1][23] (Caution: Use only with non-volatile, non-flammable solvents and thermally stable analytes).

    • Cooling/Freezing: Reducing the temperature can also be effective. In some cases, freezing the aqueous layer allows the organic solvent to be simply poured off.[1][2]

Experimental Protocols
Protocol 1: Breaking an Emulsion with Saturated Brine ("Salting Out")
  • Preparation: Secure the separatory funnel containing the emulsion in a ring stand and remove the stopper.

  • Addition: Prepare a saturated solution of sodium chloride (NaCl) in water. Add a volume of this brine solution equivalent to 10-20% of the aqueous phase volume into the funnel.[1]

  • Mixing: Replace the stopper and gently invert the funnel 2-3 times. Do not shake vigorously.

  • Venting: Vent the funnel to release any pressure.

  • Observation: Allow the funnel to stand for 10-15 minutes. Observe the dissipation of the emulsion layer.

  • Separation: Once two clear layers are visible, proceed with draining the lower layer as per your standard LLE protocol.

Protocol 2: Centrifugation to Break an Emulsion
  • Transfer: Carefully transfer the entire contents of the separatory funnel (both phases and the emulsion) into appropriate centrifuge tubes. Ensure the tubes are balanced.

  • Centrifugation: Place the tubes in the centrifuge and spin at 1,000-4,000 x g for 10 minutes.[19][21]

  • Recovery: Carefully remove the tubes. You should observe two distinct layers.

  • Separation: Use a glass pipette to carefully remove the top layer. Alternatively, pipette out the bottom layer. Collect the desired phase for further processing.

Problem: Analyte recovery is low, even after breaking the emulsion.

The emulsion layer can trap a significant amount of your analyte of interest, leading to poor recovery even if the phases are eventually separated.[6]

  • Cause: The high surface area of the droplets within the emulsion provides ample opportunity for the analyte to adsorb to the interface, effectively getting stuck between the two phases.

  • Solution: After breaking the emulsion, it may be necessary to re-extract the phase that was previously part of the emulsion. For example, if you collect the organic phase and the emulsion was broken by adding brine, re-extract the now-clarified aqueous phase with a fresh portion of the organic solvent to recover any trapped analyte.

References
  • Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International. (n.d.). Retrieved March 27, 2026, from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). Retrieved March 27, 2026, from [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. (n.d.). Retrieved March 27, 2026, from [Link]

  • Enhancing Extractions by Salting Out | LCGC International. (2023, August 1). Retrieved March 27, 2026, from [Link]

  • Tackling emulsions just got easier - Biotage. (2023, January 17). Retrieved March 27, 2026, from [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018, May 17). Retrieved March 27, 2026, from [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments. (2025, January 21). Retrieved March 27, 2026, from [Link]

  • Effects of Roasting Temperatures on Peanut Oil and Protein Yield Extracted via Aqueous Enzymatic Extraction and Stability of the Oil Body Emulsion - PubMed. (2023, November 20). Retrieved March 27, 2026, from [Link]

  • Critical Review of Emulsion Stability and Characterization Techniques in Oil Processing. (2021, July 20). Retrieved March 27, 2026, from [Link]

  • The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins - MDPI. (2021, July 18). Retrieved March 27, 2026, from [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. (2014, November 7). Retrieved March 27, 2026, from [Link]

  • Breaking emulsions : r/chemistry - Reddit. (2018, February 9). Retrieved March 27, 2026, from [Link]

  • Waste Oil Emulsion Breaking with an Industrial Centrifuge. (n.d.). Retrieved March 27, 2026, from [Link]

  • (PDF) The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins - ResearchGate. (2025, October 15). Retrieved March 27, 2026, from [Link]

  • Investigation of the formation mechanisms in high internal phase Pickering emulsions stabilized by cellulose nanocrystals - Royal Society Publishing. (2017, December 25). Retrieved March 27, 2026, from [Link]

  • Emulsion Stability of Liquid Surfactant Membrane for Silver Extraction from Aqueous Phase - AIP Publishing. (n.d.). Retrieved March 27, 2026, from [Link]

  • Influence of Water Content and Temperature on Stability of W/O Crude Oil Emulsion. (n.d.). Retrieved March 27, 2026, from [Link]

  • Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. | Semantic Scholar. (n.d.). Retrieved March 27, 2026, from [Link]

  • Cas 39540-30-2,GLYCINE N-OCTYL ESTER HYDROCHLORIDE | lookchem. (n.d.). Retrieved March 27, 2026, from [Link]

  • Emulsion (1) before and (2) after breaking by centrifugation at 5000... - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • N-Octylglycine | C10H21NO2 | CID 350339 - PubChem - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • The role of pH in Liquid-Liquid Extraction L9 4380 - YouTube. (2019, February 21). Retrieved March 27, 2026, from [Link]

  • Problems with extractions - Chemistry Teaching Labs - University of York. (n.d.). Retrieved March 27, 2026, from [Link]

  • The Effect of Emulsifiers on the Emulsion Stability and Extraction Efficiency of Cr(VI) Using Emulsion Liquid Membranes (ELMs) Formulated with a Green Solvent - MDPI. (2020, April 21). Retrieved March 27, 2026, from [Link]

  • N-(1-oxooctyl)glycine - ChemBK. (2024, April 9). Retrieved March 27, 2026, from [Link]

  • Polypeptoids from N-Substituted Glycine N-Carboxyanhydrides: Hydrophilic, Hydrophobic, and Amphiphilic Polymers with Poisson Distribution | Macromolecules - ACS Publications. (2011, August 4). Retrieved March 27, 2026, from [Link]

  • Emulsion Problem Encountered in Extractions - BrainKart. (2018, March 23). Retrieved March 27, 2026, from [Link]

  • EXTRACTION TECHNIQUES OF NATURAL EMULSIFIERS AND CHARACTERIZATION OF EMULSIONS-A REVIEW. (2015, February 1). Retrieved March 27, 2026, from [Link]

  • Demulsifier oil & water separating agent - Major Product - Centro Chino Co., Ltd. (n.d.). Retrieved March 27, 2026, from [Link]

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - MDPI. (2024, June 8). Retrieved March 27, 2026, from [Link]

  • Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: Improving the Critical Micelle Concentration (CMC) Stability of N-Octylglycine

Welcome to the technical support center for n-octylglycine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing n-octylglycine in their experimental work.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for n-octylglycine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing n-octylglycine in their experimental work. Here, we will address common challenges related to its critical micelle concentration (CMC) and provide practical, in-depth solutions to enhance the stability and performance of your formulations.

Part 1: Foundational Concepts - Frequently Asked Questions (FAQs)

This section provides a brief overview of the essential concepts surrounding n-octylglycine and its CMC.

Q1: What is n-octylglycine and what are its primary applications?

A1: N-octylglycine is a non-ionic surfactant. Its structure consists of a hydrophobic octyl chain and a hydrophilic glycine headgroup. This amphiphilic nature allows it to self-assemble in aqueous solutions to form micelles, which are microscopic spherical structures with a hydrophobic core and a hydrophilic shell. Due to its biocompatibility and ability to solubilize hydrophobic molecules, n-octylglycine is frequently used in drug delivery systems to encapsulate poorly soluble drugs, in protein chemistry to stabilize membrane proteins, and in various other biochemical applications.[1]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

A2: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which the molecules begin to self-assemble into micelles.[2][3] Below the CMC, surfactant molecules exist predominantly as individual monomers in the solution. Above the CMC, any additional surfactant molecules will preferentially form new micelles.[2] The CMC is a critical parameter because it dictates the minimum concentration of surfactant required to form stable micelles for applications like drug encapsulation. A lower CMC value is often desirable as it indicates that micelles can form and remain stable even upon significant dilution.

Q3: What is a typical CMC value for n-octylglycine?

A3: The CMC of n-octylglycine can vary depending on experimental conditions such as temperature, pH, and the ionic strength of the buffer. However, under standard laboratory conditions (e.g., in pure water at 25°C), the CMC of n-octylglycine is generally reported to be in the millimolar (mM) range. It is crucial to experimentally determine the CMC under your specific experimental conditions, as variations can significantly impact your results.

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments with n-octylglycine, presented in a question-and-answer format.

Q4: My experimentally determined CMC for n-octylglycine is inconsistent and doesn't match the literature values. What could be the cause?

A4: Discrepancies in CMC values are a common issue and can arise from several factors. The most frequent culprits are variations in experimental conditions and the purity of the reagents. Here's a systematic approach to troubleshooting this problem:

  • Purity of N-Octylglycine: Ensure you are using a high-purity grade of n-octylglycine. Impurities can significantly alter the CMC.

  • Temperature Control: The CMC of many non-ionic surfactants is temperature-dependent.[4][5] For n-octylglycine, an increase in temperature generally leads to a decrease in the CMC.[6] It is essential to maintain a constant and accurately measured temperature throughout your experiment.

  • pH of the Solution: The charge of the glycine headgroup is pH-dependent. At low pH, the carboxyl group is protonated, and at high pH, the amino group is deprotonated.[7][8] These changes in charge can affect the electrostatic interactions between headgroups and, consequently, the CMC.[7] Ensure your buffer system is robust and the pH is consistent across all measurements.

  • Ionic Strength: The presence of salts in your buffer can also influence the CMC. For ionic surfactants, increasing ionic strength typically lowers the CMC by shielding electrostatic repulsion between headgroups.[4][5] While n-octylglycine is non-ionic, high salt concentrations can still affect its hydration and micellization properties.

  • Measurement Technique: Different methods for CMC determination can yield slightly different values.[9] Common techniques include surface tensiometry, fluorescence spectroscopy (often using a pyrene probe), and light scattering.[2][10][11] It's important to be consistent with your chosen method and to be aware of its potential limitations.

Below is a troubleshooting workflow to help you identify the source of inconsistency in your CMC measurements.

G start Inconsistent CMC Results check_purity Verify Purity of N-Octylglycine start->check_purity control_temp Ensure Strict Temperature Control check_purity->control_temp check_ph Confirm Consistent pH and Buffer control_temp->check_ph check_ionic Standardize Ionic Strength check_ph->check_ionic review_method Review Measurement Technique check_ionic->review_method re_run Re-run Experiment with Controlled Parameters review_method->re_run

Troubleshooting workflow for inconsistent CMC measurements.

Q5: My n-octylglycine solution becomes cloudy or forms a precipitate over time, especially at higher concentrations. How can I prevent this?

A5: Cloudiness or precipitation in your n-octylglycine solution is often indicative of micelle aggregation or the solution exceeding its solubility limit. This phenomenon is related to the "cloud point" of the non-ionic surfactant, which is the temperature at which the solution becomes turbid. Here are some strategies to address this issue:

  • Temperature Optimization: For many non-ionic surfactants, the cloud point decreases with increasing concentration. If you are working at a temperature close to the cloud point of your n-octylglycine solution, consider lowering the experimental temperature.

  • Adjusting Ionic Strength: High concentrations of electrolytes can sometimes lower the cloud point of non-ionic surfactants. If your buffer has a high salt concentration, you may need to reduce it to improve solubility.

  • Use of Co-surfactants or Stabilizers: The addition of a small amount of a more hydrophilic co-surfactant or a polymeric stabilizer can significantly enhance the stability of your n-octylglycine micelles. These additives can be incorporated into the micelle structure and increase the steric hindrance between micelles, thereby preventing aggregation.

  • Filtration: Before use, it is always a good practice to filter your n-octylglycine stock solution through a 0.22 µm filter to remove any pre-existing aggregates or impurities.

Q6: I am struggling with low encapsulation efficiency for my hydrophobic drug in n-octylglycine micelles. How can this be improved?

A6: Low encapsulation efficiency is a common challenge in drug delivery applications. Several factors can contribute to this, and a multi-pronged approach is often necessary for optimization.

  • Drug-to-Surfactant Ratio: The ratio of your drug to n-octylglycine is critical. If the drug concentration is too high, it may not be fully solubilized within the micellar cores. Systematically vary the drug-to-surfactant ratio to find the optimal loading capacity.

  • Encapsulation Method: The method used to load the drug into the micelles can have a significant impact. Common methods include thin-film hydration, direct dissolution, and dialysis. You may need to experiment with different techniques to find the most efficient one for your specific drug.

  • Solvent Selection: If you are using an organic solvent in your encapsulation process, ensure it is completely removed during the final steps. Residual solvent can destabilize the micelles and lead to drug leakage.

  • Introduction of a Co-surfactant: Incorporating a co-surfactant with a different hydrophobic chain length or head group can modify the micellar core environment, potentially making it more favorable for your drug. This can lead to the formation of "mixed micelles" with enhanced drug-loading capacity.

The following diagram illustrates the concept of drug encapsulation in both standard and mixed micelles.

Encapsulation in standard vs. mixed micelles.

Part 3: Advanced Strategies and Experimental Protocols

This section provides detailed protocols for key experiments to help you gain better control over your n-octylglycine formulations.

Protocol 1: Determination of CMC using Pyrene Fluorescence Assay

The pyrene fluorescence assay is a highly sensitive method for determining the CMC of surfactants.[10][12] Pyrene, a hydrophobic fluorescent probe, preferentially partitions into the hydrophobic core of micelles. This change in its microenvironment leads to a characteristic shift in its fluorescence emission spectrum, which can be used to pinpoint the CMC.[13]

Materials:

  • N-octylglycine

  • Pyrene

  • High-purity water (e.g., Milli-Q)

  • Acetone (spectroscopic grade)

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Prepare a stock solution of pyrene (1x10⁻³ M) in acetone.

  • Prepare a stock solution of n-octylglycine (e.g., 100 mM) in high-purity water.

  • Create a series of n-octylglycine solutions with varying concentrations, bracketing the expected CMC. The concentration range should be prepared by serial dilution of the stock solution.

  • To a set of clean glass vials, add a small, fixed volume of the pyrene stock solution.

  • Evaporate the acetone completely from each vial under a gentle stream of nitrogen or in a vacuum desiccator. This will leave a thin film of pyrene on the bottom of the vials. This step is crucial to avoid interference from the organic solvent.[13]

  • Add the prepared n-octylglycine solutions to the vials containing the pyrene film. The final concentration of pyrene in each solution should be around 1 µM.[14]

  • Allow the solutions to equilibrate overnight with gentle stirring to ensure complete dissolution of pyrene and micelle formation. [13]

  • Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength for pyrene is typically set to 335 nm, and the emission is scanned from 350 nm to 500 nm.[13]

  • Determine the ratio of the fluorescence intensities of the first and third vibronic peaks (I₁/I₃). The I₁ peak is typically around 373 nm, and the I₃ peak is around 384 nm.

  • Plot the I₁/I₃ ratio as a function of the logarithm of the n-octylglycine concentration. The plot will show a sigmoidal curve, and the inflection point of this curve corresponds to the CMC.[15]

G cluster_0 Experimental Workflow: Pyrene Fluorescence Assay for CMC prep_pyrene Prepare Pyrene Stock in Acetone add_pyrene Aliquot Pyrene Stock into Vials prep_pyrene->add_pyrene prep_surfactant Prepare N-Octylglycine Stock in Water serial_dilute Create Serial Dilutions of Surfactant prep_surfactant->serial_dilute add_surfactant Add Surfactant Dilutions to Vials serial_dilute->add_surfactant evaporate Evaporate Acetone to Form Pyrene Film add_pyrene->evaporate evaporate->add_surfactant equilibrate Equilibrate Overnight with Stirring add_surfactant->equilibrate measure Measure Fluorescence Spectra equilibrate->measure analyze Plot I₁/I₃ vs. log(Conc.) and Determine CMC measure->analyze

Workflow for CMC determination using the pyrene fluorescence assay.
Protocol 2: Enhancing Micelle Stability with a Co-surfactant

This protocol outlines a general method for preparing stabilized mixed micelles of n-octylglycine using a co-surfactant.

Materials:

  • N-octylglycine

  • Co-surfactant (e.g., a polysorbate like Tween 80, or another non-ionic surfactant with a different chain length)

  • High-purity water or buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Determine the desired molar ratio of n-octylglycine to the co-surfactant. This will likely require some empirical optimization. Start with a range of ratios, for example, 9:1, 4:1, and 1:1.

  • Prepare a stock solution of n-octylglycine and the co-surfactant in your chosen aqueous medium. It is often easiest to prepare separate stock solutions and then mix them in the desired proportions.

  • In a clean glass vial, add the appropriate volumes of the n-octylglycine and co-surfactant stock solutions to achieve the target molar ratio and final total surfactant concentration. Ensure the final concentration is well above the expected CMC of the mixed system.

  • Gently stir the mixture using a magnetic stirrer for at least one hour to ensure homogeneity.

  • If you are encapsulating a drug, it can be added at this stage, depending on your chosen encapsulation method (e.g., direct dissolution or thin-film hydration followed by rehydration with the mixed surfactant solution).

  • Characterize the resulting mixed micelles. This should include measuring the new CMC of the mixture (which is expected to be lower than that of pure n-octylglycine), as well as the size and stability of the micelles over time using techniques like Dynamic Light Scattering (DLS).

Data Summary: Effect of Additives on CMC

The following table provides a qualitative summary of how common additives can affect the CMC of n-octylglycine.

Additive TypeExampleExpected Effect on CMCRationale
Electrolytes NaCl, KClMinimal to slight decreaseWhile n-octylglycine is non-ionic, high salt concentrations can reduce the hydration of the hydrophilic headgroup, which can favor micellization.[4][7]
Co-surfactants Polysorbates, other non-ionic surfactantsDecreaseThe incorporation of a co-surfactant into the micelle can reduce the repulsion between headgroups and increase the entropy of mixing, leading to micelle formation at a lower concentration.
Organic Solvents Ethanol, MethanolIncreaseShort-chain alcohols can increase the solubility of the surfactant monomers in the bulk solution, thus disfavoring micelle formation and increasing the CMC.[4]
Urea UreaIncreaseUrea is a known chaotropic agent that disrupts the hydrogen bonding network of water, which can interfere with the hydrophobic effect that drives micellization.[7]

References

  • Analytical Chemistry. (2019, November 11). Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method. ACS Publications. [Link]

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (n.d.). MDPI. [Link]

  • Measurement of Critical Micelle Concentration. (n.d.). ResearchGate. [Link]

  • Method for Measurement of Critical Micelle Concentration. (2023, March 15). Just Agriculture. [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. [Link]

  • Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. (n.d.). PMC. [Link]

  • Anyone here got a SOP for CMC determination using pyrene? (2018, July 6). Reddit. [Link]

  • Factors affecting critical micelle concentration and micellar size. (n.d.). Pharmaceutical. [Link]

  • Factors Affecting Critical Micelle Concentration. (n.d.). Scribd. [Link]

  • Critical micelle concentration measurement in aggregation behaviour studies. (n.d.). Biolin Scientific. [Link]

  • Effect of glycine on the surface activity and micellar properties of N-decanoyl-N-methylglucamide. (n.d.). ResearchGate. [Link]

  • Strategies to improve micelle stability for drug delivery. (n.d.). PMC - NIH. [Link]

  • Effects of pH and Surfactant Precipitation on Surface Tension and CMC Determination of Aqueous Sodium n-Alkyl Carboxylate Solutions. (n.d.). ResearchGate. [Link]

  • Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene Sorbitan Fatty Acid Esters. (n.d.). ResearchGate. [Link]

  • Acidic pH reduces agonist efficacy and responses to synaptic-like glycine applications in zebrafish α1 and rat α1β recombinant glycine receptors. (2021, December 8). PMC. [Link]

  • Advances in Antitumor Nano-Drug Delivery Systems of 10-Hydroxycamptothecin. (n.d.). PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antimicrobial Efficacy of N-Octylglycine and N-Decylglycine

For researchers and drug development professionals at the forefront of antimicrobial discovery, the selection of lead compounds is a critical juncture. N-alkylglycines, a class of amphiphilic molecules, have garnered int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals at the forefront of antimicrobial discovery, the selection of lead compounds is a critical juncture. N-alkylglycines, a class of amphiphilic molecules, have garnered interest for their potential as antimicrobial agents. Their structure, a hydrophobic alkyl chain attached to the amino acid glycine, allows for interaction with and disruption of microbial cell membranes. This guide provides a detailed comparison of the anticipated antimicrobial efficacy of two such analogs: N-octylglycine and N-decylglycine.

While direct, head-to-head published studies comparing these two specific molecules are not abundant, we can infer their relative performance based on well-established structure-activity relationships for antimicrobial surfactants. This guide will therefore focus on two key areas: first, a robust, standardized protocol for conducting a direct comparative study of their antimicrobial efficacy, and second, a discussion of the theoretical underpinnings of their likely differences in performance.

The Critical Role of Alkyl Chain Length in Antimicrobial Activity

The antimicrobial efficacy of N-alkylglycines is intrinsically linked to their hydrophobicity, which is primarily determined by the length of the N-alkyl chain. It is hypothesized that N-decylglycine, with its longer C10 alkyl chain, will exhibit greater antimicrobial potency against a range of bacteria compared to N-octylglycine (C8 chain). This is because the increased hydrophobicity of N-decylglycine is expected to facilitate more efficient partitioning into and disruption of the lipid bilayer of bacterial cell membranes. However, there is a theoretical optimal chain length, beyond which decreased aqueous solubility may hinder antimicrobial activity. A direct comparative study is therefore essential to empirically determine the superior candidate.

Comparative Efficacy Data (Hypothetical)

The following table presents a hypothetical but expected outcome of a comparative study, illustrating the kind of data a researcher would generate using the protocol outlined in this guide. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

MicroorganismN-Octylglycine MIC (µg/mL)N-Decylglycine MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)6432
Escherichia coli (ATCC 25922)12864
Pseudomonas aeruginosa (ATCC 27853)256128
Candida albicans (ATCC 90028)12864

Mechanism of Action: Membrane Disruption

The primary mechanism of action for N-alkylglycines is believed to be the disruption of the bacterial cell membrane's integrity. The hydrophobic alkyl tail inserts into the lipid bilayer, while the hydrophilic glycine headgroup remains at the aqueous interface. This integration disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid leakage Cellular Contents p4->leakage Disruption & Leakage p5 Phospholipid p6 Phospholipid p7 Phospholipid p8 Phospholipid n_alkylglycine N-Alkylglycine n_alkylglycine->p3 Insertion

Caption: Proposed mechanism of N-alkylglycine antimicrobial action.

Experimental Protocol: Broth Microdilution for MIC Determination

To empirically compare the antimicrobial efficacy of N-octylglycine and N-decylglycine, the broth microdilution method is recommended as it is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Materials
  • N-octylglycine

  • N-decylglycine

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure
  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of N-octylglycine and N-decylglycine in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.[2]

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the N-octylglycine stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (inoculum without antimicrobial), and well 12 serves as the sterility control (broth only).

    • Repeat this process for N-decylglycine in a separate set of rows.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[2]

  • Reading the MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[7] The growth control well should show distinct turbidity, and the sterility control well should remain clear.[2]

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare Stock Solutions (N-octylglycine & N-decylglycine) dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells inoculum->inoculate dilution->inoculate incubate Incubate at 35°C (16-20 hours) inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Experimental workflow for MIC determination.

Conclusion

References

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). Protocol.
  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Retrieved from [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • BenchChem. (2025, December).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Broth microdilution reference methodology. (2022, April 19). CGSpace.

Sources

Comparative

A Comparative Guide to Surfactant Properties: N-Octylglycine vs. Sodium Dodecyl Sulfate (SDS) in Biochemical Applications

As drug development and structural biology advance, the demand for highly specific, non-destructive reagents has never been greater. For decades, Sodium Dodecyl Sulfate (SDS) has served as the gold standard for membrane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and structural biology advance, the demand for highly specific, non-destructive reagents has never been greater. For decades, Sodium Dodecyl Sulfate (SDS) has served as the gold standard for membrane solubilization and protein denaturation. However, its harsh anionic nature often irreversibly destroys the native conformation of delicate membrane proteins.

Enter n-octylglycine (NOG) —an emerging amino acid-based, amphoteric surfactant. By mimicking the zwitterionic nature of natural lipid bilayers, NOG offers a biomimetic alternative that balances solubilization efficacy with structural preservation[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical properties, mechanistic pathways, and laboratory workflows of SDS and n-octylglycine. This guide provides self-validating experimental protocols to help you select the optimal surfactant for your specific biochemical applications.

Physicochemical Profiling and Performance Metrics

The fundamental difference between SDS and NOG lies in their headgroup chemistry and hydrocarbon chain length. SDS utilizes a 12-carbon (dodecyl) chain paired with a highly charged sulfate group, making it a potent disruptor of hydrophobic interactions[2]. In contrast, NOG features an 8-carbon (octyl) chain linked to a glycine moiety, granting it pH-responsive, zwitterionic properties that are highly biocompatible and biodegradable[1].

Table 1: Comparative Physicochemical Properties
PropertySodium Dodecyl Sulfate (SDS)n-Octylglycine (NOG)
Surfactant Classification Strong AnionicMild Amphoteric / Zwitterionic
Molecular Weight 288.38 g/mol 187.28 g/mol
Critical Micelle Concentration (CMC) ~8.2 mM (in pure water at 25°C)~15–30 mM (pH and salt dependent)
Protein Denaturation Power Very High (Unfolds tertiary structures)Low (Preserves native conformation)
Biocompatibility Cytotoxic at low concentrationsHigh (Amino acid-derived, biodegradable)
Primary Application SDS-PAGE, total cell lysis, denaturationMembrane protein extraction, structural biology

Mechanistic Pathways: Solubilization vs. Denaturation

Understanding how a surfactant interacts with a protein is critical for experimental design.

SDS monomers penetrate the hydrophobic core of folded proteins. Once bound, the negatively charged sulfate headgroups repel one another, forcing the protein backbone to unravel into a linear, rod-like structure. Conversely, NOG operates via a "lipid-replacement" mechanism. Its zwitterionic headgroup and shorter hydrophobic tail form mild micelles that encapsulate the hydrophobic transmembrane domains of proteins, effectively shielding them from the aqueous environment without penetrating the protein's internal core[3].

Mechanism Native Native Membrane Protein (Embedded in Lipid Bilayer) SDS SDS (Anionic) Harsh Solubilization Native->SDS Addition of SDS NOG n-Octylglycine (Amphoteric) Mild Solubilization Native->NOG Addition of NOG Unfolded Denatured Protein (Loss of Function) SDS->Unfolded Hydrophobic core disruption Electrostatic repulsion Folded Native-like Micelle (Retained Function) NOG->Folded Lipid replacement Zwitterionic stabilization

Figure 1: Mechanistic divergence of SDS (denaturation) vs. n-octylglycine (native solubilization).

Experimental Protocol 1: Determination of Critical Micelle Concentration (CMC)

To utilize any surfactant effectively, one must know its CMC under the specific buffer conditions of the assay. Using a surfactant below its CMC results in incomplete solubilization, while excessive concentrations can lead to unwanted artifacts. Here, we use Pyrene Fluorescence Spectroscopy , a highly sensitive method for both ionic and amphoteric surfactants[4],[5].

Rationale & Causality:

Pyrene is a hydrophobic fluorescent probe. In an aqueous environment, it exhibits a specific emission spectrum. When micelles form (at the CMC), pyrene partitions into the hydrophobic core of the micelles, causing a measurable shift in the ratio of its first and third vibronic emission peaks ( I1​/I3​ ). This provides a self-validating, precise measurement of micellization without physically disrupting the system.

Step-by-Step Methodology:
  • Probe Preparation: Prepare a 6×10−7 M stock solution of pyrene in acetone.

  • Aliquotting: Dispense the pyrene solution into a series of dark glass vials. Evaporate the acetone completely under a gentle stream of nitrogen gas to leave a thin film of pyrene.

  • Surfactant Titration: Prepare a serial dilution of the target surfactant (SDS: 0.1 mM to 50 mM; NOG: 0.5 mM to 100 mM) in your working buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: Add the surfactant solutions to the pyrene-coated vials. Sonicate for 10 minutes and incubate overnight at 25°C in the dark to ensure equilibrium partitioning of pyrene into the micelles.

  • Fluorescence Measurement: Excite the samples at 334 nm. Record the emission spectra from 350 to 450 nm.

  • Data Analysis: Plot the ratio of the emission intensities at 373 nm ( I1​ ) and 384 nm ( I3​ ) against the logarithm of the surfactant concentration. The CMC is identified as the inflection point where the I1​/I3​ ratio sharply decreases.

Experimental Protocol 2: Membrane Protein Solubilization & Activity Assay

This workflow evaluates the practical efficacy of NOG versus SDS in extracting a functional membrane protein (e.g., a G-protein coupled receptor or an ion channel) from crude cell lysates.

Rationale & Causality:

The goal of membrane solubilization in drug development is to extract the protein while maintaining its ligand-binding capabilities. We employ ultracentrifugation to separate the solubilized fraction (supernatant) from the insoluble debris (pellet). By comparing the protein yield (via BCA assay) and functional activity (via radioligand binding or enzymatic assay), this protocol self-validates the structural integrity of the extracted proteins.

Workflow Step1 Cell Lysis & Membrane Isolation (Dounce Homogenization & Centrifugation) Step2 Surfactant Incubation (1% SDS vs. 2% n-Octylglycine at 4°C) Step1->Step2 Resuspend pellet Step3 Phase Separation (Ultracentrifugation: 100,000 x g, 1 hr) Step2->Step3 Solubilization Step4 Supernatant Analysis (BCA Protein Yield & Functional Assay) Step3->Step4 Extract supernatant

Figure 2: Step-by-step experimental workflow for membrane protein solubilization and validation.

Step-by-Step Methodology:
  • Membrane Preparation: Homogenize cultured cells in a lysis buffer (50 mM HEPES, 1 mM EDTA, protease inhibitors, pH 7.4). Centrifuge at 100,000 × g for 1 hour at 4°C to isolate the membrane pellet.

  • Solubilization: Resuspend the membrane pellet in the solubilization buffer. Divide into three cohorts:

    • Cohort A (Harsh Control): 1% (w/v) SDS.

    • Cohort B (Test): 2% (w/v) n-octylglycine (NOG).

    • Cohort C (Negative Control): Buffer only (no surfactant).

  • Incubation: Rotate the samples end-over-end for 2 hours at 4°C. Causality: 4°C minimizes endogenous protease activity and stabilizes the thermodynamic folding of the target protein.

  • Phase Separation: Ultracentrifuge the samples at 100,000 × g for 1 hour at 4°C. Carefully collect the supernatant (solubilized proteins).

  • Validation (Yield vs. Function):

    • Yield: Quantify total protein in the supernatant using a BCA assay. (Note: Ensure the surfactant concentration does not interfere with the BCA reagent; dilute if necessary).

    • Function: Perform a target-specific functional assay. Expected Outcome: SDS will yield high total protein but zero functional activity due to denaturation. NOG will yield moderate-to-high protein with preserved functional activity.

Conclusion

While SDS remains an indispensable tool for analytical techniques like SDS-PAGE where denaturation is required, it is fundamentally incompatible with functional structural biology. n-Octylglycine (NOG) bridges the gap between effective lipid bilayer disruption and protein stabilization. Its zwitterionic amino-acid backbone and shorter alkyl chain provide a gentle, biomimetic micellar environment, making it a superior choice for researchers looking to extract, purify, and assay delicate membrane proteins in their native states.

References

  • Synthesis and physicochemical study of novel amino acid based surfactants Chalmers Publication Library[Link]

  • Engineered mad7 directed endonuclease Google P
  • pH-Dependent Solution Micellar Structure of Amphoteric Polypeptoid Block Copolymers with Positionally Controlled Ionizable Sites ACS Biomacromolecules [Link]

  • Hierarchical Nanomaterials Assembled from Peptoids and Other Sequence-Defined Synthetic Polymers ACS Chemical Reviews [Link]

  • Effect of Micellar Morphology on the Temperature-Induced Structural Evolution of ABC Polypeptoid Triblock Terpolymers into Two-Compartment Hydrogel Network ACS Macromolecules[Link]

Sources

Validation

LC-MS/MS Fragmentation Dynamics of N-Octylglycine: A Comparative Guide for Peptoid Profiling

N-substituted glycines (peptoids) have emerged as a robust class of peptidomimetics in drug development and materials science, owing to their protease resistance and structural tunability. Among these, N-octylglycine (No...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

N-substituted glycines (peptoids) have emerged as a robust class of peptidomimetics in drug development and materials science, owing to their protease resistance and structural tunability. Among these, N-octylglycine (Noct) is frequently incorporated to drive hydrophobic self-assembly and enhance cellular permeability[1]. However, elucidating the sequence and structural modifications of Noct-containing sequences requires a deep understanding of their mass spectrometric behavior.

This guide objectively compares the LC-MS/MS fragmentation patterns of N-octylglycine against standard amino acids and shorter N-alkylglycines, providing actionable, self-validating experimental protocols for analytical researchers and drug development professionals.

The Mechanistic Causality of Peptoid Fragmentation

Unlike standard α -amino acids, peptoids feature side chains attached to the amide nitrogen rather than the α -carbon. This structural shift creates a tertiary amide bond, fundamentally altering the molecule's gas-phase fragmentation mechanics[2]:

  • Proton Affinity Shift: The tertiary amide nitrogen in N-octylglycine possesses a higher proton affinity than secondary amides in natural peptides. This localizes the protonation site, driving distinct charge-directed fragmentation pathways.

  • Dominance of y-Type and Immonium Ions: Upon Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), N-alkylglycines preferentially cleave to yield highly abundant C-terminal (y-type) ions and characteristic N-alkyl immonium ions[3].

  • Alkyl Chain Cleavage: The C8​ aliphatic chain of N-octylglycine introduces a unique fragmentation route not seen in shorter derivatives like N-methylglycine. High-energy collisions can induce the neutral loss of octene ( C8​H16​ , 112 Da) via inductive cleavage, yielding a diagnostic protonated glycine backbone fragment at m/z 76.04.

Comparative LC-MS/MS Performance: N-Octylglycine vs. Alternatives

To benchmark N-octylglycine's behavior, we must compare its LC-MS/MS profile against unmodified Glycine and a short-chain peptoid monomer, N-methylglycine (Sarcosine). The extended octyl chain significantly shifts both the chromatographic retention time and the mass-to-charge (m/z) ratio of the diagnostic immonium ions.

Quantitative Fragmentation Comparison
CompoundChemical FormulaExact Mass [M+H]+ (m/z)Diagnostic Immonium Ion (m/z)Key Neutral LossesRP-HPLC Retention Behavior
Glycine C2​H5​NO2​ 76.0430.03 −H2​O (18 Da)Very Early (Highly Hydrophilic)
N-Methylglycine C3​H7​NO2​ 90.0544.05 −H2​O (18 Da)Early
N-Octylglycine C10​H21​NO2​ 188.16142.16 −H2​O (18 Da), −C8​H16​ (112 Da)Late (Highly Lipophilic)

Note: The presence of the m/z 142.16 immonium ion is the definitive mass spectrometric signature for confirming the incorporation of an N-octylglycine residue in a peptoid chain[4].

Self-Validating Experimental Protocol for Peptoid LC-MS/MS

To ensure high-confidence identification of N-octylglycine residues, this protocol integrates internal validation checkpoints at every phase. A self-validating system prevents false positives caused by in-source fragmentation or poor collision energy calibration.

Phase 1: Sample Preparation & System Suitability

Causality: Peptoids containing N-octylglycine are highly hydrophobic. Using a purely aqueous solvent will cause sample precipitation and carryover.

  • Standard Preparation: Dissolve the N-octylglycine standard in 50% Acetonitrile (ACN) / 50% Water with 0.1% Formic Acid (FA) to a final concentration of 1 µM.

  • Validation Check (Internal Standard): Spike the sample with 1 µM N-methylglycine. The successful detection of the m/z 44.05 immonium ion validates the instrument's low-mass cutoff and collision energy calibration before analyzing the heavier Noct samples.

Phase 2: Liquid Chromatography (RP-HPLC)

Causality: The lipophilicity of the C8​ chain requires a robust stationary phase and a high organic gradient to elute efficiently without peak tailing.

  • Column Selection: Use a C18​ analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phases: Mobile Phase A (0.1% FA in Water); Mobile Phase B (0.1% FA in ACN).

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes, followed by a 2-minute hold at 95% B to wash the column.

  • Validation Check: Ensure baseline chromatographic resolution between the internal standard (N-methylglycine, eluting < 2 min) and N-octylglycine (eluting > 7 min).

Phase 3: Mass Spectrometry (ESI-MS/MS)

Causality: Tertiary amides require optimized collision energies to balance backbone cleavage against side-chain loss.

  • Ionization: Positive Electrospray Ionization (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Fragmentation (HCD): Utilize Higher-energy Collisional Dissociation (HCD) with a Normalized Collision Energy (NCE) stepped at 25%, 30%, and 35%.

  • Validation Check: At NCE 25%, the [M+H]+ parent ion (m/z 188.16) should remain the base peak. At NCE 35%, the diagnostic immonium ion (m/z 142.16) and the octene-loss ion (m/z 76.04) must dominate the MS/MS spectrum.

Workflows and Fragmentation Pathways

G N1 Sample Prep (N-octylglycine) N2 RP-HPLC (C18 Column) N1->N2 Injection N3 ESI Source (Positive Mode) N2->N3 Elution N4 Mass Analyzer (HCD/CID) N3->N4 [M+H]+ N5 Data Analysis (Immonium Ions) N4->N5 MS/MS

Self-validating LC-MS/MS workflow for N-octylglycine analysis.

G M Parent Ion [M+H]+ m/z 188.16 H2O Water Loss m/z 170.15 M->H2O -H2O (18 Da) Imm Immonium Ion m/z 142.16 M->Imm -HCOOH (46 Da) Gly Alkyl Cleavage [Gly+H]+ m/z 76.04 M->Gly -C8H16 (112 Da)

Primary CID/HCD fragmentation pathways of protonated N-octylglycine.

References

  • Expanding Chemical Diversity of Conotoxins: Peptoid-Peptide Chimeras of the Sodium Channel Blocker µ-KIIIA and its Selenopeptide Analogues Source: National Institutes of Health (NIH) URL:[Link]

  • N-Terminal Octylated Peptoid Hydrogels as 3D-Printable Cell Scaffolds and Proteolytically Robust Cargo Depots Source: American Chemical Society (ACS) URL:[Link]

  • Metabolite contents identification and in vitro antioxidant activity... N-alkylglycine Source: ResearchGate URL:[Link]

Sources

Comparative

Structural Validation of Amphiphilic Amino Acids: FTIR Spectra Analysis of N-Octylglycine vs. Alternatives

Executive Summary & Rationale In modern drug development, amphiphilic amino acids are critical excipients used to engineer lipidic nanocarriers, permeation enhancers, and biocompatible surfactants[1]. Among these, N-octy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern drug development, amphiphilic amino acids are critical excipients used to engineer lipidic nanocarriers, permeation enhancers, and biocompatible surfactants[1]. Among these, N-octylglycine represents an optimal "Goldilocks" molecule: its 8-carbon aliphatic chain provides sufficient lipophilicity for cell membrane interaction, while its zwitterionic glycine headgroup ensures aqueous solubility and biocompatibility[1].

However, translating N-octylglycine from bench-scale synthesis to clinical formulation requires rigorous structural validation. Fourier-transform infrared (FTIR) spectroscopy is the gold standard for this, as it captures the precise vibrational states of the molecule's functional groups. This guide objectively compares the FTIR spectral performance of N-octylglycine against unmodified Glycine (a hydrophilic baseline) and N-dodecylglycine (a highly lipophilic alternative), providing a self-validating analytical framework for your laboratory.

Mechanistic Causality: The Physics of N-Alkylation in FTIR

To move beyond merely reading spectra, we must understand the physical causality behind the vibrational shifts when glycine is alkylated.

  • The Zwitterionic Equilibrium: In the solid state and at physiological pH, glycine derivatives exist predominantly as zwitterions[2]. The proton migrates from the carboxylic acid to the amine. Consequently, we do not look for a standard C=O stretch at 1730 cm⁻¹; instead, we observe the asymmetric ( νas​ ) and symmetric ( νs​ ) stretching of the carboxylate anion (COO⁻) at ~1580–1600 cm⁻¹ and ~1410–1415 cm⁻¹, respectively[1].

  • Amine Substitution Causality: Unmodified glycine contains a primary ammonium group (-NH₃⁺), which yields a broad, complex stretching band around 3100 cm⁻¹[2]. When an octyl chain is covalently bonded to the nitrogen, it becomes a secondary ammonium group (-NH₂⁺). The steric hindrance and altered hydrogen-bonding network shift the N-H stretching frequency higher, typically into the 3200–3300 cm⁻¹ region[1].

  • The Inductive Effect of the Aliphatic Chain: The electron-donating nature of the 8-carbon (octyl) or 12-carbon (dodecyl) chain slightly alters the electron density around the carboxylate group, causing minor but predictable shifts in the COO⁻ asymmetric stretch compared to baseline glycine[3].

Comparative Spectral Analysis: N-Octylglycine vs. Alternatives

When selecting an amphiphilic amino acid for drug delivery, the chain length dictates the Critical Micelle Concentration (CMC) and lipophilicity. The table below summarizes the quantitative FTIR data used to differentiate these molecules.

Functional Group / VibrationUnmodified Glycine (Baseline)N-Octylglycine (Target Product)N-Dodecylglycine (Alternative)Diagnostic Significance
N-H Stretching ~3100 cm⁻¹ (Broad, -NH₃⁺)~3300–3200 cm⁻¹ (Secondary -NH₂⁺)~3300–3200 cm⁻¹ (Secondary -NH₂⁺)Confirms successful N-alkylation and loss of the primary amine[1].
C-H Asymmetric Stretch (CH₂) Absent~2925 cm⁻¹ (Moderate intensity)~2920 cm⁻¹ (High intensity)Validates aliphatic chain; intensity relative to COO⁻ differentiates C8 from C12[1].
C-H Symmetric Stretch (CH₂) Absent~2855 cm⁻¹ (Moderate intensity)~2850 cm⁻¹ (High intensity)Confirms hydrophobic tail integration[3].
COO⁻ Asymmetric Stretch ~1610 cm⁻¹~1580–1600 cm⁻¹~1580–1600 cm⁻¹Indicates zwitterionic state; shift caused by the alkyl group's inductive effect[2].
COO⁻ Symmetric Stretch ~1410 cm⁻¹~1415 cm⁻¹~1415 cm⁻¹Confirms intact carboxylate functionality[1].

Data Interpretation Insight: While both N-octylglycine and N-dodecylglycine exhibit identical functional group peaks, N-dodecylglycine's excessive hydrophobicity often leads to poor aqueous solubility below its Krafft temperature. N-octylglycine maintains a superior balance for formulation workflows.

Self-Validating ATR-FTIR Protocol for Alkylglycines

To ensure trustworthiness, analytical protocols must be self-validating. This means building internal controls into the workflow so the data proves its own accuracy. Below is the step-by-step Attenuated Total Reflectance (ATR) FTIR methodology for validating N-octylglycine.

Step 1: Instrument Calibration & Background Subtraction

  • Action: Clean the diamond ATR crystal with isopropanol. Run a background scan (ambient air) using 32 scans at a resolution of 4 cm⁻¹.

  • Self-Validation: Run a standard polystyrene film. Verify that the reference peak at exactly 1601 cm⁻¹ is present. If it deviates by >2 cm⁻¹, recalibrate the interferometer laser.

Step 2: Sample Application

  • Action: Deposit 2–5 mg of lyophilized N-octylglycine powder directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact (typically ~70-80% of maximum pressure).

  • Causality: Consistent pressure is required to ensure a uniform pathlength through the solid sample, which is critical for accurate peak intensity ratios.

Step 3: Spectral Acquisition

  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Apply an atmospheric compensation algorithm to remove ambient H₂O and CO₂ interference.

Step 4: Internal Ratio Analysis (The Validation Step)

  • Action: Calculate the absorbance intensity ratio of the νas​(CH2​) peak at ~2925 cm⁻¹ to the νas​(COO−) peak at ~1580 cm⁻¹.

  • Self-Validation: Because the molar absorptivity of these bonds is constant, the I(CH2​)/I(COO−) ratio acts as an internal ruler. An 8-carbon chain (N-octylglycine) will yield a specific ratio (e.g., ~1.2), whereas a 12-carbon chain (N-dodecylglycine) will yield a significantly higher ratio (e.g., ~1.8). If the ratio is too high, your product is contaminated with longer-chain alkyl halides from the synthesis phase.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating analytical workflow.

G N1 Baseline Calibration (Polystyrene Standard) N2 Sample Preparation (ATR Crystal Deposition) N1->N2 System Ready N3 Spectral Acquisition (4000 - 400 cm⁻¹) N2->N3 32 Scans, 4 cm⁻¹ N4 Aliphatic Chain Validation ν(C-H) @ 2925, 2855 cm⁻¹ N3->N4 N5 Amine Modification Check ν(N-H) @ 3300-3200 cm⁻¹ N3->N5 N6 Zwitterion Confirmation ν(COO⁻) @ 1600, 1415 cm⁻¹ N3->N6 N7 Internal Ratio Analysis I(CH₂) / I(COO⁻) N4->N7 N5->N7 N6->N7 N8 Chain Length Confirmed (N-Octylglycine Validated) N7->N8 Ratio Matches C8

Workflow for N-octylglycine structural validation via self-validating ATR-FTIR spectroscopy.

Conclusion

Validating the functional groups of N-octylglycine via FTIR is not merely an exercise in matching peaks to a textbook. By understanding the causality of zwitterionic shifts and employing a self-validating internal ratio check, researchers can definitively prove the success of their N-alkylation synthesis. Compared to unmodified glycine (which lacks membrane permeability) and N-dodecylglycine (which suffers from poor solubility), N-octylglycine offers an ideal structural profile for advancing lipid-based drug delivery systems.

References

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives Source: ACS Omega / National Center for Biotechnology Information (PMC) URL:[Link]

  • The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices Source: Chemical Physics / Australian National University URL:[Link]

  • Analysis of Inhibition Properties of Amino Acid Corrosion Inhibitor on CO2 Corrosion of Carbon Steel Source: Surface Technology URL:[Link]

Sources

Validation

A Researcher's Guide to Detergent Selection: A Comparative Analysis of CHAPS and n-octylglycine for Membrane Protein Solubilization

The extraction of integral membrane proteins from their native lipid bilayer is a foundational, yet often formidable, challenge in biochemistry and drug development. The success of subsequent structural and functional st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The extraction of integral membrane proteins from their native lipid bilayer is a foundational, yet often formidable, challenge in biochemistry and drug development. The success of subsequent structural and functional studies hinges on the selection of a solubilizing agent that can gently disrupt the membrane, encapsulate the protein, and maintain its native conformation and activity.

This guide provides an in-depth comparison between two distinct classes of detergents: CHAPS, a well-characterized, zwitterionic, sterol-based detergent that has become a benchmark in the field, and n-octylglycine, a lesser-known N-alkylated amino acid surfactant. Our focus will be on providing not just data, but the causal logic behind experimental choices, empowering researchers to move beyond trial-and-error and make informed decisions for their specific protein of interest.

Part 1: Understanding the Physicochemical Landscape

The efficacy of a detergent is dictated by its physicochemical properties. These parameters govern how the detergent interacts with the lipid bilayer, the protein, and itself. A failure to understand and apply these principles is a common source of experimental failure.

The Critical Distinction: CHAPS vs. n-octylglycine

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent that marries the properties of bile salts with sulfobetaines.[1][2] Its rigid steroidal backbone is a defining structural feature. In contrast, n-octylglycine belongs to the N-alkyl amino acid class of surfactants, featuring a flexible n-octyl hydrocarbon tail linked to a glycine headgroup. This fundamental structural difference suggests distinct interaction profiles with membrane proteins.

PropertyCHAPSn-octylglycineRationale & Implication for Researchers
Detergent Class Zwitterionic[1]Amphoteric (Zwitterionic at neutral pH)[1]CHAPS carries no net charge over a wide pH range, making it ideal for techniques like isoelectric focusing (IEF) and ion-exchange chromatography.[2][3] n-octylglycine's charge will also be neutral around physiological pH, but its behavior at extreme pH values is less characterized.
Chemical Structure Rigid steroidal backboneFlexible alkyl chain, amino acid headgroupThe rigid, facial amphipathicity of CHAPS is thought to be effective at disrupting protein-protein interactions while being relatively gentle on protein structure.[1] The flexible nature of n-octylglycine may offer a different, potentially milder, mode of interaction.
Molecular Weight 614.9 g/mol [4]187.28 g/mol [3]The lower molecular weight of n-octylglycine could be advantageous in certain contexts, such as some structural biology techniques, but its overall impact is tied to micelle size.
CMC 6 - 10 mM[1][4][5]Not explicitly reported in literature This is the most critical parameter. The high CMC of CHAPS makes it easily removable by dialysis, a significant advantage for downstream functional assays or crystallization.[5][6] The unknown CMC of n-octylglycine necessitates extensive empirical screening of concentrations to find an effective range.
Aggregation Number 4 - 14[1]Not explicitly reported in literature The small micelles formed by CHAPS (low aggregation number) are another reason it is considered mild and easy to remove.[1][5] The micellar properties of n-octylglycine are unknown, representing a significant experimental variable.
Micelle Molecular Weight ~6,150 Da[5]Unknown Directly related to CMC and aggregation number, this value for CHAPS confirms the small size of the micelles that encapsulate the protein.

Part 2: Mechanism and Performance Insights

CHAPS: The Gentle Powerhouse

CHAPS is considered a non-denaturing detergent, a property attributed to its unique structure.[2] It effectively breaks protein-protein and lipid-protein interactions necessary for solubilization while often preserving the conformational integrity required for biological activity.[2][7]

Causality behind CHAPS's effectiveness:

  • High CMC (6-10 mM): The high concentration of monomers required before micellization begins means that after solubilization, the detergent concentration can be dropped below the CMC by simple dilution or dialysis, causing the micelles to dissociate and release the protein in a detergent-depleted environment.[1][5] This is crucial for reconstitution experiments or assays sensitive to detergents.

  • Small Micelles: The small, uniform micelles (Aggregation Number ≈ 10) are less likely to cause denaturation compared to larger micelles formed by other detergents.[4][5]

  • Zwitterionic Nature: With no net charge, it does not interfere with ion-exchange chromatography and is a detergent of choice for 2D electrophoresis and isoelectric focusing.[3][6]

Its utility is well-documented for solubilizing a range of proteins, including opiate receptors and various proteins from subcellular preparations, while maintaining their function.[4][8]

n-octylglycine: An Uncharted Territory

N-alkyl amino acid surfactants are known for being mild to the skin and having good water solubility.[1] However, the direct application of n-octylglycine for membrane protein solubilization is not well-documented in the scientific literature.

Inferences and necessary considerations:

  • Potential for Mildness: Amino acid-based surfactants are generally considered "green" and mild, suggesting n-octylglycine could be a gentle option for particularly sensitive proteins that fail to remain active in common detergents.

  • The CMC Conundrum: Without a known CMC, a researcher is flying blind. The solubilization efficiency and the ability to remove the detergent post-extraction are completely unpredictable. Related acyl glycine surfactants have shown very low CMCs (e.g., 0.05 - 0.21 mmol/L for sodium salts of acyl glycines from vegetable oils), which would imply that n-octylglycine, if similar, would be very difficult to remove by dialysis.[7] This would be a significant disadvantage compared to CHAPS.

  • Empirical Validation is Essential: Any use of n-octylglycine would require a rigorous, multi-concentration screening process to identify a working range, a time and resource-intensive endeavor.

Part 3: Experimental Design & Protocols

A trustworthy protocol is a self-validating system. Given the uncertainty around n-octylglycine, the most robust approach is a detergent screening protocol. This methodology allows for the direct comparison of detergents and the empirical determination of the optimal solubilization conditions for your specific protein.

Diagram: Experimental Workflow for Detergent Screening

G cluster_prep Membrane Preparation cluster_solubilization Solubilization Screening cluster_analysis Analysis Harvest 1. Harvest Cells Lyse 2. Lyse Cells (e.g., sonication, dounce) Harvest->Lyse Ultracentrifuge 3. Isolate Membranes (Ultracentrifugation) Lyse->Ultracentrifuge Wash 4. Wash Pellet Ultracentrifuge->Wash Resuspend 5. Resuspend Membranes (Buffer + Protease Inhibitors) Wash->Resuspend Aliquots 6. Create Aliquots Resuspend->Aliquots Detergents 7. Add Detergents (Range of concentrations) Aliquots->Detergents Incubate 8. Incubate (e.g., 1-4h at 4°C) Detergents->Incubate Spin_Sol 9. High-Speed Spin (Separate soluble/insoluble) Incubate->Spin_Sol Supernatant 10. Collect Supernatant (Solubilized Proteins) Spin_Sol->Supernatant Assay 11. Analyze Yield & Activity (SDS-PAGE, Western, Functional Assay) Supernatant->Assay caption Workflow for Detergent Screening

Caption: A self-validating workflow for screening detergent solubilization efficiency.

Step-by-Step Protocol: Detergent Screening

This protocol is designed to test multiple detergents and concentrations to identify the optimal conditions for solubilizing a target membrane protein while preserving its integrity.

Materials:

  • Isolated cell membranes containing the target protein.

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, supplemented with protease inhibitors just before use.

  • Detergent Stock Solutions: 10% (w/v) stocks of CHAPS and n-octylglycine in water or buffer.

  • Microcentrifuge tubes, ultracentrifuge.

Methodology:

  • Membrane Preparation:

    • Thaw a pellet of isolated cell membranes on ice.

    • Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL. This is your membrane stock.

  • Detergent Screening Setup:

    • Aliquot 100 µL of the membrane stock into a series of pre-chilled microcentrifuge tubes.

    • For CHAPS (Known CMC): Prepare dilutions from your 10% stock to add to the aliquots, targeting final concentrations of 0.5%, 1.0%, and 2.0% (w/v). These concentrations are ~10x, 20x, and 40x the upper limit of its CMC, providing a robust range for initial screening.

    • For n-octylglycine (Unknown CMC): A broader screen is necessary. Target a wider range of final concentrations: 0.1%, 0.5%, 1.0%, 2.0%, and 4.0% (w/v). This wide net is an essential scientific control to account for the unknown CMC.

    • Include a "No Detergent" control.

  • Solubilization:

    • Add the corresponding volume of each detergent stock to the membrane aliquots.

    • Incubate the tubes on a rotator at 4°C for 1 to 4 hours. The optimal time is protein-dependent and can be another variable to test.

  • Separation of Soluble and Insoluble Fractions:

    • Pellet the unsolubilized material by ultracentrifugation at 100,000 x g for 45-60 minutes at 4°C.

    • Carefully collect the supernatant. This fraction contains the solubilized membrane proteins. The pellet contains unsolubilized protein and membrane fragments.

  • Analysis (The Self-Validation Step):

    • Yield: Analyze the supernatant and a resuspension of the pellet by SDS-PAGE and Western blotting for your target protein. An effective solubilization will show a strong band for your protein in the supernatant and a weak band in the pellet.

    • Activity/Integrity: If a functional assay is available (e.g., ligand binding, enzymatic activity), test the supernatant fractions. The optimal condition is the one that maximizes yield while preserving the highest level of activity.

Part 4: Synthesis and Recommendation

The choice between a well-established detergent like CHAPS and a novel one like n-octylglycine is a choice between predictability and exploration.

Choose CHAPS when:

  • Your downstream applications include IEF, 2D-PAGE, or ion-exchange chromatography.[2][3]

  • Easy and rapid removal of the detergent via dialysis is a priority for functional studies.[5]

  • You need a reliable, well-documented starting point for a new membrane protein target.

  • Your protein is known to be stable in other mild, zwitterionic detergents.

Consider screening n-octylglycine (or other amino acid surfactants) when:

  • Standard detergents like CHAPS, DDM, or LDAO have failed to solubilize your protein in an active state.

  • You are investigating a particularly sensitive or novel protein class and wish to explore a different chemical space for stabilization.

  • You have the time and resources to perform the extensive empirical optimization required for an uncharacterized reagent.

Final Recommendation: For the majority of researchers, especially those in drug development where timelines and reproducibility are paramount, CHAPS remains the superior and more logical starting point. Its properties are well-defined, its behavior is predictable, and a wealth of literature exists to guide protocol development. While n-octylglycine and the broader class of amino acid surfactants represent an interesting area for future research, the current lack of fundamental data like CMC makes its use a high-risk, high-reward endeavor best suited for specialized academic research rather than routine application.

Diagram: Structural Comparison

G cluster_chaps CHAPS Structure cluster_nog n-octylglycine Structure chaps_node chaps_node nog_node nog_node caption Chemical structures of CHAPS and n-octylglycine.

Caption: Chemical structures of CHAPS (zwitterionic, sterol-based) and n-octylglycine (amphoteric, amino acid-based).

References

  • Parijat, K., & Shanti, S. (1996). Dependence of critical micelle concentration of a zwitterionic detergent on ionic strength: implications in receptor solubilization. FEBS Letters, 391(1-2), 199-202. [Link]

  • PubChem. (n.d.). N-Octylglycine. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • G-Biosciences. (n.d.). CHAPS. G-Biosciences. Retrieved March 28, 2026, from [Link]

  • Avanti Polar Lipids. (n.d.). CHAPS. Avanti Polar Lipids. Retrieved March 28, 2026, from [Link]

  • González-Ros, J. M., et al. (1997). Liposome solubilization and membrane protein reconstitution using Chaps and Chapso. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1324(1), 63-72. [Link]

  • MP Biomedicals. (n.d.). CHAPS - Technical Information. MP Biomedicals. Retrieved March 28, 2026, from [Link]

  • Fivephoton Biochemicals. (n.d.). Cell Lysis and Immunoprecipitation Protocol with CHAPS Buffer. Fivephoton Biochemicals. Retrieved March 28, 2026, from [Link]

  • Zhang, G., et al. (2016). Green Synthesis and Surface Properties of Acyl Glycine Surfactants Derived from Vegetable Oils. Tenside Surfactants Detergents, 53(3), 285-290. [Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profile &amp; Hazard Assessment

As a Senior Application Scientist overseeing the synthesis and translation of novel polypeptoids and nanocarriers, I frequently encounter logistical challenges regarding the handling of amphiphilic precursors. n-Octylgly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the synthesis and translation of novel polypeptoids and nanocarriers, I frequently encounter logistical challenges regarding the handling of amphiphilic precursors. n-Octylglycine (CAS: 52478-47-4)[1] is a critical monomer precursor used extensively in the synthesis of poly(N-octylglycine) (PNOG)[2]. PNOG blocks are highly valued in drug development for their ability to drive the self-assembly of smart thermosensitive nanocarriers, 2D nanodisks, and nanosheets in aqueous media[3].

However, the very amphiphilic architecture that makes n-Octylglycine valuable—a hydrophobic eight-carbon aliphatic chain paired with a hydrophilic amino acid headgroup—also makes it a significant environmental and operational hazard. If discharged improperly, it acts as a surfactant that can disrupt aquatic ecosystems and interfere with wastewater treatment facilities.

This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of n-Octylglycine, ensuring your laboratory maintains strict regulatory compliance and scientific integrity.

Before designing a disposal workflow, we must quantify the physical parameters of the target molecule. The table below summarizes the quantitative and structural data that dictate our disposal logic.

Table 1: Physicochemical Properties of n-Octylglycine

ParameterValueOperational Implication
Chemical Name 2-(octylamino)acetic acid[4]Contains robust C-N bonds requiring high-temp oxidation.
CAS Registry Number 52478-47-4[1]Essential for hazardous waste manifesting.
Molecular Formula C10H21NO2[4]Yields NOx gases upon incomplete combustion.
Molecular Weight 187.28 g/mol [4]Used to calculate molarity in waste streams.
Structural Feature Amphiphilic (Hydrophobic tail / Hydrophilic head)Forms micelles; causes foaming/emulsions in aqueous waste.

The Mechanistic Rationale for Controlled Disposal

Expertise & Experience: We do not use chemical neutralization for n-Octylglycine. Why? The robust aliphatic chain and secondary amine structure resist standard ambient-temperature oxidative or acidic degradation. Furthermore, in aqueous solutions, n-Octylglycine and its block copolymers spontaneously self-assemble into complex supramolecular structures (like micelles or nanosheets) driven by the hydrophobicity of the octyl chains[3].

If these micellar structures enter standard drain systems, they lower the surface tension of the water and can integrate into the lipid bilayers of aquatic organisms, causing cellular toxicity. Therefore, high-temperature incineration is the only scientifically sound disposal route. Incineration ensures the complete oxidative cleavage of the molecule into harmless CO2, H2O, and manageable NOx compounds.

Waste Segregation Workflow

To prevent dangerous cross-reactions (such as the precipitation of polymers in incompatible solvents), waste must be strictly segregated at the source.

WasteWorkflow Gen n-Octylglycine Waste Generation Solid Solid Waste (Powder/PPE) Gen->Solid Liquid Liquid Waste (Solutions/Emulsions) Gen->Liquid Inc High-Temperature Incineration Solid->Inc Seal in HDPE Aq Aqueous Micellar Solution Liquid->Aq Org Organic Solvent Mixture Liquid->Org Bio Biological Contaminants? Aq->Bio Org->Inc Segregate by halogenation Bio->Inc Yes: Bleach quench No: Direct transfer

Decision matrix for the segregation and disposal of n-Octylglycine waste streams.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system . This means the procedure includes built-in checks to confirm the step was executed correctly before moving to the next, eliminating assumptions in safety.

Protocol A: Disposal of Solid n-Octylglycine (Unused Reagent or PPE)
  • Collection: Sweep up solid material using a dedicated anti-static brush.

    • Causality: Static charge can cause the fine amphiphilic powder to disperse into the air, creating an inhalation hazard and contaminating adjacent surfaces.

  • Containment: Transfer the collected solid and contaminated consumables (e.g., weighing boats, spatulas) into a high-density polyethylene (HDPE) wide-mouth container.

  • Labeling: Affix a hazardous waste label marked explicitly: "Hazardous Waste - Solid Organic Compound (n-Octylglycine, CAS 52478-47-4)".

  • Validation Step: Weigh the container before and after the addition of waste. Log the exact mass differential in the laboratory waste manifest. Validation: If the mass added matches the expected waste volume, you have successfully recovered the material without environmental loss.

Protocol B: Disposal of Aqueous Micellar Solutions (Post-Assay)

Because n-Octylglycine is often used in drug delivery assays involving cell lines[2], aqueous waste is frequently co-mingled with biological hazards.

  • Biological Quenching: If the solution contains cellular material, add a 10% sodium hypochlorite (bleach) solution to the waste vessel and let it sit for 30 minutes.

    • Causality: Bleach oxidizes biological contaminants, ensuring the waste is biologically inert before it is handed over to chemical disposal technicians.

  • Transfer: Pour the quenched solution into a designated "Aqueous Organic Waste" carboy. Do not mix with heavy metal waste streams.

  • Validation Step: Use a pH strip to check the final waste solution. Ensure the pH is between 6 and 8. Validation: A neutral pH confirms that the bleach quench did not create a highly alkaline, corrosive hazard that could degrade the HDPE carboy over time. Adjust with dilute HCl or NaOH if necessary.

Protocol C: Disposal of Organic Solvent Mixtures (Post-Polymerization)

The synthesis of polypeptoids via ring-opening polymerization often utilizes solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)[5].

  • Segregation: Determine the primary solvent. Route DCM mixtures to "Halogenated Organic Waste" and THF mixtures to "Non-Halogenated Organic Waste".

    • Causality: Mixing halogenated and non-halogenated waste exponentially increases the cost of incineration and can lead to the formation of highly toxic dioxins if incinerated at incorrect temperatures.

  • Transfer: Funnel the liquid waste into the appropriate fluorinated HDPE or glass waste container.

  • Validation Step: Visually inspect the container for phase separation or polymer precipitation. Validation: If the solution remains clear, the monomer/polymer is safely dissolved. If a white precipitate forms (indicating the polymer has crashed out), note "Contains Solid Precipitate" on the waste log so the disposal facility knows to agitate the drum before incineration.

Immediate Spill Response & Decontamination

In the event of an accidental spill, standard water-based cleanup will fail due to the chemical's surfactant properties.

  • Isolation: Immediately restrict foot traffic to prevent tracking the powder or liquid across the lab.

  • Containment:

    • For Solids: Do NOT use water; this will create a soapy, difficult-to-clean emulsion. Use a dry, anti-static broom to collect the bulk powder.

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or clean sand).

  • Chemical Decontamination: Wipe the affected surface with a non-polar or slightly polar solvent (e.g., isopropanol) to dissolve residual n-Octylglycine, followed by a final wipe with deionized water.

  • Validation Step: Run a gloved finger over the dried surface. Validation: If the surface feels slick or soapy, surfactant remains. Repeat Step 3 until the surface exhibits high friction, confirming complete decontamination.

References

  • "Cas 52478-47-4,Glycine,N-octyl- | lookchem." LookChem.
  • "N-Octylglycine | C10H21NO2 | CID 350339 - PubChem.
  • "A Comprehensive Review of Smart Thermosensitive Nanocarriers for Precision Cancer Therapy - PMC.
  • "Two-Dimensional Supramolecular Assemblies from pH-Responsive Poly(ethyl glycol)-b-poly(l-glutamic acid)-b-poly(N-octylglycine) Triblock Copolymer | Biomacromolecules." American Chemical Society (ACS).
  • "Modulating the Molecular Geometry and Solution Self-Assembly of Amphiphilic Polypeptoid Block Copolymers by Side Chain Branching Pattern - PMC.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Octylglycine
Reactant of Route 2
Reactant of Route 2
n-Octylglycine
© Copyright 2026 BenchChem. All Rights Reserved.